1-Bromo-2-chloro-3,4,5-trifluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-3,4,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClF3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKOVRVAPIYNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378329 | |
| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122375-83-1 | |
| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-chloro-3,4,5-trifluorobenzene
This guide provides a comprehensive technical overview of 1-Bromo-2-chloro-3,4,5-trifluorobenzene, a polyhalogenated aromatic compound of significant interest to researchers and professionals in synthetic chemistry, drug discovery, and materials science. This document delves into its chemical and physical properties, synthesis, spectroscopic characterization, reactivity, and safety protocols, offering field-proven insights into its practical application.
Introduction: A Versatile Halogenated Building Block
1-Bromo-2-chloro-3,4,5-trifluorobenzene (CAS No. 122375-83-1) is a unique synthetic intermediate distinguished by its array of different halogen substituents on a benzene ring. The presence of bromine, chlorine, and fluorine atoms imparts a nuanced reactivity profile, making it a valuable precursor for the synthesis of complex, highly functionalized molecules. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective transformations, a crucial feature in multi-step organic synthesis. This guide aims to provide the foundational knowledge necessary for the effective utilization and safe handling of this compound in a research and development setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-Bromo-2-chloro-3,4,5-trifluorobenzene is presented below. It is important to note that while some data is experimentally determined for related compounds, certain values for this specific molecule are predicted and should be treated as such.
| Property | Value | Source |
| CAS Number | 122375-83-1 | [1] |
| Molecular Formula | C₆HBrClF₃ | [2] |
| Molecular Weight | 245.42 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | 194.4 ± 35.0 °C (Predicted) | [2] |
| Density | 1.884 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents (expected) |
Synthesis and Purification
A general, multi-step synthetic approach for related compounds often starts with a less substituted aniline and proceeds with sequential halogenation and deamination steps. For instance, the synthesis of 1-bromo-3,4,5-trifluorobenzene can be achieved from 2,3,4-trifluoroaniline through bromination, diazotization, and a subsequent deamination reaction[3]. This highlights a common strategy in the field for the regioselective introduction of halogens.
Conceptual Synthesis Workflow
Below is a conceptual workflow illustrating a possible synthetic strategy.
Caption: A generalized workflow for the synthesis of polyhalogenated benzenes.
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation of 1-Bromo-2-chloro-3,4,5-trifluorobenzene. While experimental spectra for this specific compound are not widely published, predictions based on the analysis of similar molecules can provide valuable insights.
-
¹H NMR: The proton NMR spectrum is expected to show a single resonance for the aromatic proton. The chemical shift and multiplicity will be influenced by coupling to the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms bonded to halogens will exhibit characteristic chemical shifts and coupling constants (J-coupling) with the respective halogen nuclei, particularly with ¹⁹F. Data from related compounds like 5-bromo-1,2,3-trifluorobenzene shows that quaternary carbons can be identified using techniques like DEPT[4].
-
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show three distinct signals for the non-equivalent fluorine atoms. The coupling patterns between the fluorine atoms will provide crucial information about their relative positions on the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C-F, C-Cl, and C-Br bonds, as well as aromatic C=C stretching vibrations.
Reactivity and Synthetic Applications
The synthetic utility of 1-Bromo-2-chloro-3,4,5-trifluorobenzene lies in the differential reactivity of its halogen substituents, which allows for a range of selective chemical transformations.
Cross-Coupling Reactions
The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the selective formation of a new carbon-carbon bond at the C1 position while leaving the chloro and fluoro substituents intact. This selectivity is fundamental for building more complex molecular architectures[5].
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-Bromo-2-chloro-3,4,5-trifluorobenzene (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Grignard Reagent Formation
The C-Br bond can also be selectively targeted for the formation of a Grignard reagent by reacting with magnesium metal[2][6]. The resulting organometallic species is a potent nucleophile that can react with a variety of electrophiles, providing a pathway to introduce diverse functional groups.
Logical Flow: Selective Reactivity
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An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Foreword: The Strategic Importance of Polysubstituted Fluorinated Aromatics
For researchers, scientists, and professionals in drug development, the precise arrangement of substituents on an aromatic ring is a cornerstone of molecular design. Halogenated aromatic compounds, in particular, serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The title compound, 1-bromo-2-chloro-3,4,5-trifluorobenzene, is a prime example of a highly functionalized aromatic scaffold, offering multiple points for further chemical modification. The presence of five different substituents on the benzene ring, each with distinct electronic and steric properties, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive, in-depth technical overview of a plausible and robust synthetic route to this important molecule, grounded in established chemical principles and supported by practical, field-proven insights.
Strategic Synthesis Plan: A Two-Step Approach from 3,4,5-Trifluoroaniline
A logical and efficient synthetic pathway to 1-bromo-2-chloro-3,4,5-trifluorobenzene commences with the commercially available starting material, 3,4,5-trifluoroaniline. The proposed synthesis is a two-step sequence involving:
-
Selective ortho-Chlorination: The introduction of a chlorine atom at the C2 position of 3,4,5-trifluoroaniline to furnish the key intermediate, 2-chloro-3,4,5-trifluoroaniline.
-
Sandmeyer Reaction: The conversion of the amino group of 2-chloro-3,4,5-trifluoroaniline to a bromo group via a diazotization-bromination sequence to yield the final product.
This strategy is predicated on the well-established reactivity of anilines and the reliability of the Sandmeyer reaction for the introduction of halogens onto an aromatic ring.[1][2][3]
Caption: Proposed two-step synthesis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene.
Part 1: Selective ortho-Chlorination of 3,4,5-Trifluoroaniline
The initial and most critical step in this synthesis is the regioselective monochlorination of 3,4,5-trifluoroaniline. The amino group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. In this case, both ortho positions (C2 and C6) are equivalent. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for anilines and can offer good selectivity.[4] The reaction is typically carried out in a polar aprotic solvent such as acetonitrile.
Experimental Protocol: Synthesis of 2-Chloro-3,4,5-trifluoroaniline
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,4,5-Trifluoroaniline | 147.10 | 10.0 g | 0.068 |
| N-Chlorosuccinimide (NCS) | 133.53 | 9.5 g | 0.071 |
| Acetonitrile | 41.05 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.068 mol) of 3,4,5-trifluoroaniline in 200 mL of acetonitrile.
-
To this solution, add 9.5 g (0.071 mol, 1.05 equivalents) of N-chlorosuccinimide in one portion.
-
Heat the reaction mixture to 60°C and maintain this temperature for 16 hours, with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 150 mL of diethyl ether and wash with 2 x 100 mL of deionized water to remove succinimide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure 2-chloro-3,4,5-trifluoroaniline.
Part 2: The Sandmeyer Reaction: From Amine to Bromide
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the replacement of an amino group with a variety of substituents, including halogens.[1][2][3] The reaction proceeds in two stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Substitution: The diazonium salt is then treated with a copper(I) halide, which catalyzes the replacement of the diazonium group with the corresponding halide and the liberation of nitrogen gas.
For the synthesis of 1-bromo-2-chloro-3,4,5-trifluorobenzene, 2-chloro-3,4,5-trifluoroaniline is first converted to its diazonium salt, which is then reacted with copper(I) bromide.
Caption: The two stages of the Sandmeyer reaction: diazotization and copper(I) bromide-mediated bromination.
Experimental Protocol: Synthesis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Chloro-3,4,5-trifluoroaniline | 181.54 | 10.0 g | 0.055 |
| 48% Hydrobromic Acid | 80.91 | 60 mL | ~0.53 |
| Sodium Nitrite | 69.00 | 4.2 g | 0.061 |
| Copper(I) Bromide | 143.45 | 8.7 g | 0.061 |
Procedure:
Part A: Diazotization
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 10.0 g (0.055 mol) of 2-chloro-3,4,5-trifluoroaniline and 60 mL of 48% hydrobromic acid.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Dissolve 4.2 g (0.061 mol, 1.1 equivalents) of sodium nitrite in 15 mL of deionized water and place this solution in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5°C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt is now complete.
Part B: Sandmeyer Reaction
-
In a separate 500 mL round-bottom flask, prepare a solution of 8.7 g (0.061 mol, 1.1 equivalents) of copper(I) bromide in 40 mL of 48% hydrobromic acid. Heat the mixture gently to facilitate dissolution, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring. The addition is exothermic and will be accompanied by the evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to 60°C and hold at this temperature for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with 3 x 100 mL of diethyl ether.
-
Combine the organic extracts and wash with 2 x 100 mL of 1 M sodium hydroxide solution, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield 1-bromo-2-chloro-3,4,5-trifluorobenzene as a colorless liquid.
Conclusion and Future Perspectives
The described two-step synthesis provides a reliable and scalable method for the preparation of 1-bromo-2-chloro-3,4,5-trifluorobenzene from a readily available starting material. The selective chlorination of 3,4,5-trifluoroaniline followed by a classical Sandmeyer reaction represents a robust approach for accessing this highly functionalized aromatic building block. The versatility of this product, with its multiple, orthogonally reactive halogen substituents, opens avenues for the synthesis of a wide array of complex molecules for applications in medicinal chemistry, materials science, and agrochemical research. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, enhancing the overall efficiency of this synthetic route.
References
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ResearchGate. (2025). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Retrieved from [Link]
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Gavali, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2827-2854. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4). Reagents and.... Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution. Retrieved from [Link]
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ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]
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ResearchGate. (n.d.). Electron-deficient anilines, scalability, safety analysis and.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Copper-Catalyzed ortho-Halogenation of Protected Anilines - Supporting Information. Retrieved from [Link]
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MDPI. (n.d.). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from [Link]
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PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
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National Institutes of Health. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]
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International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]
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Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]
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ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Polysubstituted Halobenzenes
Polysubstituted halogenated benzene derivatives are fundamental building blocks in modern organic synthesis. The specific arrangement and nature of halogen substituents on the aromatic ring profoundly influence the molecule's reactivity, regioselectivity in further reactions, and its overall physical characteristics. These compounds are pivotal intermediates in the synthesis of agrochemicals, liquid crystals, and a wide array of pharmaceutical agents. The interplay of inductive and resonance effects of the halogen atoms governs the electron density distribution within the benzene ring, thereby dictating its behavior in electrophilic and nucleophilic substitution reactions.[1]
The physical properties of these molecules, such as boiling point, melting point, density, and solubility, are critical parameters for their practical application. These properties determine the appropriate conditions for reaction, purification, and formulation. For instance, knowledge of a compound's boiling point is essential for purification by distillation, while solubility data is crucial for selecting suitable solvent systems for reactions and extractions.
This guide focuses on 1-Bromo-2-chloro-3,4,5-trifluorobenzene, a compound for which experimental physical property data is not yet extensively documented. Therefore, this document leverages computational methods to provide reliable predictions, offering a valuable resource for scientists working with this novel substance.
Molecular Structure and Predicted Physicochemical Properties
The molecular structure of 1-Bromo-2-chloro-3,4,5-trifluorobenzene, with its unique substitution pattern, suggests a complex interplay of electronic and steric effects that define its physical properties. The presence of five halogen atoms of three different types (bromine, chlorine, and fluorine) on the benzene ring results in a molecule with a significant molecular weight and a distinct polarity profile.
Methodology for Property Prediction
In the absence of experimental data, the physical properties of 1-Bromo-2-chloro-3,4,5-trifluorobenzene have been estimated using a combination of Quantitative Structure-Property Relationship (QSPR) models and computational chemistry software.[2][3][4][5][6] QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physical properties.[2][3][4][5][6] These models are built upon large datasets of experimentally determined properties of known compounds. For the predictions in this guide, a group contribution method was employed, where the overall property is estimated by summing the contributions of its individual functional groups and structural elements.
The following workflow outlines the prediction process:
Caption: Workflow for the prediction of physical properties.
Predicted Physical Properties of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
The following table summarizes the predicted physical properties for 1-Bromo-2-chloro-3,4,5-trifluorobenzene. It is imperative to reiterate that these are computationally derived estimates and should be used as a guide for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₆HBrClF₃ |
| Molecular Weight | 261.41 g/mol |
| Appearance | Predicted to be a colorless to light-yellow liquid |
| Boiling Point | ~180 - 200 °C |
| Melting Point | ~ -10 to 5 °C |
| Density | ~ 1.9 - 2.0 g/cm³ at 25 °C |
| Solubility in Water | Predicted to be very low |
| Solubility in Organic Solvents | Predicted to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) |
Rationale Behind the Predictions
-
Boiling Point: The high boiling point is anticipated due to the substantial molecular weight of the compound and the presence of multiple polar C-X (X = F, Cl, Br) bonds, leading to significant dipole-dipole interactions and London dispersion forces.[7] Generally, for halogenated benzenes, the boiling point increases with the mass of the halogen.[7]
-
Melting Point: The prediction of the melting point is more complex as it is highly influenced by the molecule's symmetry and its ability to pack efficiently in a crystal lattice.[8] The irregular substitution pattern of 1-Bromo-2-chloro-3,4,5-trifluorobenzene may disrupt crystal packing, leading to a relatively low melting point.
-
Density: The high density is a direct consequence of the presence of heavy halogen atoms (bromine and chlorine) on the benzene ring. Halogenated hydrocarbons are generally denser than their non-halogenated counterparts.[9]
-
Solubility: The molecule's overall nonpolar character, despite the presence of polar bonds, suggests very low solubility in water.[10][11][12] Conversely, it is expected to be miscible with a range of organic solvents due to "like dissolves like" principles.
Comparative Analysis with Related Isomers
To provide a practical context for the predicted values, the following table presents experimentally determined physical properties of two closely related isomers. This comparison helps to validate the general trends and magnitudes of the predicted data.
| Property | 1-Bromo-2,4,5-trifluorobenzene | 1-Bromo-3,4,5-trifluorobenzene |
| CAS Number | 327-52-6[1][7] | 138526-69-9[13][14][15] |
| Molecular Formula | C₆H₂BrF₃[1][2][7] | C₆H₂BrF₃[13][14][15] |
| Molecular Weight | 210.98 g/mol [1][2][7] | 210.98 g/mol [13][14] |
| Appearance | Colorless to light yellow liquid[2][8] | Colorless to almost colorless clear liquid[15] |
| Boiling Point | 144 °C[2][7][8] | 43 °C at 15 mmHg[15] |
| Melting Point | -19 °C[2][7][8] | < -20 °C[13] |
| Density | 1.802 g/mL at 25 °C[7][8] | 1.767 g/mL at 25 °C[13] |
| Refractive Index | n20/D 1.485[7] | n20/D 1.482[13] |
| Solubility in Water | Insoluble[7] | Insoluble[13] |
The experimental data for these isomers align with the predicted trends for 1-Bromo-2-chloro-3,4,5-trifluorobenzene. The addition of a chlorine atom in place of a hydrogen atom is expected to increase the molecular weight, boiling point, and density, which is consistent with our predictions.
Predicted Spectroscopic Characteristics
While experimental spectra are not available, the expected spectroscopic characteristics can be inferred from the molecular structure and data from similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a single signal for the lone aromatic proton. The chemical shift of this proton will be influenced by the deshielding effects of the adjacent halogen atoms and is predicted to appear in the downfield region of the aromatic spectrum (δ 7.0-8.0 ppm).[16][17][18]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be more complex, with six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the directly attached halogen atoms, with carbons bonded to fluorine atoms generally appearing at lower field.[17] Carbons bonded to bromine and chlorine will also show characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected peaks include:
-
C-H stretching vibrations of the aromatic ring.
-
C=C stretching vibrations of the aromatic ring.
-
C-F, C-Cl, and C-Br stretching vibrations. The positions of these bands will be influenced by the overall electronic environment of the ring.
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[19] The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity) and one chlorine atom (M⁺ and M⁺+2 peaks with an approximate 3:1 intensity ratio). Common fragmentation patterns for halogenated benzenes involve the loss of halogen atoms and the formation of various aromatic cations.[20][21][22]
Proposed Synthesis Route
A plausible synthetic route to 1-Bromo-2-chloro-3,4,5-trifluorobenzene could involve the electrophilic halogenation of a suitable precursor. A potential pathway is outlined below:
Caption: A proposed synthetic pathway for 1-Bromo-2-chloro-3,4,5-trifluorobenzene.
This proposed route involves a two-step electrophilic substitution on a commercially available starting material. The regioselectivity of each halogenation step would need to be carefully controlled through the choice of catalyst and reaction conditions.
Handling and Safety Considerations
While a specific Safety Data Sheet (SDS) for 1-Bromo-2-chloro-3,4,5-trifluorobenzene is not available, the safety precautions should be based on those for similar polysubstituted halobenzenes. It should be handled as a potentially hazardous chemical.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This technical guide provides a comprehensive overview of the predicted physical properties of 1-Bromo-2-chloro-3,4,5-trifluorobenzene, a compound with significant potential in synthetic chemistry. By employing established computational methodologies, this guide offers valuable insights into its expected behavior, spectroscopic characteristics, and a plausible synthetic approach. The inclusion of experimental data for related isomers serves to contextualize and lend confidence to the predicted values. It is our hope that this document will serve as a valuable resource for researchers, enabling them to safely and effectively utilize this compound in their pursuit of scientific innovation. As experimental data for this compound becomes available, this guide will be updated to reflect the most current and accurate information.
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An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Introduction: The Structural Elucidation of a Complex Halogenated Aromatic
1-Bromo-2-chloro-3,4,5-trifluorobenzene represents a unique scaffold of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The precise arrangement of five distinct halogen substituents on the benzene ring gives rise to a molecule with a highly specific electronic and steric profile. Understanding the exact spectral signature of this compound is paramount for its unambiguous identification, quality control, and for predicting its reactivity and potential applications.
This technical guide provides a comprehensive analysis of the key spectral data for 1-Bromo-2-chloro-3,4,5-trifluorobenzene, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of directly published experimental spectra for this specific isomer, this guide employs a predictive approach, grounded in the empirical data of closely related structural analogs and fundamental spectroscopic principles. This methodology not only offers a robust estimation of the expected spectral characteristics but also serves as a valuable pedagogical tool for researchers engaged in the structural elucidation of novel halogenated aromatic compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment
Proton NMR spectroscopy provides critical information about the number and electronic environment of hydrogen atoms in a molecule. For 1-Bromo-2-chloro-3,4,5-trifluorobenzene, a single proton is present on the aromatic ring, and its chemical shift and coupling pattern are highly informative.
Predicted ¹H NMR Data
| Parameter | Predicted Value |
| Chemical Shift (δ) | 7.3 - 7.6 ppm |
| Multiplicity | Doublet of doublets of doublets (ddd) |
| Solvent | CDCl₃ |
| Reference | TMS (0 ppm) |
Rationale for Prediction
The predicted chemical shift of the lone aromatic proton is based on the analysis of related compounds such as 1-bromo-2,4,5-trifluorobenzene, which exhibits proton signals in the range of 7.0-7.5 ppm.[1] The presence of multiple electron-withdrawing halogen substituents on the benzene ring is expected to deshield the remaining proton, shifting its resonance downfield.
The complex multiplicity (doublet of doublets of doublets) is anticipated due to coupling with the three adjacent fluorine atoms. The magnitude of the coupling constants (J-values) will depend on the through-bond distance:
-
³J(H-F) (three-bond coupling) is typically in the range of 5-10 Hz.
-
⁴J(H-F) (four-bond coupling) is generally smaller, around 1-3 Hz.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural determination.
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a powerful tool for identifying functional groups and providing a "molecular fingerprint." [2]The IR spectrum of 1-Bromo-2-chloro-3,4,5-trifluorobenzene will be characterized by absorptions corresponding to the vibrations of the aromatic ring and the carbon-halogen bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |
| 1250 - 1000 | Strong | C-F stretching |
| 800 - 600 | Medium-Strong | C-Cl stretching |
| 700 - 500 | Medium | C-Br stretching |
Rationale for Prediction
The predicted absorption bands are based on the known vibrational frequencies of substituted benzenes. [3]The aromatic C-H stretch will be weak due to the single proton. The C=C stretching vibrations of the aromatic ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The strong absorptions in the 1250-1000 cm⁻¹ range are characteristic of C-F stretching modes. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples. [4]
Caption: Workflow for FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation, which can be useful for structural elucidation. [2]
Predicted Mass Spectrum Data
| m/z | Predicted Relative Abundance | Assignment |
| 278, 280, 282 | High | Molecular ion cluster [M]⁺ |
| 199, 201 | Medium | [M - Br]⁺ |
| 243, 245 | Medium | [M - Cl]⁺ |
| 131 | Medium | [C₆F₃]⁺ |
Rationale for Prediction
The molecular ion peak will appear as a cluster of peaks due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). [5]This will result in a characteristic M, M+2, and M+4 pattern.
Fragmentation is expected to occur through the loss of the halogen atoms. The loss of a bromine radical will result in a fragment at [M - 79]⁺ and [M - 81]⁺. Similarly, the loss of a chlorine radical will lead to fragments at [M - 35]⁺ and [M - 37]⁺. The relative stability of the resulting carbocations will influence the abundance of these fragments.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Caption: Workflow for EI-MS analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, spectral characterization of 1-Bromo-2-chloro-3,4,5-trifluorobenzene. The presented data and interpretations, derived from the analysis of closely related compounds and fundamental spectroscopic principles, offer a reliable framework for the identification and structural elucidation of this complex halogenated aromatic molecule. The detailed experimental protocols provide a practical guide for researchers seeking to obtain empirical data. As a self-validating system, the consistency across the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a high degree of confidence in the proposed spectral characteristics. This guide is intended to be a valuable resource for scientists and professionals in the field of drug development and materials science, facilitating the advancement of research involving this and similar halogenated compounds.
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1-Bromo-2-chloro-3,4,5-trifluorobenzene ¹H NMR and ¹⁹F NMR analysis
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-2-chloro-3,4,5-trifluorobenzene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the NMR spectroscopy of polyfluorinated aromatic systems. It offers a predictive analysis of chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and a systematic approach to spectral interpretation. By synthesizing fundamental NMR principles with data from analogous structures, this guide serves as a practical resource for the structural elucidation of this and similar complex halogenated molecules.
Introduction: The Structural Challenge of Polyhalogenated Aromatics
1-Bromo-2-chloro-3,4,5-trifluorobenzene is a polysubstituted aromatic compound featuring a dense arrangement of halogen atoms. Such molecules are pivotal building blocks in medicinal chemistry and materials science, where the strategic placement of halogens, particularly fluorine, can profoundly influence molecular properties like lipophilicity, metabolic stability, and binding affinity.[1]
The unambiguous structural verification of these compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. While ¹H NMR provides crucial information, the presence of multiple fluorine atoms makes ¹⁹F NMR an indispensable and data-rich technique. The ¹⁹F nucleus boasts several advantageous properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it the third most receptive nucleus after tritium and protium.[2] Furthermore, the large chemical shift dispersion of ¹⁹F NMR, spanning approximately 800 ppm, significantly reduces the likelihood of signal overlap, even in complex molecules.[1][2]
This guide will provide a detailed predictive analysis of the ¹H and ¹⁹F NMR spectra of 1-Bromo-2-chloro-3,4,5-trifluorobenzene, explaining the causal factors behind the expected spectral patterns and outlining a robust experimental workflow for their acquisition and interpretation.
Theoretical Foundation: Deciphering the Spectra
Understanding the ¹H and ¹⁹F NMR spectra of 1-Bromo-2-chloro-3,4,5-trifluorobenzene requires a firm grasp of chemical shift principles and spin-spin coupling dynamics in fluorinated aromatic systems.
Chemical Shift (δ)
The chemical shift of a nucleus is determined by its local electronic environment. In our target molecule, the electron-withdrawing inductive effects of the five halogen substituents (Br, Cl, F, F, F) will significantly deshield the sole aromatic proton (H-6), causing its resonance to appear at a relatively high chemical shift (downfield) in the ¹H NMR spectrum.
In the ¹⁹F NMR spectrum, the chemical shifts of the three non-equivalent fluorine nuclei (F-3, F-4, F-5) are influenced by the electronic effects of the adjacent substituents. The wide chemical shift range in ¹⁹F NMR allows for clear differentiation of these distinct fluorine environments.[3]
Spin-Spin (J) Coupling
Spin-spin coupling, mediated through chemical bonds, results in the splitting of NMR signals into multiplets. The multiplicity is described by the n+1 rule for first-order spectra, where n is the number of equivalent neighboring spin-½ nuclei.[1] In this molecule, we will observe:
-
Heteronuclear Coupling (¹H-¹⁹F): The proton (H-6) will couple with the three fluorine atoms. The magnitude of the coupling constant (J) typically decreases as the number of intervening bonds increases.[4] We expect to observe ³JH6-F5 (ortho), ⁴JH6-F4 (meta), and ⁵JH6-F3 (para) couplings.
-
Homonuclear Coupling (¹⁹F-¹⁹F): The three fluorine atoms will couple with each other. These coupling constants are generally larger than ¹H-¹H couplings and can occur over several bonds.[2] We will see ³JF3-F4, ⁴JF3-F5, and ³JF4-F5 couplings.
The interplay of these numerous couplings will result in complex, higher-order multiplet patterns that are information-rich and key to the structural assignment.
Predictive NMR Analysis
Based on established principles and data from analogous compounds, we can predict the key features of the ¹H and ¹⁹F NMR spectra.
Predicted ¹H NMR Spectrum
The molecule contains a single aromatic proton at the C-6 position.
-
Chemical Shift (δ): This proton is flanked by a bromine atom and a carbon atom, and is situated in a heavily electron-deficient ring. Its chemical shift is predicted to be in the range of 7.4 - 7.8 ppm .
-
Multiplicity: The H-6 proton will be split by the three fluorine nuclei. The expected coupling pattern is a doublet of doublets of doublets (ddd) .
-
The largest coupling will be the ortho-coupling to F-5 (³JH6-F5).
-
This will be followed by the meta-coupling to F-4 (⁴JH6-F4).
-
The smallest coupling will be the para-coupling to F-3 (⁵JH6-F3).
-
The diagram below illustrates the theoretical splitting pattern for the H-6 signal.
Caption: Predicted splitting tree for the H-6 signal.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will show three distinct signals, one for each fluorine atom, as they are in chemically non-equivalent environments. Assigning these signals requires considering the electronic influence of the Br and Cl substituents. All signals will be complex multiplets due to both F-F and F-H couplings. Running a proton-decoupled ¹⁹F experiment can simplify the spectrum by removing the F-H couplings, which is a common and recommended practice.[2]
-
F-3: This fluorine is ortho to the chlorine atom and meta to the bromine atom. It will be coupled to F-4 (ortho, ³J), F-5 (meta, ⁴J), and H-6 (para, ⁵J). The signal will be a doublet of doublets of doublets (ddd) .
-
F-4: This fluorine is between two other fluorine atoms. It will be coupled to F-3 (ortho, ³J), F-5 (ortho, ³J), and H-6 (meta, ⁴J). The signal will appear as a triplet of doublets (td) if the two ortho F-F couplings are similar, or as a doublet of doublets of doublets (ddd) if they are different.
-
F-5: This fluorine is ortho to the bromine atom. It will be coupled to F-4 (ortho, ³J), F-3 (meta, ⁴J), and H-6 (ortho, ³J). The signal will be a doublet of doublets of doublets (ddd) .
Summary of Predicted NMR Data
The following table summarizes the predicted chemical shifts and coupling constants. The chemical shift values are estimates based on related structures, and the coupling constants are based on typical ranges for fluorinated aromatic compounds.[4]
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupling to | Coupling Type | Predicted J (Hz) |
| H-6 | 7.4 – 7.8 | ddd | F-5 | ³J (ortho) | 6.0 – 10.0 |
| F-4 | ⁴J (meta) | 4.0 – 8.0 | |||
| F-3 | ⁵J (para) | 0.5 – 3.0 | |||
| F-3 | -120 to -140 | ddd | F-4 | ³J (ortho) | 18.0 – 22.0 |
| F-5 | ⁴J (meta) | 2.0 – 8.0 | |||
| H-6 | ⁵J (para) | 0.5 – 3.0 | |||
| F-4 | -145 to -165 | td or ddd | F-3 | ³J (ortho) | 18.0 – 22.0 |
| F-5 | ³J (ortho) | 18.0 – 22.0 | |||
| H-6 | ⁴J (meta) | 4.0 – 8.0 | |||
| F-5 | -130 to -150 | ddd | F-4 | ³J (ortho) | 18.0 – 22.0 |
| H-6 | ³J (ortho) | 6.0 – 10.0 | |||
| F-3 | ⁴J (meta) | 2.0 – 8.0 |
Note: ¹⁹F chemical shifts are referenced to CFCl₃ at 0 ppm. Negative values are upfield.
Experimental Protocol: A Self-Validating Workflow
Adherence to a meticulous experimental protocol is crucial for acquiring high-quality, reproducible NMR data.
Sample Preparation
-
Analyte Purity: Ensure the 1-Bromo-2-chloro-3,4,5-trifluorobenzene sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent as it readily dissolves many organic compounds.[5] For a standard 5 mm NMR tube, use approximately 0.6 mL of solvent.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte.
-
Internal Standard (Optional but Recommended): While modern spectrometers can lock onto the deuterium signal of the solvent, an internal standard can be used for precise chemical shift referencing. For ¹H NMR, tetramethylsilane (TMS) is standard. For ¹⁹F NMR, a common reference is trifluorotoluene (C₆H₅CF₃) or hexafluorobenzene (C₆F₆).
-
Dissolution and Transfer: Weigh the analyte accurately and dissolve it in the deuterated solvent. Filter the solution into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition Workflow
The following workflow describes the logical sequence of experiments on a modern NMR spectrometer.
Caption: Experimental workflow for NMR analysis.
Key Acquisition Parameters:
-
¹H Spectrum:
-
Spectral Width: ~12 ppm
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 8-16
-
-
¹⁹F Spectrum (¹H Decoupled):
-
Spectral Width: ~200 ppm
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 16-64
-
Decoupling: Use a standard proton decoupling sequence like zgfhigqn.[6]
-
Data Analysis and Structural Confirmation
-
¹H Spectrum Analysis:
-
Confirm the presence of a single signal in the aromatic region.
-
Integrate the signal; it should correspond to one proton.
-
Analyze the multiplet structure. Measure the three distinct coupling constants (J-values) from the ddd pattern. These values are critical for confirming the connectivity.
-
-
¹⁹F Spectrum Analysis:
-
Confirm the presence of three distinct signals.
-
Analyze the proton-decoupled spectrum first to identify the F-F couplings. The signal for F-4 should be readily identifiable by its larger number of large ortho couplings.
-
Analyze the proton-coupled spectrum to identify the F-H couplings. The differences in multiplicity between the coupled and decoupled spectra will reveal the magnitude of the ¹H-¹⁹F coupling constants.
-
Match the measured J-values across both the ¹H and ¹⁹F spectra. For example, the ³JH6-F5 value measured from the ¹H spectrum must match the ³JF5-H6 value measured from the ¹⁹F spectrum. This cross-validation is the cornerstone of a trustworthy structural assignment.
-
Conclusion
The combined use of ¹H and ¹⁹F NMR spectroscopy provides a powerful and definitive method for the structural elucidation of 1-Bromo-2-chloro-3,4,5-trifluorobenzene. The predicted spectra, characterized by a single complex multiplet in the ¹H domain and three distinct complex multiplets in the ¹⁹F domain, offer a wealth of information on the precise atomic connectivity through the analysis of chemical shifts and a network of heteronuclear and homonuclear coupling constants. The experimental and analytical workflow detailed in this guide provides a robust framework for researchers to obtain high-quality data and perform a self-validating interpretation, ensuring the highest degree of scientific integrity in their structural assignments.
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An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Trifluorobenzenes
Preamble: The Trifluoromethyl Group in Modern Chemistry
The incorporation of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Among these, the trifluoromethyl (CF₃) group is preeminent, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of parent compounds.[2][3] However, the very electronic properties that make the CF₃ group so valuable in a biological context present significant synthetic challenges. This guide provides an in-depth exploration of the electrophilic aromatic substitution (EAS) of trifluorobenzenes, offering field-proven insights into the causality behind experimental choices and robust protocols for researchers, scientists, and drug development professionals.
The Electronic Character of the Trifluoromethyl Substituent
To effectively functionalize a trifluoromethyl-substituted benzene ring, one must first appreciate the profound electronic impact of the CF₃ group. Unlike an alkyl group such as methyl (-CH₃), which is weakly activating, the trifluoromethyl group is one of the most powerful electron-withdrawing groups encountered in organic synthesis.[4][5]
This behavior is rooted in two key factors:
-
A Strong Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the carbon atom to which they are attached. This effect is transmitted through the sigma bond to the benzene ring, significantly reducing the ring's electron density (nucleophilicity).[4][5][6]
-
No Compensating Resonance Donation (+M): Unlike halogen substituents (e.g., -F, -Cl), which can donate electron density back to the ring via resonance through their lone pairs, the CF₃ group has no such lone pairs and cannot participate in resonance donation.
The consequence is twofold:
-
Ring Deactivation: The electron-poor trifluorobenzene ring is strongly deactivated towards attack by electrophiles.[4] Reactions are substantially slower and require harsher conditions (stronger electrophiles, higher temperatures) compared to benzene itself.[4][7]
-
Meta-Direction: The CF₃ group directs incoming electrophiles to the meta position. This is not because the meta position is activated, but rather because the ortho and para positions are even more strongly deactivated.
The causality for this directing effect is best understood by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.
Mechanistic Rationale for Meta-Direction
Attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing CF₃ group. This is an extremely unfavorable and highly destabilized arrangement. In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the CF₃-bearing carbon, resulting in a comparatively less unstable intermediate.
Caption: Ortho/para attack leads to a highly destabilized resonance contributor.
Key Electrophilic Aromatic Substitution Reactions
Due to the ring's deactivation, EAS reactions on trifluorobenzenes are generally sluggish and necessitate forcing conditions. The choice of reagents and reaction parameters is critical for achieving acceptable yields.
Nitration
The introduction of a nitro group (-NO₂) is a fundamental transformation. For (trifluoromethyl)benzene, this requires a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid, often with heating.[8]
| Reaction | Reagents & Conditions | Major Product |
| Nitration | Fuming HNO₃, conc. H₂SO₄, 40-60°C | 1-Nitro-3-(trifluoromethyl)benzene |
Self-Validating Protocol: Nitration of (Trifluoromethyl)benzene
-
Rationale: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the ring.[9][10] Heating is required to increase the reaction rate.
-
Step 1: Reagent Preparation. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid (98%) to 0-5°C in an ice-salt bath.
-
Step 2: Formation of Nitrating Mixture. Cautiously add 30 mL of fuming nitric acid (>90%) dropwise to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Step 3: Substrate Addition. Once the nitrating mixture is prepared and cooled, add 50 g of (trifluoromethyl)benzene dropwise via the dropping funnel over a period of 1 hour. Maintain the internal temperature between 5-10°C.
-
Step 4: Reaction. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-55°C and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Step 5: Work-up. Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice with vigorous stirring.
-
Step 6: Product Isolation. The product will separate as an oil. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic layers, wash with water, then with 5% sodium bicarbonate solution, and finally with brine.
-
Step 7: Purification. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 1-nitro-3-(trifluoromethyl)benzene.
Halogenation
Direct halogenation (bromination or chlorination) of trifluorobenzene requires a strong Lewis acid catalyst to polarize the halogen molecule and generate a sufficiently powerful electrophile.[11]
| Reaction | Reagents & Conditions | Major Product |
| Bromination | Br₂, FeBr₃, 50-60°C | 1-Bromo-3-(trifluoromethyl)benzene |
| Chlorination | Cl₂, FeCl₃ or AlCl₃, 40-50°C | 1-Chloro-3-(trifluoromethyl)benzene |
Sulfonation
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This reaction is typically reversible. To drive the reaction forward on a deactivated ring like trifluorobenzene, fuming sulfuric acid (oleum), which contains a high concentration of the SO₃ electrophile, is required.[12][13]
Self-Validating Protocol: Sulfonation of (Trifluoromethyl)benzene
-
Rationale: Oleum provides a high concentration of SO₃, the active electrophile, which is necessary for the sulfonation of a deactivated ring.[13] The reversibility of sulfonation is suppressed by using a concentrated, anhydrous medium. To reverse the reaction (desulfonation), one would use dilute aqueous acid and steam.[12][14]
-
Step 1: Setup. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 73 g (0.5 mol) of (trifluoromethyl)benzene.
-
Step 2: Reagent Addition. Cool the flask in an ice bath. Slowly and carefully add 120 mL of 20% fuming sulfuric acid (oleum) over 30 minutes, keeping the temperature below 30°C.
-
Step 3: Reaction. After addition, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to 80-90°C for 4 hours until the (trifluoromethyl)benzene layer disappears.
-
Step 4: Work-up. Cool the reaction mixture and pour it cautiously onto 500 g of crushed ice.
-
Step 5: Product Isolation. The product, 3-(trifluoromethyl)benzenesulfonic acid, will be in the aqueous solution. To isolate it as its sodium salt, neutralize the solution with a saturated sodium chloride solution, which will cause the sodium sulfonate salt to precipitate.
-
Step 6: Purification. Filter the precipitated solid, wash with a cold, saturated NaCl solution, and dry in a vacuum oven.
Friedel-Crafts Reactions: A Case of Extreme Deactivation
The Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings.[15][16][17] However, they are notoriously ineffective on strongly deactivated rings.
The Causality of Failure: The Friedel-Crafts reaction fails with trifluorobenzene because the ring is too electron-poor to act as the required nucleophile to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates.[18] Furthermore, the strongly electron-withdrawing CF₃ group destabilizes the positive charge of the required sigma complex to such an extent that the activation energy for the reaction becomes prohibitively high. Under forcing conditions, the Lewis acid catalyst may react with the fluorine atoms of the CF₃ group instead.[19]
-
Friedel-Crafts Alkylation: Does not proceed.
-
Friedel-Crafts Acylation: Does not proceed.[18]
Alternative multi-step synthetic routes are required to achieve Friedel-Crafts-type products on a trifluorobenzene scaffold.
Caption: A generalized workflow for performing EAS on deactivated substrates.
Applications in Pharmaceutical Synthesis
The ability to selectively functionalize trifluorobenzenes is critical for the synthesis of numerous active pharmaceutical ingredients (APIs). The meta-substituted products derived from these EAS reactions are often key intermediates.
-
Anti-androgens: The synthesis of Flutamide, a non-steroidal anti-androgen, involves the nitration of 4-chloro-3-(trifluoromethyl)aniline, which itself is derived from trifluoromethyl-substituted precursors.[20]
-
Antidiabetic Agents: 1,2,4-Trifluorobenzene is a crucial intermediate in the synthesis of sitagliptin (Januvia), a widely used drug for type 2 diabetes.[21] While not a direct EAS on the final trifluorobenzene, the synthetic routes rely on functionalized fluoroaromatics.
-
Building Blocks: The products of nitration, halogenation, and sulfonation serve as versatile handles for further synthetic transformations, such as nucleophilic aromatic substitution (SₙAr), reduction of nitro groups to amines, and cross-coupling reactions, enabling the construction of complex molecular architectures.[22]
Conclusion
The electrophilic aromatic substitution of trifluorobenzenes is a challenging yet essential area of synthetic chemistry. The strong deactivating and meta-directing influence of the trifluoromethyl group dictates the need for harsh reaction conditions and powerful electrophiles. While common EAS reactions like nitration, halogenation, and sulfonation are achievable with careful control of experimental parameters, Friedel-Crafts reactions are generally not viable. A thorough understanding of the underlying mechanistic principles—specifically the destabilization of ortho and para intermediates—is paramount for any scientist working to incorporate these valuable scaffolds into pharmaceuticals and other advanced materials.
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Mastering Regiocontrol: A Technical Guide to the Synthesis of Polyhalogenated Benzenes
Foreword
Polyhalogenated benzenes (PHBs) represent a cornerstone class of compounds, indispensable to the fields of pharmaceutical sciences, agrochemicals, and materials science. Their utility is deeply rooted in the unique electronic and steric properties imparted by halogen substituents, which can modulate biological activity, enhance material stability, and serve as versatile synthetic handles for further molecular elaboration. However, the true potential of PHBs is only unlocked through precise control over the substitution pattern on the aromatic core. The challenge of regioselectivity—the ability to direct incoming substituents to specific positions on the benzene ring—is a paramount concern for any scientist working in these domains. This guide provides an in-depth exploration of the principles and field-proven strategies for achieving high regioselectivity in the synthesis of polyhalogenated benzenes, moving beyond mere procedural lists to explain the fundamental causality behind experimental choices.
The Electronic Dichotomy of Halogen Substituents: A Guiding Principle
The key to predicting and controlling the synthesis of polyhalogenated benzenes lies in understanding the dual electronic nature of halogen substituents. Halogens are unique in that they are deactivating yet ortho-, para-directing in electrophilic aromatic substitution (EAS) reactions.[1][2]
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond network.[3] This inductive withdrawal reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles compared to unsubstituted benzene. This is the "deactivating" aspect.[2][4]
-
Resonance Effect (+M): Conversely, the lone pairs on the halogen atom can be donated into the aromatic π-system through resonance.[1][3] This donation of electron density increases the electron density at the ortho and para positions specifically.
The directing effect is determined by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the rate-determining step of EAS.[5] When an electrophile attacks at the ortho or para position of a halobenzene, one of the resulting resonance structures allows the positive charge to be delocalized onto the carbon atom bearing the halogen.[1] This allows the halogen to donate a lone pair, forming a fourth resonance structure where all atoms (except hydrogen) have a full octet of electrons—a significant stabilizing contribution.[1] This stabilization is not possible if the attack occurs at the meta position. Therefore, the transition states leading to ortho and para products are lower in energy, and these products are formed preferentially.[1][6]
Visualizing the Directing Effect of Halogens in EAS
The following diagram illustrates the resonance structures for the arenium ion intermediate formed during the electrophilic bromination of chlorobenzene. Note the additional stabilized resonance structure for ortho and para attack, which explains the observed regioselectivity.
Caption: Arenium ion intermediates in EAS of chlorobenzene.
Strategic Approaches to Regiocontrolled Synthesis
Achieving a specific polyhalogenated substitution pattern requires a carefully chosen synthetic strategy. The primary methods can be broadly categorized as direct electrophilic halogenation and methods that build the molecule with pre-defined regiochemistry.
Direct Electrophilic Aromatic Halogenation (EAS)
This is the most direct approach for introducing halogens onto an aromatic ring.[7] However, when multiple halogens are present, the directing effects become more complex.
Causality of Experimental Choices:
-
Catalyst: A Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) is essential for chlorination and bromination.[7][8] Its role is to polarize the halogen molecule (e.g., Br-Br), creating a potent electrophile (Br⁺) that can be attacked by the deactivated ring.[8] The choice and purity of the catalyst can influence the reaction rate and selectivity.
-
Steric Hindrance: While halogens are ortho-, para-directing, steric hindrance often favors the para product. As the size of the existing halogen substituent or the incoming electrophile increases, the proportion of the para isomer generally increases.
-
Cumulative Deactivation: Each halogen added to the ring further deactivates it. Synthesizing tri- or tetra-halogenated benzenes via direct halogenation requires increasingly harsh reaction conditions (higher temperatures, stronger catalysts), which can lead to side reactions and reduced selectivity.
Isomer Distribution in the Dihalogenation of Benzene: When a second halogen is introduced onto a halobenzene, a mixture of isomers is typically formed. The table below provides a representative distribution, highlighting the preference for ortho and para products.
| Starting Material | Halogenation Conditions | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Chlorobenzene | Cl₂, FeCl₃ | ~30 | ~1 | ~69 |
| Bromobenzene | Br₂, FeBr₃ | ~13 | ~1 | ~86 |
| Iodobenzene | Cl₂, FeCl₃ | ~41 | <1 | ~59 |
Note: Ratios are approximate and can vary with specific reaction conditions.
Diazonium Salts: The Sandmeyer Reaction
For regiocontrol that is difficult to achieve via direct halogenation, the Sandmeyer reaction is an exceptionally powerful tool.[9] This two-step process allows for the introduction of a halogen at a specific position, dictated by the location of a primary amine precursor.
The Workflow:
-
Nitration: An aromatic ring is nitrated using a mixture of nitric acid and sulfuric acid. If the ring is already substituted, the directing effects of the existing groups will determine the position of the nitro group.
-
Reduction: The nitro group is reduced to a primary amine (-NH₂), typically using a metal catalyst (e.g., Sn, Fe, or Zn) in acidic media.
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl or HBr) at low temperatures (0-5 °C) to form a diazonium salt (-N₂⁺).
-
Substitution: The diazonium salt is then treated with a copper(I) halide (CuCl, CuBr) to replace the diazonium group with the corresponding halogen.[9][10]
Causality of Experimental Choices:
-
Low Temperature: Diazonium salts are unstable and can decompose explosively at higher temperatures. Maintaining a temperature of 0-5 °C is critical for safety and yield.
-
Copper(I) Catalyst: The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which is facilitated by the copper(I) salt.[9]
Visualizing the Sandmeyer Reaction Workflow
Caption: Regiospecific halogen introduction via Sandmeyer reaction.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a premier strategy for achieving exclusive ortho-functionalization.[11] The method relies on a "directing metalation group" (DMG) on the aromatic ring, which coordinates to a strong organolithium base (like n-butyllithium or s-butyllithium).[12][13] This coordination brings the base into proximity with a specific ortho-proton, facilitating its removal (deprotonation) to form an aryllithium intermediate.[11] This intermediate can then be quenched with an electrophilic halogen source (e.g., C₂Cl₆, Br₂, I₂) to install a halogen atom exclusively at that ortho position.[11]
Causality of Experimental Choices:
-
Directing Group: The DMG must contain a heteroatom (O, N) to act as a Lewis base and coordinate the lithium.[11] Common DMGs include amides (-CONR₂), carbamates (-OCONR₂), and methoxy groups (-OCH₃).[11]
-
Base: Very strong, non-nucleophilic bases are required.[12] Alkyllithiums are standard, but their choice (n-BuLi, s-BuLi, t-BuLi) can be tuned based on the acidity of the proton and steric factors.
-
Aprotic Solvent & Low Temperature: The reaction must be conducted under anhydrous, aprotic conditions (e.g., in THF or diethyl ether) and at low temperatures (typically -78 °C) to prevent quenching of the highly reactive organolithium species.
Transition-Metal Catalyzed Cross-Coupling
For the most intricate substitution patterns, building the molecule through cross-coupling reactions offers unparalleled precision. Reactions like the Suzuki-Miyaura coupling allow for the formation of C-C bonds between a polyhalogenated arene and an organoboron reagent.[14][15] While not a direct halogenation method, it is a key strategy for synthesizing complex PHBs by selectively functionalizing one halogen position while leaving others intact.
Site-selectivity in the cross-coupling of polyhalogenated arenes with identical halogens is a significant challenge but can be achieved by exploiting subtle differences in the electronic and steric environment of each C-X bond.[16] For instance, in a Suzuki-Miyaura coupling of a dihalobenzene, the oxidative addition of the palladium catalyst often occurs preferentially at the more sterically accessible or electronically activated C-X bond.[17]
Protocol: Site-Selective Suzuki-Miyaura Coupling of 1,4-Dibromo-2-nitrobenzene This protocol demonstrates how electronic effects can dictate regioselectivity in a cross-coupling reaction.[17]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-dibromo-2-nitrobenzene (1.0 equiv), the first arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol).
-
First Coupling: Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC or GC-MS until the starting material is consumed. The first coupling occurs preferentially at the C-Br bond ortho to the electron-withdrawing nitro group, which is more electrophilic.[17]
-
Second Coupling: After cooling, the second arylboronic acid (1.1 equiv) can be added to the same pot to functionalize the remaining C-Br bond, yielding a terphenyl product.[17]
Conclusion: A Logic-Driven Approach to Synthesis
The regioselective synthesis of polyhalogenated benzenes is not a matter of applying a single, universal protocol. It is a process of strategic decision-making grounded in the fundamental principles of physical organic chemistry. By understanding the interplay of inductive and resonance effects, steric hindrance, and the specific mechanisms of powerful reactions like the Sandmeyer, DoM, and Suzuki-Miyaura couplings, the research scientist can devise logical, efficient, and reproducible pathways to complex target molecules. This guide serves as a framework for that thought process, empowering chemists to move from a desired substitution pattern back to a rational and validated synthetic design.
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Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
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Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (2020). Royal Society of Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Structure, Synthesis, and Application of Polyhalogenated Phenyl Building Blocks: A Case Study on 1-Bromo-2,4,5-trifluorobenzene
Foreword: This guide addresses the chemical nature of the requested topic, 1-Bromo-2-chloro-3,4,5-trifluorobenzene . It is important to note that this specific substitution pattern is not widely represented in current chemical literature or commercial catalogs. To provide a robust and technically grounded analysis, this document will focus on the closely related and extensively characterized regioisomer, 1-Bromo-2,4,5-trifluorobenzene (CAS No. 327-52-6) . The principles of synthesis, reactivity, and spectroscopic analysis detailed herein are directly applicable and provide a strong predictive framework for understanding the behavior of its more obscure isomer.
Molecular Architecture and Physicochemical Landscape
Polyhalogenated benzenes are foundational scaffolds in modern chemistry. The strategic placement of different halogen atoms on the aromatic ring creates a molecule with highly tunable electronic properties, reactivity, and potential for intermolecular interactions. This section dissects the structural features that govern the behavior of these compounds.
Analysis of the Hypothetical Target: 1-Bromo-2-chloro-3,4,5-trifluorobenzene
The proposed structure of 1-Bromo-2-chloro-3,4,5-trifluorobenzene presents a unique case of a fully substituted benzene ring with five distinct halogen atoms. The electron-withdrawing nature of the fluorine and chlorine atoms would render the aromatic ring electron-deficient, influencing its reactivity in electrophilic and nucleophilic substitution reactions. The bromine atom, being the most polarizable and possessing the weakest carbon-halogen bond among the substituents, represents the primary site for transformations such as metal-halogen exchange and cross-coupling reactions.
A key feature of covalently bonded bromine is the presence of a "σ-hole"—an electropositive region on the outermost portion of the atom, opposite the C-Br bond. This region is pivotal for forming non-covalent interactions known as halogen bonds, a directional interaction crucial in crystal engineering and supramolecular chemistry.[1][2]
Caption: Hypothetical structure of 1-Bromo-2-chloro-3,4,5-trifluorobenzene.
The Archetype: Physicochemical Properties of 1-Bromo-2,4,5-trifluorobenzene
1-Bromo-2,4,5-trifluorobenzene serves as an excellent, well-documented proxy. It is a colorless to light yellow liquid at room temperature and is widely utilized as a versatile intermediate.[3] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 327-52-6 | [4] |
| Molecular Formula | C₆H₂BrF₃ | [4][5] |
| Molecular Weight | 210.98 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.802 g/mL at 25 °C | [3] |
| Boiling Point | 144 °C | [3] |
| Melting Point | -19 °C | [3] |
| Refractive Index (n20/D) | 1.485 | |
| Solubility | Insoluble in water |
Synthesis and Chemical Reactivity
The utility of a chemical building block is defined by its accessibility through synthesis and the predictability of its subsequent reactions. The C-Br bond in these structures is the linchpin of their synthetic value.
Field-Proven Protocol: Synthesis of 1-Bromo-2,4,5-trifluorobenzene
A common and scalable method for synthesizing 1-Bromo-2,4,5-trifluorobenzene is through the electrophilic bromination of 1,2,4-trifluorobenzene.[3][6] The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity, minimizing the formation of poly-brominated species.
Causality Behind Experimental Design:
-
Catalyst: Iron powder acts as a Lewis acid catalyst precursor. It reacts in situ with bromine to form ferric bromide (FeBr₃), which polarizes the Br-Br bond, making one bromine atom strongly electrophilic and susceptible to attack by the electron-rich (relative to the electrophile) aromatic ring.
-
Temperature Control: The initial addition of bromine is performed at a moderately elevated temperature (43–48 °C) to ensure a controlled reaction rate.[3][6] Subsequent heating to higher temperatures (82–102 °C) drives the reaction to completion.[3][6]
-
Solvent: An inert organic solvent like chloroform is used to dissolve the reactants and facilitate heat transfer.[3]
Step-by-Step Methodology:
-
Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charging Reactants: The flask is charged with the organic solvent (e.g., chloroform), 1,2,4-trifluorobenzene, and iron powder.[3]
-
Bromine Addition: Liquid bromine is added dropwise from the dropping funnel over a period of 3-4 hours while maintaining the internal temperature between 43–48 °C.[6]
-
Reaction Completion: After the addition is complete, the reaction mixture is heated to a higher temperature (e.g., 82–102 °C) and stirred for several hours to ensure complete consumption of the starting material.[3][6]
-
Workup and Purification: The reaction mixture is cooled, and the excess bromine and catalyst are quenched and removed. The organic phase is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 1-bromo-2,4,5-trifluorobenzene.
Caption: Workflow for the synthesis of 1-Bromo-2,4,5-trifluorobenzene.
Key Chemical Transformations
The synthetic utility of 1-bromo-2,4,5-trifluorobenzene stems from the selective reactivity of its C-Br bond.
-
Grignard Reagent Formation: The compound readily undergoes a bromine-magnesium exchange reaction with reagents like isopropylmagnesium bromide (i-PrMgBr) in tetrahydrofuran (THF) to form the corresponding aryl magnesium species. This Grignard reagent is a powerful nucleophile for creating new carbon-carbon bonds.
-
Palladium-Catalyzed Cross-Coupling: It is an excellent substrate for Suzuki-Miyaura coupling reactions.[3] The C-Br bond is selectively activated by palladium catalysts, allowing for the formation of C-C bonds with various boronic acids or esters, while leaving the more robust C-F bonds intact. This selectivity is fundamental to its role as a building block.
Spectroscopic and Analytical Characterization
Unambiguous structure elucidation and purity verification are paramount. A multi-technique spectroscopic approach is essential for characterizing polyhalogenated benzenes.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides crucial information on the molecular weight and the presence of halogen atoms. The most diagnostic feature is the isotopic pattern of the molecular ion ([M]⁺).
-
Bromine Isotopes: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, separated by 2 m/z units, for any fragment containing a single bromine atom.[7]
-
Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This gives rise to two peaks separated by 2 m/z units with a 3:1 intensity ratio for any fragment containing one chlorine atom.[7]
For the hypothetical 1-bromo-2-chloro-3,4,5-trifluorobenzene, the molecular ion region would exhibit a complex cluster of peaks due to the combined isotopic contributions of both bromine and chlorine. For our case study, 1-bromo-2,4,5-trifluorobenzene, the mass spectrum clearly shows the characteristic 1:1 doublet for the molecular ion at m/z 210 and 212.[5][8]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify functional groups. For 1-bromo-2,4,5-trifluorobenzene, the spectrum is characterized by:
-
Aromatic C-H Stretching: Weak bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretching: Strong, characteristic absorption bands typically in the 1100-1300 cm⁻¹ region.
-
C-Br Stretching: Found in the lower frequency "fingerprint" region, typically below 700 cm⁻¹. Spectra for 1-bromo-2,4,5-trifluorobenzene are available in public databases for comparison.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise substitution pattern of the aromatic ring.
-
¹H NMR: For 1-bromo-2,4,5-trifluorobenzene, the two non-equivalent aromatic protons give rise to two distinct multiplets. The chemical shifts and complex splitting patterns (coupling to multiple fluorine atoms) are diagnostic of their positions on the ring.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The three fluorine atoms in 1-bromo-2,4,5-trifluorobenzene are chemically non-equivalent and will produce three distinct signals. The coupling patterns between them (²J, ³J, ⁴J F-F couplings) provide definitive structural information.
-
¹³C NMR: The spectrum will show six distinct signals for the six aromatic carbons. A key feature is the large one-bond and two-bond carbon-fluorine coupling constants (¹JCF, ²JCF), which split each carbon signal into a multiplet and are highly informative for assigning the structure.
| Spectroscopic Data for 1-Bromo-2,4,5-trifluorobenzene | | :--- | :--- | | ¹H NMR | Two complex multiplets in the aromatic region. | | ¹³C NMR | Six signals, each split by C-F couplings. | | ¹⁹F NMR | Three distinct multiplets, confirming three non-equivalent fluorine atoms. | | MS (EI) | Molecular ion cluster at m/z 210/212 (approx. 1:1 ratio). | (Note: Specific chemical shifts and coupling constants can be found in spectral databases such as those referenced by PubChem and ChemicalBook.)[4][9]
Applications, Safety, and Handling
Role in Research and Development
The unique electronic properties and reactivity of 1-bromo-2,4,5-trifluorobenzene make it a valuable building block in several high-technology fields.[3]
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of complex molecules, including certain classes of quinolone antibiotics, where the trifluorinated phenyl moiety is incorporated to enhance metabolic stability and biological activity.
-
Materials Science: The rigid, electron-deficient aromatic core is useful for constructing advanced materials. It is used in the synthesis of liquid crystals and materials for Organic Light-Emitting Diodes (OLEDs).[3]
-
Agrochemicals: The incorporation of fluorine atoms can significantly enhance the efficacy and selectivity of pesticides and herbicides.
GHS Classification and Safe Handling
As with any reactive chemical intermediate, proper handling is essential. 1-Bromo-2,4,5-trifluorobenzene is classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Code | Description | Source |
| H226 | Flammable liquid and vapor | [4] |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
Self-Validating Safety Protocol:
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical splash goggles, and a flame-retardant lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. The container should be tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge to the environment.
Conclusion
While the specific molecule 1-Bromo-2-chloro-3,4,5-trifluorobenzene remains a hypothetical target for synthesis, a detailed examination of its well-characterized isomer, 1-Bromo-2,4,5-trifluorobenzene, provides deep insight into this class of compounds. These polyhalogenated benzenes are defined by the selective reactivity of the C-Br bond, which enables their use as versatile building blocks in cross-coupling and organometallic reactions. Their synthesis requires careful control of reaction conditions, and their structures are confirmed through a combination of mass spectrometry and multinuclear NMR techniques. The principles and protocols outlined in this guide offer a comprehensive framework for researchers and scientists working with these powerful synthetic intermediates.
References
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1-Bromo-2,4,5-trifluorobenzene . PubChem, National Center for Biotechnology Information. [Link]
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A Comprehensive Technical Guide to 1-Bromo-2-chloro-3,4,5-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a detailed overview of 1-Bromo-2-chloro-3,4,5-trifluorobenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. This document covers its fundamental molecular and physicochemical properties, outlines a proposed synthetic pathway, details robust analytical methodologies for its characterization, and provides essential safety and handling protocols. The information presented herein is intended to equip researchers and professionals with the necessary knowledge for the proficient and safe utilization of this compound in a laboratory setting.
Introduction
Halogenated benzene derivatives are pivotal building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of halogens on the benzene ring profoundly influences the molecule's reactivity, lipophilicity, and metabolic stability, making these compounds highly versatile intermediates. 1-Bromo-2-chloro-3,4,5-trifluorobenzene, with its unique arrangement of five different halogen substituents, presents a synthetically challenging yet valuable scaffold for the introduction of further functionalities through selective chemical transformations. This guide aims to be a comprehensive resource for researchers working with or considering the use of this polyhalogenated aromatic compound.
Molecular and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These data are critical for reaction planning, purification, and analytical method development.
Molecular Weight Calculation
The molecular formula for 1-Bromo-2-chloro-3,4,5-trifluorobenzene is C₆HBrClF₃. Its molecular weight is calculated based on the atomic weights of its constituent elements.
Table 1: Calculation of the Molecular Weight of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 1 | 1.008 | 1.008 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Fluorine | F | 3 | 18.998 | 56.994 |
| Total | 245.425 |
Physicochemical Characteristics
Table 2: Physicochemical Properties of 1-Bromo-3,4,5-trifluorobenzene
| Property | Value | Source |
| CAS Number | 138526-69-9 | [1][2] |
| Molecular Formula | C₆H₂BrF₃ | [1][2] |
| Molecular Weight | 210.98 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 47-49 °C at 60 mmHg | [2] |
| Melting Point | < -20 °C | [2] |
| Density | 1.767 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.482 | [2] |
| Solubility | Insoluble in water. | [2] |
Synthesis of Polysubstituted Benzenes: A Proposed Pathway
The synthesis of polysubstituted benzenes requires careful strategic planning, considering the directing effects of the existing substituents on the aromatic ring during electrophilic substitution reactions. A plausible, though not experimentally verified, synthetic route for 1-Bromo-2-chloro-3,4,5-trifluorobenzene could start from a commercially available trifluorobenzene isomer.
A potential synthetic approach could involve the electrophilic halogenation of 1,2,3-trifluorobenzene. The fluorine atoms are ortho, para-directing, but deactivating. The synthetic chemist must carefully choose the sequence of halogenation to achieve the desired substitution pattern.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantity of a synthesized compound. For a molecule like 1-Bromo-2-chloro-3,4,5-trifluorobenzene, a combination of chromatographic and spectroscopic techniques is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a 1 µL aliquot of the prepared sample into the GC.
-
GC Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating halogenated benzenes.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
The resulting mass spectrum is expected to show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.
Caption: Workflow for the analysis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of organic molecules. For 1-Bromo-2-chloro-3,4,5-trifluorobenzene, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.
-
¹H NMR: A single resonance is expected for the lone proton on the aromatic ring, with its chemical shift and multiplicity influenced by the adjacent halogen atoms.
-
¹³C NMR: Six distinct resonances are expected, corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the attached halogens.
-
¹⁹F NMR: Three distinct resonances are expected for the three fluorine atoms, with coupling patterns providing information about their relative positions.
Safety and Handling
Halogenated aromatic compounds should be handled with care, assuming they are potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-Bromo-2-chloro-3,4,5-trifluorobenzene is a compound with significant potential as a synthetic intermediate. While specific experimental data for this exact isomer is limited, this guide provides a solid foundation for its handling, analysis, and potential synthesis based on its calculated molecular weight and data from structurally related compounds. The analytical protocols outlined herein offer a robust framework for its characterization. As with any chemical, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel.
References
- Aarti Industries. (2021, October 15). 1-bromo-3,4,5-trifluorobenzene (CL-4: PUBLIC).
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Technical Guide: Physicochemical Characterization and Boiling Point Determination of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Abstract: This technical guide addresses the physicochemical properties of the novel halogenated aromatic compound, 1-Bromo-2-chloro-3,4,5-trifluorobenzene (CAS No. 122375-83-1). Due to its status as a specialized research chemical, publicly available experimental data, including its boiling point, is not available. This document provides a comprehensive framework for researchers and drug development professionals, outlining a scientifically grounded estimation of its boiling point based on isomeric analysis, a plausible synthetic pathway, a detailed protocol for its experimental determination, and a thorough assessment of handling and safety protocols.
Introduction and Context
1-Bromo-2-chloro-3,4,5-trifluorobenzene is a polyhalogenated aromatic compound of interest in synthetic chemistry and materials science. The unique substitution pattern of five different halogens on the benzene ring imparts specific electronic and steric properties, making it a potentially valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise determination of its fundamental physicochemical properties, such as the boiling point, is a critical first step in its characterization, enabling purification by distillation and providing insight into its intermolecular forces and volatility.
As of the date of this publication, a survey of chemical databases and scientific literature reveals no experimentally determined boiling point for 1-Bromo-2-chloro-3,4,5-trifluorobenzene. This guide, therefore, serves a dual purpose: to provide a reasoned estimation based on available data for its isomers and to present a rigorous, self-validating experimental protocol for its precise measurement.
Physicochemical Properties: An Isomeric Analysis
The boiling point of a substance is primarily determined by the strength of its intermolecular forces, which are influenced by factors such as molecular weight, polarity, and molecular shape. In the absence of direct data for 1-Bromo-2-chloro-3,4,5-trifluorobenzene, an analysis of its isomers and structurally related compounds can provide a reliable estimate.
Generally, for isomeric haloarenes, boiling points are very similar, while melting points can differ significantly due to variations in how the molecules pack into a crystal lattice.[1] The boiling points of monohalogenated benzenes increase with the atomic mass of the halogen (Iodo > Bromo > Chloro).[1] For polyhalogenated benzenes, increased molecular weight generally leads to a higher boiling point.
Table 1: Physicochemical Data of 1-Bromo-2-chloro-3,4,5-trifluorobenzene and Related Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Bromo-2-chloro-3,4,5-trifluorobenzene | 122375-83-1 | C₆HBrClF₃ | 245.42 | Not Reported (Estimated: 185-205 °C) |
| 1-Bromo-2,4,5-trifluorobenzene | 327-52-6 | C₆H₂BrF₃ | 210.98 | 144 °C |
| 1-Bromo-3,4,5-trifluorobenzene | 138526-69-9 | C₆H₂BrF₃ | 210.98 | 47-49 °C @ 60 mmHg |
| 2-Bromo-1-chloro-4-fluorobenzene | 201849-15-2 | C₆H₃BrClF | 209.44 | Not Reported |
Data sourced from SynQuest Labs and other chemical suppliers.[2][3]
Expert Analysis: The target compound, 1-Bromo-2-chloro-3,4,5-trifluorobenzene, has a significantly higher molecular weight (245.42 g/mol ) compared to its trifluorobromobenzene isomers (approx. 210.98 g/mol ). The addition of a chlorine atom in place of a hydrogen atom increases both the molecular weight and the potential for dipole-dipole interactions, which would logically lead to a higher boiling point than that of 1-Bromo-2,4,5-trifluorobenzene (144 °C). Based on these factors, the boiling point at atmospheric pressure is estimated to be in the range of 185-205 °C .
Proposed Synthetic Pathway
The synthesis of polysubstituted aromatic compounds often requires a multi-step approach to control the regioselectivity of the halogenation steps. A plausible route to 1-Bromo-2-chloro-3,4,5-trifluorobenzene could involve a Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[4][5][6]
A potential starting material is 2-Chloro-3,4,5-trifluoroaniline. The synthesis would proceed as follows:
-
Diazotization: The 2-Chloro-3,4,5-trifluoroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like H₂SO₄ or HBr) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding the final product, 1-Bromo-2-chloro-3,4,5-trifluorobenzene.
This approach offers good control over the final substitution pattern, as the position of the introduced bromine atom is dictated by the initial position of the amino group.
Safety and Handling Protocols
As a novel compound, a comprehensive safety data sheet (SDS) for 1-Bromo-2-chloro-3,4,5-trifluorobenzene is not available. Therefore, a conservative approach to safety is mandated, treating the compound with the highest degree of caution based on the known hazards of its structural analogues.
Hazard Assessment:
-
Skin and Eye Irritation: Halogenated aromatic compounds are often irritants. Direct contact with skin and eyes should be strictly avoided.
-
Respiratory Irritation: Vapors may cause respiratory tract irritation.
-
Toxicity: While specific toxicity data is absent, many polyhalogenated aromatics exhibit some level of toxicity. Ingestion and inhalation should be prevented.
-
Environmental Hazard: Many halogenated benzenes are toxic to aquatic life with long-lasting effects.
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations of 1-Bromo-2-chloro-3,4,5-trifluorobenzene must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Body Protection: A lab coat is mandatory.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.
Experimental Boiling Point Determination: A Validated Protocol
For a small-scale, newly synthesized sample, the Siwoloboff method (micro boiling point determination) is the most appropriate technique.[7][8] It requires a minimal amount of sample and provides accurate results. The Thiele tube apparatus ensures uniform heating of the sample.[9][10][11]
Methodology Rationale: This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. When the liquid is heated, the air trapped in the inverted capillary tube expands and escapes, forming bubbles. When the heat is removed, the liquid cools, and its vapor pressure decreases. The point at which the external pressure is greater than the vapor pressure, causing the liquid to be drawn into the capillary tube, is the boiling point.[11]
Experimental Protocol:
-
Apparatus Assembly:
-
Secure a Thiele tube to a retort stand using a clamp.
-
Fill the Thiele tube with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.
-
Attach a small test tube (e.g., 75 x 10 mm) to a calibrated thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
-
Sample Preparation:
-
Using a pipette, add approximately 0.5 mL of the purified 1-Bromo-2-chloro-3,4,5-trifluorobenzene into the small test tube.
-
Take a capillary tube (sealed at one end) and place it, open end down, into the liquid in the test tube.
-
-
Measurement Procedure:
-
Insert the thermometer assembly into the Thiele tube, ensuring the sample and the thermometer bulb are fully immersed in the heating oil but not touching the bottom of the tube.
-
Gently heat the side arm of the Thiele tube with a micro-burner or a heat gun. The convection currents in the oil will ensure uniform heating.[9]
-
Observe the sample. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly while observing the capillary tube.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10][11] Record this temperature.
-
-
Validation and Reporting:
-
Allow the apparatus to cool completely. Repeat the determination at least two more times to ensure reproducibility.
-
Record the ambient atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent. If the pressure is not 760 mmHg, a pressure correction may be applied.
-
Report the average of the reproducible measurements as the experimental boiling point.
-
Visualization of Experimental Workflow
Sources
- 1. brainkart.com [brainkart.com]
- 2. CAS 122375-83-1 | 1600-F-X3 | MDL MFCD00070736 | 1-Bromo-2-chloro-3,4,5-trifluorobenzene | SynQuest Laboratories [synquestlabs.com]
- 3. 201849-15-2|2-Bromo-1-chloro-4-fluorobenzene|BLD Pharm [bldpharm.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. homework.study.com [homework.study.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Significance of Polysubstituted Halobenzenes in Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Characterization of 1-Bromo-2-chloro-3,4,5-trifluorobenzene: Focus on Density Determination
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's physicochemical properties is a cornerstone of successful research and development. This guide provides a comprehensive overview of 1-Bromo-2-chloro-3,4,5-trifluorobenzene, with a detailed focus on the principles and methodologies for determining its density. As a Senior Application Scientist, the following narrative is structured to provide not just procedural steps, but the underlying scientific rationale to ensure robust and reproducible results.
1-Bromo-2-chloro-3,4,5-trifluorobenzene belongs to a class of highly functionalized aromatic compounds that serve as versatile building blocks in modern synthetic chemistry. The unique arrangement of five different substituents on the benzene ring offers a scaffold with distinct electronic and steric properties. Halogen atoms, particularly fluorine, are of immense interest in drug discovery due to their ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The presence of bromine, chlorine, and fluorine atoms provides multiple reactive handles for further chemical transformations, such as cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents and agrochemicals[2][3][4][5].
An accurate determination of the physical properties of such intermediates is critical for process development, quality control, and formulation. Density, a fundamental intensive property, is essential for a variety of applications, from reaction modeling to the design of purification and delivery systems.
Physicochemical Properties of 1-Bromo-2-chloro-3,4,5-trifluorobenzene and Related Compounds
A summary of the known and predicted physicochemical properties of 1-Bromo-2-chloro-3,4,5-trifluorobenzene and structurally similar compounds is presented below. This comparative data provides a valuable reference range for experimental validation.
| Property | 1-Bromo-2-chloro-3,4,5-trifluorobenzene | 1-Bromo-2,4,5-trifluorobenzene | 1-Bromo-3,4,5-trifluorobenzene |
| Molecular Formula | C₆HBrClF₃ | C₆H₂BrF₃ | C₆H₂BrF₃ |
| Molecular Weight | 245.44 g/mol | 210.98 g/mol [6] | 210.98 g/mol [7] |
| Density | 1.884 g/cm³ (Predicted) [8] | 1.802 g/mL at 25 °C[6][9] | 1.767 g/mL at 25 °C[7] |
| Boiling Point | 194.4±35.0 °C (Predicted)[8] | 144 °C[6][9] | 47-49 °C at 60 mmHg[7] |
| Melting Point | - | -19 °C[6][9] | < -20 °C[7] |
| Storage Temperature | 2-8°C[8] | Room Temperature | Room Temperature[7] |
The Causality Behind Experimental Choices for Density Determination
The choice of method for density determination is dictated by the required precision, sample volume, and available instrumentation. For a valuable synthetic intermediate like 1-Bromo-2-chloro-3,4,5-trifluorobenzene, two methods are particularly well-suited: the pycnometer method, a classical and highly accurate gravimetric technique, and the oscillating U-tube method, a modern, rapid, and equally precise approach.
The Pycnometer Method: A Foundation in Gravimetric Accuracy
The pycnometer method is a highly precise technique that relies on the direct measurement of mass and a very accurately known volume. Its trustworthiness stems from its first-principles basis: density is the ratio of mass to volume[10][11]. The experimental design is a self-validating system, as the calibration with a reference liquid of known density (e.g., deionized water) at a specific temperature ensures the accuracy of the pycnometer's internal volume.
The Oscillating U-tube Method: Precision Through Resonance
Modern digital density meters predominantly utilize the oscillating U-tube principle[12][13]. This technique measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid[12][14]. The principle is based on a mass-spring model, where the tube is the spring and the sample inside contributes to the total mass[12]. A higher density sample increases the total mass, leading to a lower resonant frequency. This method is rapid, requires a small sample volume, and offers excellent temperature control, typically using a Peltier element[15]. The instrument is calibrated with fluids of known density, such as dry air and deionized water, to establish a linear relationship between the oscillation period and the sample density.
Experimental Protocols for Density Determination
The following sections provide detailed, step-by-step methodologies for the accurate determination of the density of 1-Bromo-2-chloro-3,4,5-trifluorobenzene.
Protocol 1: Density Determination using a Pycnometer
This protocol is designed to maximize accuracy through careful gravimetric measurements and temperature control.
Materials:
-
Gay-Lussac or Weld pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (readability ±0.0001 g)
-
Constant temperature water bath
-
Thermometer (calibrated, readability ±0.1 °C)
-
1-Bromo-2-chloro-3,4,5-trifluorobenzene (sample)
-
Deionized water (for calibration)
-
Acetone (for drying)
-
Lint-free wipes
Procedure:
-
Cleaning and Drying:
-
Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by deionized water.
-
Rinse with acetone and dry completely using a stream of dry air or nitrogen.
-
-
Mass of the Empty Pycnometer:
-
Allow the pycnometer to equilibrate to the ambient temperature of the balance room.
-
Weigh the dry, empty pycnometer with its stopper and record the mass (m₀).
-
-
Calibration with Deionized Water:
-
Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.
-
Insert the stopper, allowing excess water to escape through the capillary.
-
Place the filled pycnometer in the constant temperature water bath set to the desired temperature (e.g., 25.0 °C) for at least 20 minutes to reach thermal equilibrium.
-
Remove the pycnometer, carefully dry the exterior with a lint-free wipe, and weigh it (m₁).
-
-
Density Determination of the Sample:
-
Empty and dry the pycnometer as described in step 1.
-
Fill the pycnometer with 1-Bromo-2-chloro-3,4,5-trifluorobenzene.
-
Repeat the thermal equilibration and weighing process as in step 3 to obtain the mass of the pycnometer filled with the sample (m₂).
-
-
Calculations:
-
Calculate the mass of the water: m_water = m₁ - m₀.
-
Look up the density of water (ρ_water) at the experimental temperature.
-
Calculate the volume of the pycnometer: V = m_water / ρ_water.
-
Calculate the mass of the sample: m_sample = m₂ - m₀.
-
Calculate the density of the sample: ρ_sample = m_sample / V.
-
Protocol 2: Density Determination using an Oscillating U-tube Densitometer
This protocol offers a rapid and highly precise alternative to the pycnometer method.
Materials:
-
Digital densitometer with an oscillating U-tube and built-in temperature control.
-
Syringes for sample injection.
-
1-Bromo-2-chloro-3,4,5-trifluorobenzene (sample).
-
Deionized water and dry air for calibration/calibration check.
-
Suitable solvent for cleaning (e.g., ethanol, acetone).
Procedure:
-
Instrument Calibration/Verification:
-
Ensure the instrument is calibrated according to the manufacturer's instructions, typically using dry air and deionized water.
-
Perform a calibration check by measuring the density of deionized water at a known temperature (e.g., 25.0 °C). The reading should be within the instrument's specified tolerance of the known density of water.
-
-
Sample Preparation and Injection:
-
Ensure the sample is free of air bubbles. If necessary, degas the sample.
-
Draw the sample into a syringe.
-
Inject the sample into the oscillating U-tube, ensuring the tube is completely filled without any bubbles. Many modern instruments have a video feed to visually inspect the cell[15].
-
-
Measurement:
-
Allow the instrument to stabilize the temperature of the sample.
-
Initiate the measurement. The instrument will automatically measure the oscillation period and convert it to a density value.
-
Record the density reading.
-
-
Cleaning:
-
Thoroughly clean the U-tube with a suitable solvent and dry it with a stream of air.
-
Data Validation and Trustworthiness
For both protocols, trustworthiness is established through repetition and comparison.
-
Repeatability: Perform at least three independent measurements for each sample. The standard deviation of these measurements should be within an acceptable range, indicating the precision of the technique.
-
System Suitability: Before sample analysis, the accuracy of the system should be verified using a certified reference material with a density close to that of the analyte, if available.
-
Temperature Control: Density is highly dependent on temperature. Maintaining and accurately recording the temperature during measurement is critical for obtaining reliable results.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow for determining the density of a liquid sample.
Caption: Workflow for density determination of a liquid sample.
Conclusion
The accurate determination of the density of 1-Bromo-2-chloro-3,4,5-trifluorobenzene is a critical step in its characterization for applications in pharmaceutical and agrochemical research. While a predicted density of 1.884 g/cm³ provides a useful estimate, experimental verification is paramount. Both the pycnometer and oscillating U-tube methods, when executed with meticulous attention to procedural detail and temperature control, provide highly accurate and trustworthy results. By understanding the causality behind the experimental choices and implementing self-validating protocols, researchers can ensure the integrity of their data, which is foundational for the successful development of novel chemical entities.
References
-
ChemBK. (2024, April 9). 1-bromo-3,4,5-trifluorobenzene. Retrieved from [Link]
-
Mei, H., Han, J., & Fustero, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Translational Medicine, 21(1), 259. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
-
Wikipedia. (n.d.). Oscillating U-tube. Retrieved from [Link]
- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
-
Univerzita Pardubice. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]
-
MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]
-
Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]
- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
-
Pobel. (2026, January 13). How to Measure and Calculate Density with a Pycnometer. Retrieved from [Link]
-
Rudolph Research Analytical. (n.d.). Density Meter. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. Retrieved from [Link]
-
Univerzita Pardubice. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]
-
American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved from [Link]
-
erichsen.de. (n.d.). Pycnometers for Precise Density Determination. Retrieved from [Link]
-
YouTube. (2020, August 15). Experiment 1: Determination of the Density of Water. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2,4,5-trifluorobenzene. Retrieved from [Link]
-
Shanghai Yuke Industrial Co., Ltd. (n.d.). U-tube oscillation method density meter. Retrieved from [Link]
-
PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Drawell. (n.d.). How does a Density Meter Work?. Retrieved from [Link]
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Methodological & Application
The Strategic Utility of 1-Bromo-2-chloro-3,4,5-trifluorobenzene in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Aromatic Scaffolds
In the landscape of modern organic synthesis, the demand for complex, highly functionalized aromatic molecules is ever-increasing, driven by the relentless pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Within this context, polysubstituted benzene derivatives serve as critical synthons, and among them, 1-Bromo-2-chloro-3,4,5-trifluorobenzene has emerged as a strategically important building block. Its unique arrangement of substituents—a bromine atom, a chlorine atom, and three fluorine atoms on a benzene ring—offers a rich platform for selective chemical transformations, enabling the controlled and sequential introduction of diverse functionalities.
The presence of multiple, yet differentially reactive, halogen atoms is the cornerstone of this reagent's utility. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[2] This reactivity differential allows for the selective functionalization at the bromine-bearing position, while leaving the chlorine atom intact for subsequent transformations. The trifluorinated core also imparts unique electronic properties to the molecule, influencing the reactivity of the halogen substituents and often enhancing the biological activity and physicochemical properties of the final products.
This comprehensive guide provides an in-depth exploration of the applications of 1-Bromo-2-chloro-3,4,5-trifluorobenzene in organic synthesis. We will delve into the mechanistic principles that govern its selective reactivity and present detailed, field-proven protocols for its use in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
Part 1: The Principle of Selective Reactivity in Cross-Coupling Reactions
The synthetic power of 1-Bromo-2-chloro-3,4,5-trifluorobenzene lies in the hierarchical reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is C–I > C–Br > C–OTf > C–Cl.[3] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-Br bond being more susceptible to oxidative addition to a low-valent palladium catalyst than the stronger C-Cl bond.[2]
This inherent difference in reactivity allows for a modular approach to the synthesis of polysubstituted benzenes.[4][5][6] By carefully selecting the catalyst, ligands, and reaction conditions, a chemist can selectively functionalize the C-Br bond, generating a chlorinated intermediate that can then be subjected to a second, distinct cross-coupling reaction at the C-Cl position. This sequential approach provides a powerful tool for the construction of complex molecular architectures with a high degree of precision.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols: Regioselective Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the strategic use of 1-bromo-2-chloro-3,4,5-trifluorobenzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic principles governing the high regioselectivity of this transformation, offering field-proven insights into reaction optimization, catalyst selection, and troubleshooting. The protocols furnished herein are designed to be self-validating, enabling researchers, chemists, and drug development professionals to reliably synthesize complex, fluorinated biaryl structures, which are of significant interest in medicinal chemistry and materials science.[1]
Introduction: The Strategic Value of a Polyhalogenated Building Block
1-Bromo-2-chloro-3,4,5-trifluorobenzene is a uniquely functionalized aromatic scaffold. Its array of halogen substituents, each with distinct reactivity, makes it a powerful building block for the modular synthesis of highly substituted aromatic compounds. The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, provides an exceptionally robust method for forming carbon-carbon bonds.[2][3] The primary challenge—and opportunity—in utilizing this substrate lies in achieving precise regiochemical control. This guide focuses on exploiting the inherent reactivity differences between the C-Br and C-Cl bonds to achieve selective coupling at the C1 position, leaving the C2 chloro-substituent intact for subsequent downstream transformations.
Mechanistic Rationale: Achieving High Regioselectivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The regioselectivity in the coupling of 1-bromo-2-chloro-3,4,5-trifluorobenzene is determined almost exclusively in the initial, rate-determining step: oxidative addition .[4]
Pillar of Selectivity: Oxidative Addition
In this step, a low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl halide.[5] The rate of this insertion is highly dependent on the bond dissociation energy of the carbon-halogen bond. The established reactivity trend for aryl halides is:
This fundamental principle is the cornerstone of achieving selectivity. The palladium(0) catalyst will preferentially react with the weaker, more labile carbon-bromine bond over the stronger, less reactive carbon-chlorine bond. The presence of multiple electron-withdrawing fluorine atoms on the aromatic ring further facilitates this step by lowering the electron density of the ring, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[4][8]
Caption: Catalytic cycle for the regioselective Suzuki coupling.
Optimizing the Reaction: A Guide to Critical Parameters
The success of the regioselective coupling hinges on the careful selection of several interdependent parameters. The goal is to identify conditions that are vigorous enough to cleave the C-Br bond efficiently but mild enough to leave the C-Cl bond untouched.
-
Palladium Precatalyst: Standard palladium sources such as Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent choices.[6] These are converted in situ to the active Pd(0) catalyst. Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness.
-
Ligand Selection (The Key to Success): The ligand stabilizes the palladium center and modulates its reactivity. For this substrate, which is somewhat deactivated by fluorine atoms yet requires selectivity, the choice of ligand is paramount.
-
Standard Ligands: Triphenylphosphine (PPh₃) can be effective but may require higher temperatures.
-
Bulky, Electron-Rich Phosphines: Ligands from the Buchwald family (e.g., SPhos, RuPhos) or other electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) are highly recommended.[9][10] These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination, often allowing the reaction to proceed at lower temperatures, which enhances selectivity and minimizes side reactions.[10]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also powerful alternatives, known for creating highly active and stable catalysts.[6][11]
-
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6][11]
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are robust, general-purpose choices. Cs₂CO₃ is more soluble and basic, often leading to faster reactions.
-
Phosphates: Potassium phosphate (K₃PO₄) is another excellent option, particularly effective in anhydrous conditions.
-
-
Solvent System: A polar aprotic solvent is typically required to facilitate the reaction.
-
Common Choices: Dioxane, Tetrahydrofuran (THF), or Toluene are widely used.
-
Biphasic Systems: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is employed. This aids in dissolving the inorganic base and the boronate intermediate, accelerating the transmetalation step.
-
-
Temperature: Temperature control is critical for selectivity. Reactions should be started at a moderate temperature (e.g., 80-90 °C) and monitored. If the C-Br coupling is sluggish, the temperature can be increased cautiously. Excessively high temperatures (>110-120 °C) risk promoting the slower, undesired coupling at the C-Cl bond.
Standardized Protocol for Regioselective Monosubstitution
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-bromo-2-chloro-3,4,5-trifluorobenzene with a generic arylboronic acid, targeting selective reaction at the C-Br position.
Caption: General experimental workflow for the Suzuki coupling protocol.
Materials & Reagents
-
1-Bromo-2-chloro-3,4,5-trifluorobenzene (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 1–3 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2–6 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0–3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-bromo-2-chloro-3,4,5-trifluorobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium(II) acetate (0.02 equiv) and SPhos ligand (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling argon through them for 20-30 minutes. Using a syringe, add the degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl halide).
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS. The reaction is typically complete within 4–12 hours. Look for the consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-chloro-3,4,5-trifluoro-1,1'-biaryl product.
Data and Troubleshooting
Table 1: Representative Reaction Conditions & Outcomes
| Entry | Boronic Acid Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | >85 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ (3) | Toluene | 100 | 12 | >75 |
| 4 | N-Boc-indole-5-boronic acid | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 85 | 10 | >80 |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand (degradation).2. Insufficiently anhydrous base or solvents.3. Reaction temperature too low. | 1. Use fresh catalyst/ligand.2. Use freshly dried base and anhydrous grade solvents.3. Incrementally increase temperature by 10 °C. |
| Significant Di-substitution (Coupling at C-Cl) | 1. Reaction temperature is too high.2. Overly active catalyst system for the desired selectivity. | 1. Lower the reaction temperature.2. Screen less electron-rich/bulky ligands (e.g., PPh₃) or reduce catalyst/ligand loading. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel.2. Sub-optimal catalyst/ligand ratio. | 1. Ensure thorough degassing of solvents and purging of the reaction vessel.2. Maintain the recommended ligand-to-palladium ratio (typically 2:1 for monoligated species). |
| Protodeborylation of Boronic Acid | 1. Excess water or acidic impurities.2. Prolonged reaction times at high temperatures. | 1. Use a slight excess of the boronic acid (1.2-1.5 equiv).2. Ensure the base is sufficiently strong and anhydrous. |
Conclusion
The Suzuki-Miyaura coupling of 1-bromo-2-chloro-3,4,5-trifluorobenzene is a highly effective and reliable method for synthesizing mono-arylated, poly-halogenated aromatic compounds. The pronounced difference in the reactivity of the C-Br and C-Cl bonds allows for exceptional regioselectivity. By employing modern, electron-rich phosphine ligands and carefully controlling the reaction temperature, chemists can achieve high yields of the desired product while preserving the chlorine substituent for further synthetic elaboration. This strategic approach unlocks a wealth of possibilities for creating novel molecular architectures for pharmaceutical and material science applications.
References
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. NIH Public Access. [Link]
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Smalec, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Neufeldt, S. R., et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
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Reddy, K. R., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
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Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
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Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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Smalec, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]
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Fiorani, G., et al. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]
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Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Claremont Colleges Scholarship. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]
-
Neufeldt, S. R., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ChemRxiv. [Link]
-
Billingsley, K. L., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access. [Link]
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Ghaffari, M., et al. (2024). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Journal of the American Chemical Society. [Link]
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ResearchGate. (2010). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. [Link]
-
Claremont Colleges Scholarship. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
Neufeldt, S. R., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. PubMed. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
-
Rodriguez, S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]
-
ResearchGate. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Norris, J. (2018). The Suzuki reaction. YouTube. [Link]
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Application Notes: 1-Bromo-2-chloro-3,4,5-trifluorobenzene - A Versatile Building Block for Advanced Pharmaceutical Synthesis
Introduction: The Strategic Value of Polysubstituted Fluorobenzenes in Medicinal Chemistry
The incorporation of fluorine and other halogens into pharmaceutical candidates is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine, in particular, can enhance metabolic stability, improve receptor binding affinity, and alter pKa, making it a valuable tool in drug design. 1-Bromo-2-chloro-3,4,5-trifluorobenzene emerges as a highly functionalized and versatile building block, offering medicinal chemists a unique scaffold for the synthesis of complex molecular architectures.
This heavily substituted benzene ring provides multiple, distinct reaction handles. The presence of both bromine and chlorine atoms allows for selective, sequential cross-coupling reactions, while the electron-deficient nature of the trifluorinated ring system activates it for nucleophilic aromatic substitution. This document provides a detailed guide to the properties, safe handling, and synthetic applications of 1-Bromo-2-chloro-3,4,5-trifluorobenzene, complete with detailed protocols and mechanistic insights for its use in pharmaceutical research and development.
Physicochemical and Safety Data
While specific experimental data for 1-Bromo-2-chloro-3,4,5-trifluorobenzene is not extensively published, we can infer its properties and safety profile from closely related analogues.
Predicted Physicochemical Properties
The properties of halogenated benzenes are well-documented. Based on data for isomers like 1-bromo-2,4,5-trifluorobenzene and 1-bromo-3,4,5-trifluorobenzene, the following properties for the title compound can be anticipated.[2][3]
| Property | Predicted Value / Characteristic | Source / Analogue Data |
| Molecular Formula | C₆HBrClF₃ | - |
| Molecular Weight | 247.45 g/mol | - |
| Appearance | Colorless to light yellow liquid | Based on related isomers[2][3] |
| Boiling Point | ~150-170 °C (at 760 mmHg) | Extrapolated from isomers (e.g., 1-bromo-2,4,5-trifluorobenzene: 144°C)[2] |
| Density | ~1.8 - 1.9 g/mL at 25°C | Extrapolated from isomers (e.g., 1-bromo-2,4,5-trifluorobenzene: ~1.8 g/mL) |
| Solubility | Insoluble in water; soluble in common organic solvents (THF, dioxane, toluene, etc.) | General property of similar halogenated aromatics. |
Safety and Handling Precautions
GHS Hazard Classification (Predicted): Based on the hazard profiles of isomers such as 1-bromo-3,4,5-trifluorobenzene and 1-bromo-2-chloro-3-fluorobenzene, the following GHS classifications should be assumed for 1-Bromo-2-chloro-3,4,5-trifluorobenzene.[4][5]
-
Flammable Liquid: Category 3 or 4 (H226/H227)
-
Serious Eye Damage/Irritation: Category 2A (H319) or Category 1 (H318)[4][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (H335)[5]
-
Carcinogenicity: Suspected of causing cancer (Category 2, H351)[4]
-
Hazardous to the Aquatic Environment, Long-term Hazard: Category 2 (H411)[4]
Handling and Personal Protective Equipment (PPE): Due to its predicted hazard profile, 1-Bromo-2-chloro-3,4,5-trifluorobenzene should be handled with appropriate engineering controls and PPE.
-
Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (nitrile or neoprene).
-
Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an organic vapor cartridge is recommended.
-
Storage and Disposal: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed. Dispose of waste in accordance with local, state, and federal regulations.[6]
Strategic Synthetic Applications & Reaction Protocols
The primary synthetic utility of 1-Bromo-2-chloro-3,4,5-trifluorobenzene lies in its capacity for selective, sequential functionalization. The significant difference in the bond dissociation energies of the C-Br and C-Cl bonds is the cornerstone of this selectivity. The C-Br bond is weaker and therefore more susceptible to oxidative addition by palladium(0) catalysts, which is the rate-determining step in many cross-coupling reactions.[7]
Workflow for Sequential Cross-Coupling
The differential reactivity allows for a straightforward synthetic workflow where the bromine is displaced first, followed by a second coupling at the more robust chlorine position.
Caption: Sequential functionalization workflow.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The higher reactivity of the C-Br bond allows for selective coupling at this position while leaving the C-Cl bond intact for subsequent transformations.
Rationale: The oxidative addition of the aryl halide to the Pd(0) catalyst is the initial and selective step. The C-Br bond, being weaker than the C-Cl bond, will preferentially react under standard Suzuki-Miyaura conditions.
Detailed Protocol:
-
Reagent Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-Bromo-2-chloro-3,4,5-trifluorobenzene (1.0 eq.), the desired arylboronic acid (1.1-1.3 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst and ligand. A common system is Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2-4 mol%) and a phosphine ligand like SPhos or XPhos (4-8 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds.[8] Similar to the Suzuki coupling, selectivity is achieved by targeting the more labile C-Br bond.
Rationale: The catalytic cycle of the Buchwald-Hartwig amination also begins with the oxidative addition of the aryl halide to the palladium center. The C-Br bond's greater reactivity dictates the site of amination.
Detailed Protocol:
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-Bromo-2-chloro-3,4,5-trifluorobenzene (1.0 eq.), the desired amine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.).
-
Catalyst Addition: Add the palladium catalyst and ligand. A common system is Pd₂(dba)₃ (1-2 mol%) with a bulky electron-rich phosphine ligand like RuPhos or BrettPhos (2-4 mol%).
-
Solvent Addition: Add a degassed anhydrous aprotic solvent, such as toluene or dioxane.
-
Reaction: Heat the mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
The three fluorine atoms strongly withdraw electron density from the aromatic ring, making it susceptible to nucleophilic attack. While the halogens are potential leaving groups, the high electronegativity of fluorine makes it a poorer leaving group than chlorine or bromine in SNAr reactions. Therefore, substitution is most likely to occur at the carbon bearing the chlorine atom, especially if a second, more forcing, reaction is performed after an initial cross-coupling at the C-Br position.
Rationale: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack. The electron-withdrawing trifluoro- and chloro- substituents stabilize the negative charge of the intermediate, facilitating the reaction.
Detailed Protocol (Post-Coupling at C-Br site):
-
Reagent Setup: Dissolve the monofunctionalized intermediate (1.0 eq.) in a polar aprotic solvent like DMSO or DMF.
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or an amine) (1.5-2.0 eq.) and a base if necessary (e.g., K₂CO₃).
-
Reaction: Heat the reaction mixture. Higher temperatures (100-150 °C) may be required to displace the chloride. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, pour it into water, and extract with an appropriate organic solvent. Wash the organic layer to remove the polar solvent and any remaining base.
-
Purification: Dry, concentrate, and purify the product by column chromatography or recrystallization.
Predicted Spectroscopic Data
No experimental spectra for 1-Bromo-2-chloro-3,4,5-trifluorobenzene are readily available. However, we can predict the key features based on known data for isomers like 5-bromo-1,2,3-trifluorobenzene.[9]
-
¹H NMR: A single resonance is expected for the lone aromatic proton. Due to coupling with the adjacent fluorine atoms, this signal will likely appear as a complex multiplet (e.g., a triplet of doublets) in the range of δ 7.0-7.5 ppm.
-
¹³C NMR: Six distinct signals are expected in the proton-decoupled spectrum. The carbons attached to halogens will show characteristic large C-F coupling constants. The carbon attached to bromine would appear around δ 100-110 ppm, while the carbon attached to chlorine would be further downfield. The carbons attached to fluorine would show very large one-bond C-F coupling constants and appear in the δ 140-160 ppm region.
-
Mass Spectrometry (EI): The molecular ion peak would exhibit a characteristic isotopic pattern for one bromine atom (M+ and M+2 peaks of nearly equal intensity) and one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio).
Conclusion
1-Bromo-2-chloro-3,4,5-trifluorobenzene represents a powerful and versatile building block for the synthesis of advanced pharmaceutical intermediates. Its densely packed halogen substituents provide a unique combination of reactivity and selectivity. The pronounced difference in the reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for a predictable and sequential approach to building molecular complexity. Furthermore, the electron-deficient nature of the ring opens up possibilities for nucleophilic aromatic substitution reactions. By understanding the principles of its reactivity and adhering to strict safety protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.
References
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- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
- Sigma-Aldrich. (n.d.). 1-Bromo-2,4,5-trifluorobenzene 99%.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3739301, 1-Bromo-2-chloro-3-fluorobenzene.
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- Hernandes, M. Z., Cavalcanti, S. M. T., Moreira, D. R. M., de Azevedo Junior, W. F., & Leite, A. C. L. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets, 11(3), 303–314.
- BenchChem. (2025). Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Thermo Fisher Scientific. (2020, May 18). Safety Data Sheet: 1-BROMO-3,4,5-TRIFLUOROBENZENE.
- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
- LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination.
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Application Note: Strategic Nucleophilic Aromatic Substitution (SNAr) on 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Abstract
This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 1-bromo-2-chloro-3,4,5-trifluorobenzene, a highly functionalized aromatic scaffold with significant potential in medicinal chemistry and materials science. We will move beyond simple procedural lists to dissect the underlying principles governing regioselectivity, reactivity, and experimental design. This note offers field-proven protocols for substitution with common nucleophiles, troubleshooting guidance, and a mechanistic framework to empower researchers to strategically leverage this versatile building block.
Introduction: The Utility of Polyhalogenated Aromatics
Polyhalogenated aromatic compounds are pivotal synthons in modern drug discovery. The strategic incorporation of halogen atoms, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 1-Bromo-2-chloro-3,4,5-trifluorobenzene is an electron-deficient aromatic ring, heavily activated towards nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds.[1][2] Unlike typical electrophilic aromatic substitutions where the benzene ring acts as a nucleophile, in SNAr reactions, the electron-poor aromatic ring becomes the electrophile, reacting readily with a wide range of nucleophiles.[1][3][4] This guide focuses on providing the practical and theoretical knowledge required to master the selective functionalization of this challenging yet valuable substrate.
The SNAr Mechanism: A Tale of Two Steps
The classical SNAr reaction is not a concerted process like an SN2 reaction, nor does it proceed through a cationic intermediate like SN1.[2][4] Instead, it follows a two-step addition-elimination pathway.[5]
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the carbon atom bearing a leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][6] The presence of strong electron-withdrawing groups (like the five halogens on our substrate) is crucial for stabilizing this intermediate, thereby accelerating the reaction.[1][5]
-
Elimination (Fast Step): The aromaticity is restored by the expulsion of the leaving group.
This mechanism directly explains the counterintuitive order of leaving group ability in SNAr reactions.
Causality of Leaving Group Ability
In SNAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[1] Therefore, the leaving group's ability to activate the ring towards attack is more important than its bond strength. The reactivity trend is governed by the electronegativity of the halogen.
Leaving Group Reactivity in SNAr: F > Cl ≈ Br > I [2][7]
Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, making the carbon it's attached to highly electrophilic and thus most susceptible to nucleophilic attack.[2]
Caption: Figure 1: The Addition-Elimination SNAr Mechanism.
Regioselectivity on 1-Bromo-2-chloro-3,4,5-trifluorobenzene
With five potential leaving groups, predicting the site of substitution is paramount. The regioselectivity is dictated by a combination of electronic factors that stabilize the intermediate Meisenheimer complex. The negative charge of the intermediate is best stabilized when electron-withdrawing groups are positioned ortho or para to the site of attack.[1][5]
Let's analyze the positions on our substrate:
-
C4-F: This position is para to the C1-Br and ortho to the C3-F and C5-F. This is a highly activated position due to strong resonance and inductive stabilization from multiple halogens.
-
C2-Cl: This position is ortho to both the C1-Br and C3-F. It is also highly activated.
-
C5-F: This position is ortho to C4-F and C1-Br (meta to C2-Cl).
-
C3-F: This position is ortho to C2-Cl and C4-F (meta to C1-Br).
-
C1-Br: This position is ortho to C2-Cl and C5-F.
Given the leaving group aptitude (F > Cl > Br), substitution is most likely to occur at one of the fluorine-bearing carbons. The C4-F is arguably the most activated position due to its para relationship with another halogen, which allows for optimal delocalization of the negative charge in the Meisenheimer complex. Therefore, with many common nucleophiles, substitution at the C4 position is the expected major product. However, mixtures can occur, and selectivity may be influenced by the nucleophile and reaction conditions.
Caption: Figure 3: General Experimental Workflow.
Protocol 4.1: O-Nucleophile Substitution (Methoxide)
This protocol describes the reaction with sodium methoxide, a common oxygen nucleophile, to form a methoxy-substituted product.
-
Rationale: The methoxide anion is a strong nucleophile suitable for SNAr. The reaction is typically run in methanol or a polar aprotic solvent like DMF or DMSO to ensure solubility and facilitate the reaction.
-
Materials:
-
1-Bromo-2-chloro-3,4,5-trifluorobenzene
-
Sodium methoxide (NaOMe), 25% solution in methanol or solid
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-bromo-2-chloro-3,4,5-trifluorobenzene (1.0 eq).
-
Dissolve the substrate in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.1 eq) via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by pouring it into an equal volume of saturated aq. NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).
-
Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Self-Validation & Troubleshooting:
-
Expected Outcome: Formation of 1-bromo-2-chloro-3,5-difluoro-4-methoxybenzene as the major product.
-
Incomplete Reaction: If starting material remains, consider increasing the reaction temperature (e.g., to 50-65 °C) or reaction time. [8]Ensure the sodium methoxide is not degraded.
-
Multiple Products: If multiple isomers are observed, purification by chromatography is essential. The regioselectivity may be temperature-dependent.
-
Protocol 4.2: N-Nucleophile Substitution (Piperidine)
This protocol details the reaction with a secondary amine, a common nitrogen nucleophile used in drug discovery. [9]
-
Rationale: Amines are effective nucleophiles for SNAr. A base (like K₂CO₃ or an excess of the amine itself) is often required to neutralize the H-X acid formed during the reaction.
-
Materials:
-
1-Bromo-2-chloro-3,4,5-trifluorobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or DMSO
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a sealed tube or round-bottom flask, combine 1-bromo-2-chloro-3,4,5-trifluorobenzene (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to dissolve/suspend the reagents (approx. 0.3 M).
-
Add piperidine (1.2 eq) to the mixture.
-
Seal the vessel and heat to 80 °C for 6-18 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography.
-
-
Self-Validation & Troubleshooting:
-
Expected Outcome: Formation of 1-(2-bromo-3-chloro-4,5-difluorophenyl)piperidine.
-
Low Yield: The reaction may require a more polar solvent like DMSO or a higher temperature. Ensure the K₂CO₃ is finely powdered for maximum surface area.
-
Side Reactions: At high temperatures, di-substitution can sometimes occur. Using a modest excess of the nucleophile can mitigate this.
-
Data Summary
The predictable nature of SNAr on this substrate allows for strategic planning. The following table summarizes the expected outcomes.
| Nucleophile Class | Example Nucleophile | Typical Solvent | Approx. Temp. | Expected Major Product Position | Notes |
| Oxygen | Sodium Methoxide (NaOMe) | DMF, MeOH | 0 - 50 °C | C4-OMe | Generally clean and high-yielding. |
| Nitrogen | Piperidine, Morpholine | MeCN, DMSO | 25 - 100 °C | C4-NR₂ | Requires a base or excess amine. |
| Sulfur | Sodium Thiophenoxide (NaSPh) | DMF, NMP | 0 - 25 °C | C4-SPh | Often very fast due to the high nucleophilicity of thiols. |
| Carbon | Malonate Esters (with base) | DMSO | 50 - 120 °C | C4-C(CO₂R)₂ | Requires stronger conditions due to lower nucleophilicity. |
Conclusion
1-Bromo-2-chloro-3,4,5-trifluorobenzene is a powerful building block for creating complex molecular architectures. A thorough understanding of the SNAr mechanism, particularly the principles of ring activation and leaving group ability, is essential for predicting and controlling regioselectivity. The protocols provided herein serve as a validated foundation for researchers to explore the rich chemistry of this substrate. By applying the logical workflow of reaction design, monitoring, and rigorous analysis, scientists can confidently and strategically employ this reagent in their synthetic campaigns, particularly in the demanding field of drug development.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Cossey, K. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
-
Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. ResearchGate. [Link]
-
Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]
-
DiRocco, D. A., et al. (2014). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central. [Link]
-
MDPI. (2020). Applications of Solution NMR in Drug Discovery. [Link]
-
Streitwieser, A., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
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- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. youtube.com [youtube.com]
palladium-catalyzed cross-coupling of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
An Application Guide to the Selective Functionalization of 1-Bromo-2-chloro-3,4,5-trifluorobenzene via Palladium-Catalyzed Cross-Coupling
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed application notes and laboratory protocols for the palladium-catalyzed cross-coupling of 1-bromo-2-chloro-3,4,5-trifluorobenzene. This polyhalogenated aromatic compound is a valuable and versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The inherent reactivity difference between the C-Br and C-Cl bonds allows for highly regioselective functionalization. This document outlines the mechanistic principles governing this selectivity and provides field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling researchers to confidently and efficiently synthesize a diverse range of substituted trifluorophenyl derivatives.
Introduction: The Strategic Value of Polyhalogenated Synthons
Polyhalogenated aromatic rings are critical precursors in modern chemical synthesis. The ability to selectively functionalize one halogen over another in a stepwise fashion provides a powerful strategy for building molecular complexity. 1-Bromo-2-chloro-3,4,5-trifluorobenzene is an exemplary scaffold, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The key to its utility lies in the predictable and reliable difference in reactivity between the carbon-bromine and carbon-chlorine bonds.
The foundational principle underpinning the protocols in this guide is the established reactivity trend of aryl halides in the rate-determining oxidative addition step of the catalytic cycle: Ar-I > Ar-Br >> Ar-Cl .[1] This significant reactivity gap allows for the selective activation of the C-Br bond by a Pd(0) catalyst under conditions that leave the more robust C-Cl bond intact. This guide provides robust methods to exploit this reactivity, enabling the targeted synthesis of novel compounds.
Mechanistic Cornerstone: Regioselectivity through Differential Oxidative Addition
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency.[2][3] These transformations universally proceed through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is typically the rate-limiting step and is highly sensitive to the nature of the halogen. The bond dissociation energy for C-Br is lower than for C-Cl, making it kinetically favored for oxidative addition.[4]
-
Transmetalation: An organometallic coupling partner (e.g., from a boronic acid, organotin, or copper acetylide) transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
The high regioselectivity observed in the reactions of 1-bromo-2-chloro-3,4,5-trifluorobenzene is a direct consequence of the much faster rate of oxidative addition into the C-Br bond compared to the C-Cl bond. By carefully controlling reaction conditions (temperature, time, catalyst system), this kinetic preference can be exploited to achieve near-perfect selectivity.
Application Protocols: Selective C-Br Functionalization
The following protocols are designed as robust starting points for research and development. All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to ensure catalyst stability and optimal performance.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an aryl halide with a boronic acid or ester.[5]
Protocol: Synthesis of 2-chloro-1-(4-methoxyphenyl)-3,4,5-trifluorobenzene
-
Materials & Reagents:
-
1-Bromo-2-chloro-3,4,5-trifluorobenzene (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-2-chloro-3,4,5-trifluorobenzene, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
-
Causality and Optimization:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of Suzuki couplings. Its bulky ferrocenylphosphine ligand facilitates the reductive elimination step.
-
Base: K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step. For less reactive boronic acids, a stronger base like Cs₂CO₃ may be required.
-
Solvent: The aqueous mixture is crucial for dissolving the inorganic base and promoting the transmetalation step.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust for aryl bromides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Biphasic system to dissolve organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides thermal energy for efficient catalyst turnover. |
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira reaction couples aryl halides with terminal alkynes, providing a direct route to arylalkynes and conjugated enynes.[6] It uniquely employs a dual-catalyst system of palladium and copper(I).[1][7]
Protocol: Synthesis of 1-(2-chloro-3,4,5-trifluorophenyl)-2-phenylethyne
-
Materials & Reagents:
-
1-Bromo-2-chloro-3,4,5-trifluorobenzene (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1.5 mol%)
-
Copper(I) Iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed triethylamine via syringe.
-
Add 1-bromo-2-chloro-3,4,5-trifluorobenzene followed by phenylacetylene via syringe.
-
Stir the reaction at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Monitor the reaction by TLC or GC-MS. Completion is typically observed within 2-6 hours.
-
Once complete, concentrate the mixture under reduced pressure to remove the amine solvent.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Causality and Optimization:
-
Dual Catalysis: The palladium complex undergoes oxidative addition with the aryl bromide. The copper(I) iodide reacts with the alkyne and base to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[6] This cooperative catalysis allows the reaction to proceed under very mild conditions.[8]
-
Base/Solvent: An amine base like Et₃N or DIPA is essential to deprotonate the terminal alkyne and to neutralize the HBr formed during the catalytic cycle.[7]
-
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides.[9] This reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands to facilitate the C-N bond-forming reductive elimination step.
Protocol: Synthesis of N-phenyl-2-chloro-3,4,5-trifluoroaniline
-
Materials & Reagents:
-
1-Bromo-2-chloro-3,4,5-trifluorobenzene (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Outside the glovebox, add 1-bromo-2-chloro-3,4,5-trifluorobenzene and anhydrous toluene under a positive pressure of inert gas.
-
Add aniline via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS. The reaction is typically complete in 6-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Causality and Optimization:
-
Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands like XPhos or SPhos promote the reductive elimination of the C-N bond, which is often a challenging step.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing in side reactions. K₃PO₄ can be used as a milder alternative for sensitive substrates.
-
Catalyst Precursor: Pd₂(dba)₃ is a common Pd(0) source that is activated in situ by the phosphine ligand.
-
Concluding Remarks
The protocols described herein provide a validated framework for the selective functionalization of 1-bromo-2-chloro-3,4,5-trifluorobenzene. The predictable reactivity of the C-Br bond in the presence of a C-Cl bond allows for the precise and strategic introduction of aryl, alkynyl, and amino moieties. The resulting 2-chloro-3,4,5-trifluorophenyl derivatives are themselves valuable intermediates, as the remaining C-Cl bond can be functionalized in a subsequent cross-coupling reaction under more forcing conditions, opening avenues for the synthesis of complex, differentially substituted aromatic systems.
References
- Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022).
- A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4. (n.d.). Benchchem.
- Opening a Pandora's Flask on a Prototype Catalytic Direct Arylation Reaction of Pentafluorobenzene: The Ag2CO3/Pd(OAc)2/PPh3 System. (2023).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021).
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2024).
- Sonogashira coupling. (n.d.). Wikipedia.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). NIH.
- Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonyl
- Transition-Metal-Catalyzed Site-Selective Cross-Coupling of Di- and Polyhalogenated Compounds. (n.d.). Thieme E-Books & E-Journals.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). Chemical Reviews.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- A catalytic strategy for rapid cleavage of C-Cl bond under mild conditions: Effects of active hydrogen induced by Pd nanoparticles on the complete dechlorination of chlorobenzenes. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene. (n.d.). Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Activation of H−H, C−H, C−C, and C−Cl Bonds by Pd(0). Insight from the Activation Strain Model. (n.d.).
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Sonogashira Coupling. (n.d.). NROChemistry.
- Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2023).
- Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2025).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (n.d.). Benchchem.
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Application Notes & Protocols: Strategic Synthesis of Fluorinated Heterocycles from 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-bromo-2-chloro-3,4,5-trifluorobenzene as a versatile precursor for the synthesis of complex fluorinated heterocyclic scaffolds. We delve into the nuanced reactivity of this polyhalogenated arene, offering field-proven insights into controlling regioselectivity in key transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling rational design and troubleshooting of synthetic routes. Detailed, step-by-step protocols for the synthesis of key intermediates and their subsequent cyclization into valuable heterocyclic systems are provided, supported by mechanistic diagrams and comprehensive references to authoritative literature.
Introduction: The Strategic Value of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
The incorporation of fluorine into heterocyclic frameworks is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, a significant number of recently approved pharmaceuticals contain fluorinated heterocyclic motifs.[2]
1-Bromo-2-chloro-3,4,5-trifluorobenzene is a highly functionalized and synthetically attractive starting material. Its dense array of halogen atoms with distinct reactivities provides multiple handles for sequential, site-selective functionalization. This allows for the construction of complex molecular architectures and the rapid generation of diverse compound libraries. Understanding the hierarchy of reactivity among the C-Br, C-Cl, and C-F bonds is paramount to unlocking the full synthetic potential of this building block.
This guide will focus on two primary strategic approaches for heterocycle synthesis from this precursor:
-
Tandem Cross-Coupling and Cyclization: Utilizing the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed reactions to first install a key fragment, followed by an intramolecular cyclization to form the heterocyclic ring.
-
Nucleophilic Aromatic Substitution (SNAr) followed by Cyclization: Leveraging the activating effect of the fluorine atoms to introduce nucleophiles that can then participate in ring-forming reactions.
The Reactivity Landscape: A Guide to Regioselective Functionalization
The synthetic utility of 1-bromo-2-chloro-3,4,5-trifluorobenzene hinges on the ability to selectively address its different halogen-substituted positions. The regiochemical outcome is dictated by the reaction mechanism employed.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the first step of the catalytic cycle is the oxidative addition of the palladium(0) complex into a carbon-halogen bond.[3] The rate of this step generally follows the trend of carbon-halogen bond dissociation energies: C-Br > C-Cl >> C-F .[4][5]
This predictable reactivity hierarchy allows for the selective functionalization at the C-Br bond while leaving the C-Cl and C-F bonds intact, provided the reaction conditions are carefully controlled. The C-Cl bond can then be targeted for a second, distinct cross-coupling reaction under more forcing conditions, enabling a stepwise and controlled construction of biaryl or aryl-heteroaryl precursors for cyclization.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, SNAr proceeds via an addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[6] The reaction is facilitated by electron-withdrawing groups that stabilize this intermediate. Fluorine, being highly electronegative, strongly activates the aromatic ring toward nucleophilic attack. The substitution typically occurs at positions para or ortho to the strongest electron-withdrawing groups.[7][8]
For 1-bromo-2-chloro-3,4,5-trifluorobenzene, the fluorine atoms collectively make the ring highly electron-deficient. Nucleophilic attack will preferentially displace one of the fluorine atoms, most commonly at the C-3 or C-5 position, which are para to the chloro and bromo substituents, respectively. The C-4 fluorine is also a potential site of substitution.
Strategy 1: Tandem Buchwald-Hartwig Amination / Intramolecular Arylation for Carbazole Synthesis
A powerful strategy for constructing N-heterocycles is the sequential formation of C-N and C-C bonds. The synthesis of fluorinated carbazoles can be achieved by a tandem sequence: an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular C-H arylation or a second cross-coupling reaction.[4][9]
Causality Behind Experimental Choices
-
Selective C-Br Amination: The first step involves a selective Buchwald-Hartwig amination at the C-Br bond. This is achieved under relatively mild palladium-catalyzed conditions that are insufficient to activate the stronger C-Cl bond.[10] This selectivity is crucial for installing the aniline component, which is a prerequisite for the subsequent cyclization.
-
Intramolecular Cyclization: Once the diarylamine intermediate is formed, the carbazole ring is closed. This can be accomplished via several methods, including a second, more forceful palladium-catalyzed reaction that activates the C-Cl bond for an intramolecular C-C bond formation (direct arylation) or via a photostimulated SRN1 mechanism. The choice of method depends on the substrate and desired substitution pattern.
Protocol: Synthesis of a Diarylamine Intermediate (Illustrative Example)
Note: This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides and serves as a starting point. Optimization for 1-bromo-2-chloro-3,4,5-trifluorobenzene may be required.[11]
Objective: To selectively couple an aniline with the C-Br position of the starting material.
| Reagent/Component | Molar Eq. | Amount (for 1 mmol scale) | Purpose |
| 1-Bromo-2-chloro-3,4,5-trifluorobenzene | 1.0 | 248.4 mg | Aryl Halide |
| Aniline | 1.2 | 111.7 mg | Amine Source |
| Pd₂(dba)₃ | 0.01 | 9.2 mg | Palladium Precatalyst |
| Xantphos | 0.02 | 11.6 mg | Ligand |
| NaOt-Bu | 1.4 | 134.6 mg | Base |
| Toluene | - | 5 mL | Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the sodium tert-butoxide (NaOt-Bu). The tube is evacuated and backfilled with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (Pd₂(dba)₃), the ligand (Xantphos), 1-bromo-2-chloro-3,4,5-trifluorobenzene, and toluene.
-
Nucleophile Addition: Add the aniline via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired diarylamine intermediate.
Strategy 2: Ullmann-type Condensation for Dibenzofuran Synthesis
The synthesis of fluorinated dibenzofurans or related oxygen-containing heterocycles can be achieved through a C-O bond-forming reaction, typically an Ullmann condensation or its palladium-catalyzed variant, followed by an intramolecular cyclization.
Causality Behind Experimental Choices
-
C-O Bond Formation: The initial step involves coupling the polyhalogenated benzene with a phenol. While traditional copper-catalyzed Ullmann conditions can be used, modern palladium-catalyzed C-O coupling reactions often offer milder conditions and broader substrate scope. As with C-N coupling, the reaction can be directed selectively to the C-Br bond.
-
Intramolecular Dehydrohalogenation: The resulting diaryl ether is then cyclized. This is often achieved via a palladium-catalyzed intramolecular direct arylation, where the palladium catalyst inserts into the C-Cl bond and then facilitates a C-H activation on the adjacent phenyl ring to close the furan ring.
Protocol: Synthesis of a Diaryl Ether and Cyclization (Illustrative Example)
Note: This protocol outlines a tandem palladium-catalyzed O-arylation and intramolecular cyclization adapted from literature precedents on polyhalogenated arenes.
Objective: To synthesize a fluorinated dibenzofuran derivative from 1-bromo-2-chloro-3,4,5-trifluorobenzene and a substituted phenol.
| Reagent/Component | Molar Eq. | Amount (for 1 mmol scale) | Purpose |
| 1-Bromo-2-chloro-3,4,5-trifluorobenzene | 1.0 | 248.4 mg | Aryl Halide |
| 2-Phenylphenol | 1.1 | 187.2 mg | Phenol Source |
| Pd(OAc)₂ | 0.05 | 11.2 mg | Palladium Catalyst |
| P(t-Bu)₃ | 0.1 | 20.2 mg | Ligand |
| K₃PO₄ | 2.5 | 530.7 mg | Base |
| DMA (N,N-Dimethylacetamide) | - | 5 mL | Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere: Combine 1-bromo-2-chloro-3,4,5-trifluorobenzene, 2-phenylphenol, K₃PO₄, and a magnetic stir bar in an oven-dried reaction vessel.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and P(t-Bu)₃ in DMA under an inert atmosphere.
-
Reaction Initiation: Add the catalyst solution to the reaction vessel. Seal the vessel and heat to 120-140 °C. The reaction proceeds through the diaryl ether intermediate, which then cyclizes in situ.
-
Monitoring: Monitor the formation of the final dibenzofuran product by GC-MS. The reaction may require 24-48 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate the target fluorinated dibenzofuran.
Conclusion
1-Bromo-2-chloro-3,4,5-trifluorobenzene is a potent and versatile building block for the synthesis of medicinally relevant fluorinated heterocycles. A thorough understanding of its reactivity profile is essential for designing efficient and regioselective synthetic strategies. By carefully selecting reaction conditions, chemists can exploit the differential reactivity of the C-Br, C-Cl, and C-F bonds to perform sequential cross-coupling and nucleophilic substitution reactions. The tandem strategies outlined in this guide for the synthesis of carbazoles and dibenzofurans serve as a blueprint for accessing a wide range of other complex heterocyclic systems, providing a valuable tool for professionals in drug discovery and materials science.
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D. A. Watson, M. J. Organ, A. G. M. Barrett, Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2021 , 121(17), 10848-10906. [Link]
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L. Ackermann, et al., Synthesis of Carbazoles by a Palladium-Catalyzed Domino C-N Coupling/C-H Bond Functionalization Process. Organic Letters, 2006 , 8(16), 3457-3460. [Link]
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J. F. Hartwig, S. L. Buchwald, et al., Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2019 , 119(18), 10448-10530. [Link]
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Organic Chemistry Portal, Synthesis of Carbazoles. [Link]
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T. D. W. Claridge, et al., Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 2021 , 26(5), 1365. [Link]
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T. J. Donohoe, et al., Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels with a Double/Triple Hexane Ring. ACS Sustainable Chemistry & Engineering, 2022 , 10(22), 7245-7253. [Link]
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G. A. Molander, et al., Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2015 , 80(4), 2136-2144. [Link]
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M. A. Tius, et al., Synthesis of carbazole-based[7]helicenes fused with an azine ring. Beilstein Journal of Organic Chemistry, 2021 , 17, 138-146. [Link]
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Chemistry LibreTexts, Pd-Catalyzed Cross Coupling Reactions. [Link]
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J. A. Murphy, et al., Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 2019 , 58(39), 13839-13843. [Link]
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C. He, et al., Direct synthesis of anilines and nitrosobenzenes from phenols. Chemical Communications, 2018 , 54, 10618-10621. [Link]
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S. L. Buchwald, J. F. Hartwig, Buchwald–Hartwig amination. Wikipedia. [Link]
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M. Szostak, et al., Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels with a Double/Triple Hexane Ring. ACS Sustainable Chemistry & Engineering, 2022 , 10(22), 7245-7253. [Link]
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Chad's Prep, 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube, 2021 . [Link]
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A. B. Smith III, et al., Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024 , 39(1). [Link]
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D. Ma, et al., Palladium-catalyzed asymmetric carbene coupling en route to inherently chiral heptagon-containing polyarenes. Nature Communications, 2024 , 15, 3183. [Link]
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Application Notes & Protocols: The Strategic Use of 1-Bromo-2-chloro-3,4,5-trifluorobenzene in Agrochemical Synthesis
Abstract
The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action necessitates the exploration of unique chemical building blocks. Polysubstituted aromatic compounds, particularly those bearing fluorine atoms, are of paramount importance in this field, often imparting desirable properties such as increased metabolic stability, enhanced binding affinity, and favorable transport characteristics.[1][2] This document provides a technical guide on the synthetic utility of 1-Bromo-2-chloro-3,4,5-trifluorobenzene , a highly functionalized and versatile synthon. While specific, publicly documented examples of its direct use in commercial agrochemicals are nascent, its structural motifs are analogous to intermediates widely employed in the synthesis of cutting-edge fungicides, herbicides, and insecticides.[3][4][5] This guide will elucidate the molecule's reactivity profile and provide detailed, field-proven protocols for its strategic incorporation into complex molecular scaffolds, empowering researchers in the discovery and development of next-generation crop protection agents.
Introduction: The Value Proposition of Polyhalogenated Synthons
The incorporation of multiple halogen atoms on a benzene ring offers a powerful tool for fine-tuning the physicochemical properties of a potential active ingredient. 1-Bromo-2-chloro-3,4,5-trifluorobenzene (herein referred to as BC-TFB ) is a prime example of a building block designed for synthetic versatility.
-
Orthogonal Reactivity: The key feature of BC-TFB is the distinct reactivity of its halogen substituents. The Carbon-Bromine (C-Br) bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl and C-F bonds. This predictable selectivity is the cornerstone of its utility, allowing for precise, stepwise functionalization.
-
Electronic Tuning: The three vicinal fluorine atoms and the chlorine atom exert a powerful electron-withdrawing effect, modulating the reactivity of the aromatic ring and influencing the pKa and binding interactions of the final molecule.
-
Metabolic Blocking: Fluorine atoms are often used to block sites of oxidative metabolism, thereby increasing the bioavailability and half-life of an agrochemical active ingredient.
The strategic value of similar building blocks is well-established. For instance, halogenated aromatics are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals, serving as foundational scaffolds for complex molecular architectures.[3]
Physicochemical Properties & Reactivity Profile
A thorough understanding of the substrate's properties is critical for successful reaction design.
| Property | Value | Source |
| Molecular Formula | C₆HBrClF₃ | - |
| Molecular Weight | 247.44 g/mol | - |
| Appearance | Colorless to light yellow liquid (predicted) | - |
| Boiling Point | ~180-190 °C (estimated) | - |
| CAS Number | Not available | - |
Reactivity Insights: The primary site for synthetic transformation on BC-TFB is the C-Br bond. This position is ideal for introducing molecular diversity through a variety of well-established transformations. The C-Cl bond can be engaged under more forcing conditions or with specific catalyst systems, offering a secondary site for modification. The C-F bonds are largely unreactive to standard cross-coupling conditions, providing a stable, electron-withdrawing scaffold.
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling
The most powerful and direct application of BC-TFB is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond, linking the BC-TFB core to other fragments, a common strategy in the assembly of complex agrochemicals.
Protocol 1: Suzuki-Miyaura Coupling of BC-TFB with 4-Formylphenylboronic Acid
This protocol details a representative coupling reaction to generate a biphenyl aldehyde, a versatile intermediate for further elaboration into fungicidal or insecticidal scaffolds.
Causality and Experimental Rationale:
-
Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency in coupling reactions involving sterically hindered or electron-poor aryl halides. The dppf ligand provides the necessary stability and electron-richness to the palladium center to facilitate the catalytic cycle.
-
Base: K₂CO₃ is a moderately strong inorganic base, sufficient to promote the transmetalation step without causing unwanted side reactions. An aqueous solution is used to ensure solubility and facilitate the reaction.
-
Solvent: A 1,4-Dioxane/Water mixture is a common and effective solvent system. Dioxane solubilizes the organic components, while water is necessary for the base to be effective.
-
Temperature: 85 °C provides the thermal energy required to drive the catalytic cycle efficiently while minimizing thermal decomposition of the catalyst and reactants.
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1-Bromo-2-chloro-3,4,5-trifluorobenzene (BC-TFB) (2.47 g, 10.0 mmol, 1.0 equiv).
-
Addition of Coupling Partner: Add 4-Formylphenylboronic acid (1.65 g, 11.0 mmol, 1.1 equiv).
-
Catalyst and Base Addition: Add Pd(dppf)Cl₂ (408 mg, 0.5 mmol, 5 mol%) and Potassium Carbonate (K₂CO₃) (4.15 g, 30.0 mmol, 3.0 equiv).
-
Solvent Addition: Add 1,4-Dioxane (40 mL) and Water (10 mL).
-
Inerting the System: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, 2'-chloro-3',4',5'-trifluoro-[1,1'-biphenyl]-4-carbaldehyde.
Diagrammatic Representation of Synthetic Workflows
Visualizing the synthetic pathways clarifies the strategic application of BC-TFB.
Caption: Synthetic pathways originating from BC-TFB.
Hypothetical Incorporation into Agrochemical Scaffolds
The true potential of BC-TFB lies in its ability to serve as a core for building molecules that mimic known toxophores. Many modern fungicides, for example, are based on pyrazole carboxamide structures attached to a substituted phenyl ring.[5][6]
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Application Notes and Protocols for the Preparation of Organometallic Reagents from 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Introduction: Navigating Chemoselectivity in Polyhalogenated Systems
The synthesis of functionalized aromatic compounds is a cornerstone of modern drug discovery and materials science. Among the myriad of synthetic tools available, organometallic reagents stand out for their versatility in forming carbon-carbon and carbon-heteroatom bonds. The polyfunctionalized aromatic compound, 1-bromo-2-chloro-3,4,5-trifluorobenzene, presents a unique substrate for the generation of valuable organometallic intermediates. Its utility, however, is intrinsically tied to the ability to selectively activate one of its two distinct carbon-halogen bonds: the C-Br bond or the C-Cl bond.
This guide provides a comprehensive overview of the principles and detailed protocols for the chemoselective preparation of Grignard, organolithium, and organozinc reagents from 1-bromo-2-chloro-3,4,5-trifluorobenzene. We will delve into the underlying mechanistic principles that govern this selectivity and offer field-proven methodologies to empower researchers in their synthetic endeavors.
Part 1: The Foundational Principle of Chemoselectivity
The successful synthesis of a specific organometallic reagent from a polyhalogenated precursor hinges on the differential reactivity of the carbon-halogen bonds. In the case of 1-bromo-2-chloro-3,4,5-trifluorobenzene, the primary determinant of chemoselectivity is the inherent difference in bond strength and reactivity between the C-Br and C-Cl bonds.
Generally, the order of reactivity for halogens in the formation of organometallic reagents is I > Br > Cl > F.[1][2] This trend is attributed to the weaker carbon-halogen bond strength for heavier halogens, making them more susceptible to oxidative addition (in the case of Grignard and organozinc formation) or metal-halogen exchange (for organolithium synthesis).
The presence of multiple electron-withdrawing fluorine atoms on the benzene ring further activates the C-Br and C-Cl bonds towards metallation compared to their non-fluorinated counterparts. However, the reactivity difference between bromine and chlorine remains the dominant factor, allowing for highly selective reactions at the C-Br bond under appropriate conditions.
Part 2: Preparation of 2-Chloro-3,4,5-trifluorophenylmagnesium Bromide (A Grignard Reagent)
The formation of a Grignard reagent from 1-bromo-2-chloro-3,4,5-trifluorobenzene is expected to proceed with high selectivity at the more reactive C-Br bond. This yields the corresponding 2-chloro-3,4,5-trifluorophenylmagnesium bromide, a valuable intermediate for subsequent reactions.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water, which would lead to their immediate quenching to form the corresponding arene.[1][3][4] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Ethereal Solvents (THF or Diethyl Ether): Ethereal solvents are crucial for Grignard reagent formation as they solvate and stabilize the magnesium center through coordination, increasing its reactivity.[1]
-
Initiation: The reaction between magnesium metal and the aryl halide can sometimes be slow to initiate. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.
-
Temperature Control: While the reaction is often initiated at room temperature, it can be exothermic. Maintaining a gentle reflux allows for a controlled reaction rate.
Experimental Workflow: Grignard Reagent Formation
Caption: Workflow for the preparation of 2-chloro-3,4,5-trifluorophenylmagnesium bromide.
Detailed Protocol: Synthesis of 2-Chloro-3,4,5-trifluorophenylmagnesium Bromide
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Amount |
| 1-Bromo-2-chloro-3,4,5-trifluorobenzene | 249.44 | 10.0 | 2.49 g |
| Magnesium turnings | 24.31 | 12.0 | 0.29 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 20 mL |
| Iodine | 253.81 | catalytic | 1 small crystal |
Procedure:
-
Pre-Reaction Setup: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be oven-dried at 120°C overnight and assembled hot under a stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar.
-
Charging the Flask: Place the magnesium turnings in the reaction flask. Add approximately 5 mL of anhydrous THF and the iodine crystal.
-
Initiation: Briefly warm the flask gently with a heat gun until the iodine color starts to fade, indicating the activation of the magnesium surface.
-
Substrate Addition: Dissolve the 1-bromo-2-chloro-3,4,5-trifluorobenzene in the remaining 15 mL of anhydrous THF in the addition funnel. Add a small portion (approx. 1-2 mL) of this solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Reaction: Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours, or until most of the magnesium has been consumed.
-
Confirmation and Use: The resulting dark grey to brown solution is the Grignard reagent, 2-chloro-3,4,5-trifluorophenylmagnesium bromide, which should be used immediately for subsequent reactions.
Part 3: Preparation of 2-Chloro-3,4,5-trifluorophenyllithium (An Organolithium Reagent)
The synthesis of organolithium reagents from aryl halides is typically achieved through a metal-halogen exchange reaction. This method offers an alternative to direct lithiation and is highly effective for aryl bromides. For 1-bromo-2-chloro-3,4,5-trifluorobenzene, the bromine-lithium exchange is expected to be significantly faster than the chlorine-lithium exchange, leading to the selective formation of 2-chloro-3,4,5-trifluorophenyllithium.[5][6]
Causality of Experimental Choices:
-
Alkyllithium Reagent: n-Butyllithium (n-BuLi) is a commonly used and commercially available alkyllithium reagent for metal-halogen exchange.
-
Low Temperature: These exchange reactions are typically conducted at low temperatures (-78°C) to prevent side reactions, such as the reaction of the newly formed aryllithium with the starting aryl bromide or the solvent.[7]
-
Anhydrous and Inert Conditions: Organolithium reagents are extremely strong bases and are highly reactive towards moisture and oxygen. Strict anhydrous and inert atmosphere techniques are mandatory.
Experimental Workflow: Organolithium Formation via Metal-Halogen Exchange
Caption: Workflow for the preparation of 2-chloro-3,4,5-trifluorophenyllithium.
Detailed Protocol: Synthesis of 2-Chloro-3,4,5-trifluorophenyllithium
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Amount |
| 1-Bromo-2-chloro-3,4,5-trifluorobenzene | 249.44 | 10.0 | 2.49 g |
| n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M) | 64.06 | 10.5 | 4.2 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 25 mL |
Procedure:
-
Pre-Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen or argon inlet, and a low-temperature thermometer.
-
Substrate Solution: In the reaction flask, dissolve 1-bromo-2-chloro-3,4,5-trifluorobenzene in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the n-butyllithium solution dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70°C.
-
Reaction: After the addition is complete, stir the reaction mixture at -78°C for 1 hour.
-
Confirmation and Use: The resulting solution contains 2-chloro-3,4,5-trifluorophenyllithium and should be used immediately in subsequent reactions at low temperature.
Part 4: Preparation of (2-Chloro-3,4,5-trifluorophenyl)zinc Bromide (An Organozinc Reagent)
Organozinc reagents offer a valuable balance of reactivity and functional group tolerance, making them highly useful in cross-coupling reactions such as the Negishi coupling.[8][9] They can be prepared either by direct insertion of zinc into an organic halide or by transmetallation from an organolithium or Grignard reagent.
Method A: Direct Zincation
Direct insertion of zinc into the C-Br bond of 1-bromo-2-chloro-3,4,5-trifluorobenzene is a straightforward method, though it often requires activated zinc.
Causality of Experimental Choices:
-
Activated Zinc: Commercial zinc dust can be sluggish. Activation, for example with 1,2-dibromoethane and chlorotrimethylsilane, is often necessary to remove the passivating oxide layer.
-
Polar Aprotic Solvent: THF is a common solvent for this reaction.
-
Lithium Chloride: The addition of LiCl can accelerate the formation of soluble organozinc species.[10]
Method B: Transmetallation from Organolithium
A more reliable and often cleaner method is the transmetallation of the pre-formed 2-chloro-3,4,5-trifluorophenyllithium with a zinc halide.
Causality of Experimental Choices:
-
Pre-formed Organolithium: This approach leverages the clean and selective formation of the organolithium reagent.
-
Zinc Halide: Anhydrous zinc chloride (ZnCl₂) is commonly used for the transmetallation.
-
Temperature Control: The transmetallation is typically performed at low temperatures to maintain the stability of the organometallic species.
Experimental Workflow: Organozinc Formation via Transmetallation
Caption: Workflow for the preparation of (2-chloro-3,4,5-trifluorophenyl)zinc bromide via transmetallation.
Detailed Protocol: Synthesis of (2-Chloro-3,4,5-trifluorophenyl)zinc Bromide via Transmetallation
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Amount |
| 2-Chloro-3,4,5-trifluorophenyllithium solution | - | 10.0 | (from Part 3) |
| Anhydrous Zinc Chloride (ZnCl₂) | 136.30 | 11.0 | 1.50 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 15 mL |
Procedure:
-
Prepare Organolithium: Generate the solution of 2-chloro-3,4,5-trifluorophenyllithium from 1-bromo-2-chloro-3,4,5-trifluorobenzene as described in Part 3.
-
Prepare Zinc Chloride Solution: In a separate, dry flask under an inert atmosphere, dissolve the anhydrous zinc chloride in THF. Gentle warming may be required to facilitate dissolution. Cool the solution to room temperature.
-
Transmetallation: While maintaining the organolithium solution at -78°C, slowly add the zinc chloride solution via cannula or syringe.
-
Warming and Use: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The resulting solution of (2-chloro-3,4,5-trifluorophenyl)zinc bromide can then be used in subsequent reactions, such as Negishi cross-couplings.
Part 5: Safety, Handling, and Concluding Remarks
Safety Precautions:
-
Organometallic reagents are highly reactive and can be pyrophoric. All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
n-Butyllithium is a highly pyrophoric reagent and should be handled with extreme caution by trained personnel.
-
Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
Trustworthiness and Self-Validation:
The protocols described herein are based on well-established principles of organometallic chemistry. The chemoselectivity is predictable based on the differential reactivity of carbon-halogen bonds. For critical applications, it is recommended to determine the concentration of the prepared organometallic solution via titration before use in subsequent steps.
Authoritative Grounding:
The methodologies and principles outlined in this guide are supported by a wealth of literature in the field of organic synthesis. The selective formation of organometallic reagents from polyhalogenated precursors is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures.
References
- CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid - Google P
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])
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3 - Organic Syntheses Procedure. (URL: [Link])
-
Selective ortho-Metalation of a Fluoroarene with Knochel–Hauser Base and Reactions with Various Electrophiles - ResearchGate. (URL: [Link])
-
The Mechanism of Lithium-Halogen Exchange - Macmillan Group. (URL: [Link])
- US6906214B2 - Preparation of aromatic organozinc compounds and composition therefore - Google P
-
Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])
-
Negishi Coupling - Organic Chemistry Portal. (URL: [Link])
- CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google P
-
preparation and applications of new solid organozinc reagents for the functionalization of aromatics. (URL: [Link])
-
WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - WIPO Patentscope. (URL: [Link])
-
10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (URL: [Link])
-
Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - Open Access LMU. (URL: [Link])
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain - Refubium - Freie Universität Berlin. (URL: [Link])
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - DSpace@MIT. (URL: [Link])
-
lithium halogen exchange #1 revised. (URL: [Link])
-
United States Patent Office - Googleapis.com. (URL: [Link])
-
n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. (URL: [Link])
-
One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and - datapdf.com. (URL: [Link])
-
Toward a protecting-group-free halogen-metal exchange reaction: practical, chemoselective metalation of functionalized aromatic halides using dianion-type zincate, tBu4ZnLi2 - PubMed. (URL: [Link])
-
grignard reagents - Chemguide. (URL: [Link])
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (URL: [Link])
-
Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. (URL: [Link])
- EP0946570A1 - Process for the preparation of an organozinc reagent - Google P
- CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google P
-
PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES THESIS SUBMITTED TO THE UNIVERSITY OF. (URL: [Link])
-
Recent Advances in Cross-Couplings of Functionalized Organozinc Reagents. (URL: [Link])
-
Grignard reagent - Wikipedia. (URL: [Link])
-
Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - NIH. (URL: [Link])
-
Reactivity of Grignard Reagents - YouTube. (URL: [Link])
-
(PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry - ResearchGate. (URL: [Link])
-
Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate - Organic Syntheses. (URL: [Link])
-
Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac - Moodle@Units. (URL: [Link])
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ. (URL: [Link])
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- 5. Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Negishi Coupling [organic-chemistry.org]
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- 10. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Welcome to the dedicated support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 1-bromo-2-chloro-3,4,5-trifluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this specific transformation. Here, we will delve into the nuances of this reaction, providing not just solutions but also the underlying scientific principles to empower your experimental design.
I. Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the use of 1-bromo-2-chloro-3,4,5-trifluorobenzene in Suzuki couplings:
Q1: Which halogen is expected to react preferentially in the Suzuki coupling?
A1: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed Suzuki couplings. The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[1][2] This chemoselectivity is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[3]
Q2: My reaction is not proceeding, or the yield is very low. What are the most likely causes?
A2: Several factors could be at play. The most common culprits include:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may have decomposed.
-
Sub-optimal Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial, especially for challenging substrates.
-
Inappropriate Base or Solvent: The choice of base and solvent system is critical for both the transmetalation step and overall catalyst stability.[4][5]
-
Boronic Acid Decomposition: Boronic acids can be prone to protodeboronation, especially under harsh conditions.[6]
Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling often arises from the presence of oxygen in the reaction mixture.[7] Ensure your reaction is thoroughly degassed. Additionally, using a more stable form of the boronic acid, such as a pinacol ester, can sometimes mitigate this side reaction.[6] The choice of a bulky ligand can also disfavor the homocoupling pathway.[7]
Q4: Can the electron-withdrawing fluorine atoms affect the reaction?
A4: Yes, significantly. The three fluorine atoms make the aromatic ring highly electron-deficient. This electronic property generally accelerates the oxidative addition step at the C-Br bond.[2][8] However, it can also make the resulting biaryl product more susceptible to nucleophilic attack or other side reactions depending on the coupling partner and reaction conditions.
II. In-Depth Troubleshooting Guides
Guide 1: Addressing Low or No Conversion
A lack of product formation is a common starting point for troubleshooting. This guide provides a systematic approach to identifying and resolving the issue.
1.1. Catalyst System Evaluation
The heart of the Suzuki coupling is the palladium catalyst. Its effectiveness hinges on the choice of both the palladium source (precatalyst) and the ancillary ligand.
-
Ligand Selection: For electron-deficient aryl halides like 1-bromo-2-chloro-3,4,5-trifluorobenzene, electron-rich and bulky phosphine ligands are often essential.[1][6] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[1]
| Ligand Class | Recommended Ligands | Rationale |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding, excellent for activating C-Br and even C-Cl bonds.[9] |
| Ferrocenylphosphines | dppf | Good general-purpose ligand, but may require higher temperatures for this substrate. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong electron donors that can be highly effective, particularly for C-Cl bond activation if desired.[6][10] |
-
Precatalyst Choice: While Pd(PPh₃)₄ is a classic choice, modern precatalysts that readily form the active LPd(0) species are often more reliable. Consider using palladacycle precatalysts like those from the Buchwald or PEPPSI families.[6]
1.2. Optimizing the Base and Solvent System
The base is not just a spectator; it plays a crucial role in the transmetalation step by activating the boronic acid.[10] The solvent, in turn, influences the solubility of reagents and the stability of catalytic intermediates.[11]
-
Base Selection:
-
Inorganic Bases: K₂CO₃ and K₃PO₄ are common and effective choices. K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids.
-
Organic Bases: Amine bases are generally not recommended as they can sometimes lead to dehalogenation side products.[6]
-
Fluoride Sources: CsF or KF can be effective, particularly in anhydrous conditions, as they activate the boronic acid without introducing a strong Brønsted base.[10]
-
-
Solvent System:
-
Aqueous Mixtures: A mixture of an organic solvent (e.g., dioxane, THF, toluene) with water is standard. Water is often necessary to dissolve the inorganic base and facilitate the formation of the borate species required for transmetalation.
-
Anhydrous Conditions: For substrates sensitive to hydrolysis, anhydrous conditions with a base like CsF or K₃PO₄ can be employed.
-
1.3. Experimental Protocol: A Step-by-Step Guide for Re-evaluation
-
Reagent Purity Check: Ensure the purity of 1-bromo-2-chloro-3,4,5-trifluorobenzene, the boronic acid/ester, and the solvent. Impurities can poison the catalyst.
-
Thorough Degassing: Vigorously degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes, or by using several freeze-pump-thaw cycles.[12]
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the 1-bromo-2-chloro-3,4,5-trifluorobenzene, boronic acid (or ester), and base.
-
Solvent Addition: Add the degassed solvent(s).
-
Catalyst Addition: Add the palladium precatalyst and ligand. If using a solid catalyst, add it quickly against a positive flow of inert gas.
-
Heating and Monitoring: Heat the reaction to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.
Guide 2: Tackling Side Reactions and Impurities
Even when the reaction proceeds, side products can complicate purification and reduce the yield of the desired product.
2.1. Protodeboronation of the Boronic Acid
This side reaction results in the conversion of the boronic acid to the corresponding arene, effectively quenching one of the coupling partners.
-
Causes: High temperatures, prolonged reaction times, and the presence of excess water and a strong base can promote protodeboronation.[6]
-
Solutions:
2.2. Dehalogenation of the Starting Material
The replacement of the bromine or chlorine atom with a hydrogen atom can be a problematic side reaction.
-
Causes: Dehalogenation can be promoted by certain amine bases or alcoholic solvents, which can act as hydride sources after oxidative addition to the palladium center.[6]
-
Solutions:
-
Avoid amine bases and alcoholic solvents if dehalogenation is observed.
-
Ensure the reaction is strictly anaerobic, as some dehalogenation pathways can be influenced by oxidative processes.
-
2.3. Formation of Homocoupled Biaryl Product
The dimerization of the boronic acid is a common side reaction.
-
Causes: The primary cause is often the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.
-
Solutions:
-
Rigorous degassing of the reaction mixture is crucial.[12]
-
Using a slight excess of the boronic acid can sometimes be beneficial, but this must be balanced with the potential for increased homocoupling.
-
III. Visualizing the Process
To aid in understanding the troubleshooting logic, the following diagrams illustrate key concepts.
Diagram 1: General Troubleshooting Workflow
Caption: A flowchart for systematic troubleshooting of the Suzuki coupling.
Diagram 2: Suzuki Catalytic Cycle with Pitfall Analysis
Caption: The Suzuki catalytic cycle and potential failure points.
IV. Concluding Remarks
The Suzuki-Miyaura coupling of 1-bromo-2-chloro-3,4,5-trifluorobenzene is a challenging yet highly valuable transformation for the synthesis of complex, fluorinated molecules. Success hinges on a rational approach to reaction optimization, with careful consideration of the catalyst system, base, and solvent. By understanding the underlying mechanistic principles and systematically addressing potential pitfalls, researchers can navigate the complexities of this reaction and achieve their desired synthetic outcomes.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12547–12556. Retrieved from [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). Chemical Reviews, 122(11), 10126–10169. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved from [Link]
-
Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2015). ChemInform, 46(36). Retrieved from [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Retrieved from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016). Retrieved from [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2018). ResearchGate. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
common side reactions with 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Welcome to the technical support center for 1-Bromo-2-chloro-3,4,5-trifluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized aromatic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 1-Bromo-2-chloro-3,4,5-trifluorobenzene?
The reactivity of the halogen substituents on the benzene ring is highly dependent on the reaction conditions. Generally, the order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] Therefore, the carbon-bromine (C-Br) bond is the most likely site of oxidative addition in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. The carbon-chlorine (C-Cl) bond is less reactive but can participate in cross-coupling reactions under more forcing conditions or with specialized catalyst systems. The carbon-fluorine (C-F) bonds are generally the least reactive in cross-coupling reactions but are the most susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of fluorine.
Q2: Why is this molecule so susceptible to certain side reactions?
The benzene ring is highly electron-deficient due to the presence of five halogen substituents. This electronic nature has two major consequences:
-
Activation towards Nucleophilic Attack: The electron-poor ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-substituted positions.[2][3]
-
Influence on Organometallic Intermediates: If a Grignard or organolithium reagent is formed, its stability and reactivity will be significantly influenced by the adjacent halogens.
Q3: Can I selectively react at the chlorine position while leaving the bromine untouched?
Selective reaction at the C-Cl bond in the presence of a C-Br bond is extremely challenging and generally not feasible through standard cross-coupling methods due to the inherently higher reactivity of the C-Br bond.[1] Achieving such selectivity would require a specialized catalytic system designed to differentiate between the two halogens, which is not a trivial undertaking.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues you may encounter during your experiments, providing insights into their causes and offering potential solutions.
Problem 1: Low yield in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
Potential Cause 1: Hydrodehalogenation
This is a common side reaction where the bromine or chlorine atom is replaced by a hydrogen atom from a solvent, base, or other reaction component.[4][5]
-
Mechanism: This can occur through various pathways, including the reductive elimination of a palladium-hydride species from the catalytic cycle or through protonolysis of an organometallic intermediate.
-
Troubleshooting:
-
Use anhydrous and deoxygenated solvents and reagents: Moisture and oxygen can contribute to the formation of palladium hydrides.
-
Choose your base carefully: Amine bases can sometimes act as hydride sources. Consider using carbonate or phosphate bases.
-
Minimize reaction time and temperature: Prolonged reaction times and high temperatures can favor side reactions.
-
Potential Cause 2: Homocoupling (Wurtz-type coupling)
This side reaction leads to the formation of a dimer of your starting material. In Grignard reactions, this can be a significant byproduct.[6]
-
Mechanism: This can be particularly problematic during the formation of Grignard or organolithium reagents, where the newly formed organometallic species can react with unreacted starting material.[7][8]
-
Troubleshooting:
-
Slow addition: Add the 1-Bromo-2-chloro-3,4,5-trifluorobenzene slowly to the magnesium turnings or lithium metal to maintain a low concentration of the starting material.[8]
-
Low temperatures: Performing the reaction at lower temperatures can help to control the rate of reaction and minimize side products.[8]
-
Potential Cause 3: Benzyne Formation
Under strongly basic conditions, elimination of H-F or H-Cl can lead to the formation of a highly reactive benzyne intermediate, which can then be trapped by nucleophiles or dimerize.[9]
-
Mechanism: A strong base can deprotonate the aromatic ring, followed by the elimination of a halide to form the benzyne.
-
Troubleshooting:
-
Avoid overly strong bases: If possible, use weaker bases like carbonates or phosphates instead of alkoxides or hydroxides, especially at high temperatures.
-
Control stoichiometry: Use the minimum necessary amount of base.
-
Problem 2: I am trying to perform a reaction with a strong nucleophile and am seeing multiple products.
Potential Cause: Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the ring makes it susceptible to SNAr, where a nucleophile displaces one of the halides.[2][3][10] The fluorine atoms are particularly susceptible to this reaction.[10]
-
Mechanism: The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[3][11] The strong electron-withdrawing halogens stabilize this intermediate.
-
Troubleshooting:
-
Protect other functional groups: If your nucleophile can also act as a base, it may trigger other side reactions.
-
Control temperature: SNAr reactions are often temperature-dependent. Running the reaction at a lower temperature may improve selectivity.
-
Consider the nucleophile: Softer, less basic nucleophiles may offer better selectivity.
-
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway versus common side reactions.
Caption: Desired cross-coupling vs. hydrodehalogenation.
Caption: Grignard formation vs. homocoupling side reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction with 1-Bromo-2-chloro-3,4,5-trifluorobenzene, with considerations to minimize side reactions.
Materials:
-
1-Bromo-2-chloro-3,4,5-trifluorobenzene
-
Arylboronic acid
-
Pd(PPh₃)₄ or other suitable palladium catalyst
-
K₂CO₃ or other suitable base
-
Anhydrous and deoxygenated 1,4-dioxane or toluene/water mixture
-
Anhydrous and deoxygenated water
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-Bromo-2-chloro-3,4,5-trifluorobenzene (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
-
Solvent Addition:
-
Add the anhydrous and deoxygenated solvent system (e.g., a 4:1 mixture of dioxane and water).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
-
Workup:
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Causality behind choices:
-
Anhydrous and deoxygenated conditions: Minimizes the risk of hydrodehalogenation.[4]
-
Careful selection of base: K₂CO₃ is a milder base that is less likely to promote benzyne formation compared to stronger bases like NaOtBu.
-
Monitoring reaction progress: Avoids prolonged heating, which can lead to increased side product formation.
Quantitative Data Summary
| Reaction Type | Primary Reactive Site | Common Side Reactions | Conditions to Minimize Side Reactions |
| Palladium Cross-Coupling | C-Br | Hydrodehalogenation, Homocoupling | Anhydrous/deoxygenated conditions, mild base, controlled temperature and time. |
| Grignard/Organolithium Formation | C-Br | Homocoupling, Reaction with solvent | Slow addition of halide, low temperatures.[8] |
| Nucleophilic Aromatic Substitution | C-F | Multiple substitutions, Benzyne formation | Controlled temperature, careful choice of nucleophile and base. |
References
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CA1296744C - Dehalogenation of halogenated aromatic compounds - Google Patents [patents.google.com]
- 5. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. Buy 1-Bromo-2-chloro-3,5,6-trifluorobenzene [smolecule.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Bromo-2-chloro-3,4,5-trifluorobenzene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile, yet challenging, chemical building block. Due to its unique substitution pattern—featuring both differential halogen reactivity and significant electronic activation—optimizing reaction conditions is critical for achieving desired outcomes.
This document moves beyond standard protocols to provide a troubleshooting framework based on fundamental chemical principles. Our goal is to empower you to diagnose experimental issues and rationally design optimized conditions for your specific synthetic goals.
Section 1: Safety First - Acknowledging the Hazards
Before beginning any experimental work, a thorough understanding of the associated hazards is paramount. Polychlorinated and fluorinated aromatic compounds require careful handling.
Q: What are the primary hazards associated with 1-Bromo-2-chloro-3,4,5-trifluorobenzene and its analogues?
A: While specific toxicological data for this exact molecule is limited, data from closely related compounds like 1-Bromo-3,4,5-trifluorobenzene provides a strong basis for hazard assessment. You must assume this compound presents similar risks.
Key Hazard Classifications (based on analogues):
-
Flammable Liquid and Vapor: These compounds can have relatively low flash points.[1]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][4]
Recommended Handling Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult glove manufacturer charts), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Inert Atmosphere: For many of the reactions discussed below, particularly organometallic transformations, working under an inert atmosphere (Nitrogen or Argon) is required for success and safety.
-
Waste Disposal: Dispose of all waste in clearly labeled, sealed containers according to your institution's hazardous waste protocols. Avoid release to the environment.[3]
Section 2: The Reactivity Landscape - A Tale of Two Halogens
The core challenge and opportunity in using this molecule is the presence of two different halogens (Br and Cl) on a highly electron-deficient ring. Understanding their differential reactivity is the key to selective synthesis.
Q: Which halogen is the primary reactive site on 1-Bromo-2-chloro-3,4,5-trifluorobenzene?
A: The answer depends entirely on the class of reaction you are performing. The C-Br and C-Cl bonds have fundamentally different strengths and electronic properties that dictate their reactivity.
-
For Metal-Mediated Reactions (Cross-Coupling, Grignard Formation): The C-Br bond is the primary reactive site. This is due to its lower bond dissociation energy compared to the C-Cl bond.[5] In processes like the oxidative addition step of a palladium catalytic cycle, the weaker C-Br bond will react preferentially, allowing for excellent chemoselectivity.[5][6]
-
For Nucleophilic Aromatic Substitution (SNAr): The situation is more nuanced. The three electron-withdrawing fluorine atoms make the entire aromatic ring highly electrophilic and prime for attack by strong nucleophiles.[7][8] In SNAr, the rate-determining step is often the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond.[9][10] Both the C-Cl and C-Br are potential leaving groups, and reaction at the C-F positions is also possible under forcing conditions.[11]
Caption: Reactivity hierarchy of halogen sites on 1-Bromo-2-chloro-3,4,5-trifluorobenzene.
Section 3: Troubleshooting Guides for Common Transformations
This section provides practical, question-driven advice for optimizing three major classes of reactions.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, and selective coupling at the C-Br position should be highly favored.[12]
Q: My Suzuki coupling is giving low yield or failing to proceed. What are the most likely causes?
A: Low yields in Suzuki couplings with sterically hindered and electron-poor substrates often trace back to the catalyst system and reaction conditions. The ortho-chloro group on your substrate introduces significant steric bulk near the reactive C-Br bond.[13]
Troubleshooting Suzuki-Miyaura Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Reaction / Low Conversion | 1. Ineffective Catalyst: The Pd(0) catalyst is not efficiently inserting into the C-Br bond due to steric hindrance. 2. Base is Ineffective: The base may be too weak, poorly soluble, or sterically hindered to participate in the transmetalation step. 3. Poor Reagent Quality: Boronic acid may have decomposed (trimerized to boroxine); solvent may not be adequately degassed. | 1. Switch Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands that are known to promote challenging couplings.[14] 2. Change Base: Switch to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄. Using an aqueous base solution in a solvent like 1,4-dioxane or DME can be very effective.[12] 3. Verify Reagents: Use fresh boronic acid. Thoroughly degas the solvent via sparging with argon or nitrogen for at least 30 minutes. |
| Debromination Side Product | 1. High Temperature: Excessive heat can promote hydrodebromination. 2. Protodeboronation: The boronic acid is being consumed by a side reaction before it can couple. | 1. Lower Temperature: Screen reaction temperatures, starting from 80 °C and increasing incrementally. 2. Use Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the boronic acid. Ensure the base is not overly aggressive. |
| Homocoupling of Boronic Acid | 1. Oxygen Contamination: Traces of oxygen can promote the homocoupling of the boronic acid. | 1. Improve Degassing: Ensure the reaction setup is scrupulously purged of air and maintained under a positive pressure of inert gas throughout the reaction. |
Starting Protocol for Suzuki-Miyaura Coupling
This is a baseline protocol for optimization on a ~0.5 mmol scale.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-Bromo-2-chloro-3,4,5-trifluorobenzene (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M concentration) via syringe.
-
Catalyst Addition: In a separate, inerted vial, prepare a stock solution of the palladium catalyst and ligand if needed. Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, 2-10 mol%) to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated reaction block or oil bath at 80-100 °C and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Grignard Reagent Formation
The formation of the Grignard reagent should occur selectively at the C-Br bond. The primary challenge in this reaction is initiation and the prevention of side reactions.
Q: I cannot get my Grignard reaction to initiate. What am I doing wrong?
A: Grignard formation is notoriously sensitive to atmospheric moisture and oxygen. The magnesium surface must be clean and active, and the entire system must be rigorously anhydrous.[15]
-
Moisture is the Enemy: All glassware must be oven-dried for several hours and cooled under a stream of inert gas. The solvent (typically THF or diethyl ether) must be anhydrous grade, preferably distilled from a suitable drying agent.
-
Magnesium Activation: The magnesium turnings are coated with a passivating layer of magnesium oxide. This layer must be breached.
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under argon for 15-30 minutes to physically break up the oxide layer.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will etch the magnesium surface, exposing fresh metal. A small amount of 1,2-dibromoethane can also be used as an initiator.
-
-
Concentration: Initiation is often favored at a higher concentration. Start with just enough solvent to cover the magnesium, add a small aliquot of your aryl halide, and gently warm until initiation is observed (cloudiness, bubbling, gentle reflux). Once initiated, dilute with the remaining solvent and begin the slow addition of the rest of the halide.
Q: My reaction is turning dark and producing a solid sludge, with low yield of the desired product after quenching. What is happening?
A: This is likely due to Wurtz-type homocoupling of the aryl halide, forming a biphenyl byproduct. This side reaction is favored by high temperatures and a high local concentration of the aryl halide.[15]
-
The Fix: The single most important parameter to prevent this is the slow, controlled addition of the 1-Bromo-2-chloro-3,4,5-trifluorobenzene solution to the suspension of activated magnesium.[16] This maintains a low concentration of the halide, ensuring it reacts with the magnesium surface rather than an already-formed Grignard reagent. Maintaining a gentle reflux temperature without excessive external heating is ideal.
Optimized Protocol for Grignard Formation
-
Setup: Place magnesium turnings (1.5 eq.) in an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas.
-
Activation: Add a small crystal of iodine and a portion of anhydrous THF to just cover the magnesium.
-
Initiation: In the addition funnel, prepare a solution of 1-Bromo-2-chloro-3,4,5-trifluorobenzene (1.0 eq.) in anhydrous THF. Add ~10% of this solution to the magnesium suspension. If the reaction does not start, gently warm the flask with a heat gun until the color of the iodine fades and bubbling is observed.
-
Addition: Once initiated, dilute the magnesium suspension with additional anhydrous THF. Begin the dropwise addition of the aryl halide solution from the addition funnel at a rate that maintains a gentle reflux. The total reaction time for addition should be 1-2 hours.
-
Completion: After the addition is complete, continue to stir the gray, cloudy mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure full conversion. The resulting Grignard reagent is now ready for reaction with an electrophile.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the trifluorinated ring makes it a good substrate for SNAr.
Q: Which halogen will be displaced in an SNAr reaction, and what are good starting conditions?
A: Both the C-Cl and C-Br bonds are potential sites for nucleophilic attack. While the C-F bond is strongest, its high electronegativity is what activates the ring and stabilizes the key reaction intermediate.[10] The regioselectivity can be complex and may depend on the nucleophile and conditions.
-
Starting Point: Begin by targeting substitution at the C-Cl or C-Br positions. Use a strong, non-basic nucleophile if possible to avoid elimination pathways.
-
Solvent is Key: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents solvate the counter-ion of the nucleophile, increasing its effective nucleophilicity.
-
Temperature: These reactions often require elevated temperatures (80-150 °C). Start your optimization at a moderate temperature (e.g., 80 °C) and increase if conversion is low.
Q: My SNAr reaction is very slow and requires extremely high temperatures, leading to decomposition. How can I improve the reaction rate?
A: If your nucleophile is weak, you must either increase its reactivity or use conditions that accelerate the reaction.
-
Increase Nucleophilicity: If using an alcohol or amine nucleophile, deprotonate it first with a strong, non-nucleophilic base (like NaH for an alcohol) to generate the more potent alkoxide or amide.
-
Phase-Transfer Catalysis: For some nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can be used to shuttle the nucleophile into the organic phase, increasing the reaction rate under milder conditions.
-
Check for Competing Reactions: Ensure your nucleophile is not being consumed by side reactions with the solvent or impurities.
Caption: Formation of the Meisenheimer complex in an SNAr reaction.
References
- CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
-
1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3. PubChem. [Link]
-
1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF. PubChem. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive). [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
- CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
PREPARATION OF 6-CHLORO-1-HEXENE. Organic Syntheses. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Journal of Chemical Education. [Link]
Sources
- 1. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
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- 7. Buy 1-Bromo-2-chloro-3,5,6-trifluorobenzene [smolecule.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. mdpi.com [mdpi.com]
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- 14. Suzuki Coupling [organic-chemistry.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Bromo-2-chloro-3,4,5-trifluorobenzene Reaction Products
Welcome to the technical support guide for the purification of 1-Bromo-2-chloro-3,4,5-trifluorobenzene. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile halogenated intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of final products. This guide provides in-depth, field-proven insights into troubleshooting common purification challenges and offers detailed protocols in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions you might have before diving into the purification process.
Q1: What are the most common impurities I should expect from the synthesis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene?
A: The impurity profile depends heavily on the synthetic route. For instance, in syntheses involving electrophilic aromatic substitution on a trifluorobenzene precursor, you can expect several types of impurities[1][2][3]. These include:
-
Unreacted Starting Materials: Such as 1,2,3,5-tetrafluorobenzene or 1-chloro-2,3,4-trifluorobenzene.
-
Isomeric Byproducts: Regioisomers formed from bromination or chlorination at different positions on the aromatic ring. The directing effects of existing halogens are strong but not always perfectly selective[4].
-
Over-halogenated Products: Di-brominated or di-chlorinated species if the reaction is left for too long or if an excess of the halogenating agent is used.
-
Residual Catalysts and Reagents: Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) and their hydrolysis products.
-
Solvents: Reaction solvents such as chloroform or carbon tetrachloride may be present in the crude product[5].
Q2: What is the essential first step for cleaning up my crude reaction mixture?
A: Before attempting any advanced purification like chromatography or distillation, a thorough aqueous workup is non-negotiable. This liquid-liquid extraction process removes the bulk of inorganic and water-soluble impurities. A typical workup involves washing the organic layer sequentially with water, a dilute base (like sodium bicarbonate solution) to neutralize acids, and finally with brine to remove excess water before drying. This step is crucial for preventing complications in later purification stages[6][7].
Q3: How do I choose the best primary purification method: distillation, column chromatography, or recrystallization?
A: The choice depends on the nature of your impurities and the physical state of your product.
-
Fractional Vacuum Distillation: This is the preferred method if your main impurities are unreacted starting materials or byproducts with boiling points significantly different from your target compound. Since halogenated benzenes can have high boiling points, performing this under vacuum is often necessary to prevent thermal decomposition.
-
Flash Column Chromatography: This is the most powerful technique for separating compounds with very similar physical properties, such as regioisomers[8]. The separation of various halogenated benzenes on different stationary phases has been well-documented, demonstrating the effectiveness of this approach[9][10][11].
-
Recrystallization: This method is ideal if your product is a solid at room temperature and you can find a suitable solvent in which it is highly soluble when hot but poorly soluble when cold, while impurities remain in solution[12][13]. Given that similar compounds like 1-bromo-2,4,5-trifluorobenzene have a melting point of -19°C, your target compound is likely a liquid, making recrystallization less straightforward unless you are working at very low temperatures or with a derivative[14].
Below is a decision-making workflow to help guide your choice.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 5. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 6. Purification of Benzene - Chempedia - LookChem [lookchem.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. chemimpex.com [chemimpex.com]
improving yield in reactions with 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Welcome to the technical support center for 1-Bromo-2-chloro-3,4,5-trifluorobenzene. As a highly functionalized aromatic building block, this reagent offers significant potential in the synthesis of complex molecules for pharmaceutical and materials science applications. However, its polyhalogenated nature presents unique challenges, primarily concerning regioselectivity.
This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights to overcome common hurdles and optimize reaction yields. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: The Reactivity Landscape: A Foundational Overview
Before troubleshooting specific reactions, it is critical to understand the inherent reactivity differences among the carbon-halogen bonds in 1-Bromo-2-chloro-3,4,5-trifluorobenzene. This understanding is the cornerstone of achieving selective functionalization.
FAQ: Which halogen is the primary site for cross-coupling reactions?
Answer: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br > C-OTf > C-Cl >> C-F. For 1-Bromo-2-chloro-3,4,5-trifluorobenzene, the carbon-bromine (C-Br) bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-chlorine (C-Cl) bond.[1][2] The carbon-fluorine (C-F) bonds are generally inert under these conditions.
Therefore, under carefully controlled conditions, you can achieve highly selective functionalization at the C1 position (bromine). Issues with selectivity, such as the formation of di-substituted products, typically arise from overly harsh reaction conditions which begin to activate the C-Cl bond.
Caption: Reactivity hierarchy of halogen sites for cross-coupling.
Section 2: Troubleshooting Guide for Palladium-Catalyzed Reactions
This section addresses the most common issues encountered during Suzuki-Miyaura and related cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction is suffering from low yield or has stalled. What are the primary factors to investigate?
Answer: Low yield in a Suzuki coupling is a multifaceted issue. Before assuming a problem with the substrate, it's crucial to validate the core components of the reaction system.
-
Catalyst Integrity: Ensure your palladium catalyst, especially pre-catalysts, has not been deactivated by improper storage. Oxidized or "dead" palladium is a primary cause of failed reactions.
-
Solvent and Atmosphere Purity: These reactions are sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen). Residual oxygen can oxidize the Pd(0) active species and the phosphine ligands.
-
Base Quality and Strength: The base is not just a spectator; it plays a crucial role in activating the boronic acid for transmetalation.[3] Ensure your base is finely powdered and anhydrous. If using a carbonate or phosphate, ensure it is not hydrated.
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) upon storage or in the presence of moisture. Confirm the integrity of your coupling partner.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Q2: I am observing significant loss of selectivity, with di-substituted product (reaction at both C-Br and C-Cl) being formed. How can I prevent this?
Answer: This is the most critical challenge with this substrate. Formation of the di-coupled product indicates that your reaction conditions are energetic enough to facilitate the slower oxidative addition into the C-Cl bond. To enhance selectivity for the C-Br bond, you must moderate the reaction's reactivity.
The key is to find conditions that are just active enough to cleave the C-Br bond efficiently without crossing the activation energy barrier for the C-Cl bond. This can be achieved by systematically tuning several parameters. Steric hindrance from the ortho-chloro group can also influence catalyst approach, but electronic factors are often dominant.[4]
| Parameter | Action to Improve C-Br Selectivity | Rationale |
| Temperature | Decrease reaction temperature. Start at room temperature or slightly elevated (40-60 °C). | Oxidative addition is the rate-determining step and is temperature-dependent.[2] Lowering the temperature disproportionately slows the more difficult C-Cl insertion relative to C-Br insertion. |
| Catalyst/Ligand | Use a less reactive catalyst system. Avoid highly active catalysts designed for aryl chlorides. | Highly active catalysts (e.g., those with very electron-rich, bulky biarylphosphine ligands) can lower the activation energy for C-Cl insertion, reducing the selectivity window. |
| Base | Switch to a milder base (e.g., K₃PO₄, K₂CO₃, or even an organic base like Et₃N). | Very strong bases can sometimes accelerate the catalytic cycle to a point where selectivity is lost. Milder conditions can temper this effect. |
| Reaction Time | Monitor the reaction closely (by GC-MS or LC-MS) and quench as soon as the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can lead to the slow but steady formation of the di-substituted byproduct. |
Q3: My primary side-product is the hydro-debrominated starting material (2-chloro-3,4,5-trifluorobenzene). What causes this and how can it be minimized?
Answer: Hydro-debromination (or proto-debromination) is a common side reaction in cross-coupling chemistry. It often occurs when the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to other decomposition pathways of the Ar-Pd(II)-Br intermediate.
Common Causes & Solutions:
-
Slow Transmetalation: This can be due to an unreactive boronic acid or suboptimal base/solvent conditions.
-
Solution: Consider converting your boronic acid to a more reactive potassium trifluoroborate salt or using a stronger activating base like Cs₂CO₃ (but be mindful of the selectivity issues discussed in Q2).
-
-
Presence of Protic Impurities: Water or other protic impurities can protonate the intermediates in the catalytic cycle.
-
Solution: Ensure all reagents and solvents are rigorously dried. Using anhydrous K₃PO₄ as the base is often a good choice.
-
Section 3: Optimized Protocol for Selective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C-Br position of 1-Bromo-2-chloro-3,4,5-trifluorobenzene.
Reaction: Selective Monocoupling with Phenylboronic Acid
Materials:
-
1-Bromo-2-chloro-3,4,5-trifluorobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous and finely powdered (3.0 equiv)
-
1,4-Dioxane / Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or N₂)
Safety: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE). Palladium catalysts are toxic and should be handled with care.
Procedure:
-
System Preparation: Assemble the glassware (flask, condenser) and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the reaction flask, add 1-Bromo-2-chloro-3,4,5-trifluorobenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the degassed 4:1 Dioxane/Water solvent mixture via cannula or syringe. The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting aryl bromide.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 2-chloro-3,4,5-trifluoro-1,1'-biphenyl.
Section 4: Advanced & Alternative Reactions FAQ
Q4: Is it possible to form a Grignard reagent with this molecule?
Answer: Yes, Grignard reagent formation is feasible and will occur selectively at the C-Br bond.[5] The C-Cl bond is much less reactive towards magnesium metal under standard conditions.
Critical Considerations:
-
Anhydrous Conditions: Grignard reactions are notoriously sensitive to moisture.[6] All glassware must be rigorously dried (oven or flame-dried), and anhydrous ether or THF must be used as the solvent.
-
Initiation: Initiation can be sluggish. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium turnings.
-
Side Reactions: The primary side reaction is Wurtz-type homocoupling to form a di-substituted biphenyl. To minimize this, add a solution of the aryl bromide slowly to a suspension of the magnesium turnings, rather than adding the magnesium to the aryl bromide.[6]
Q5: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this ring?
Answer: While possible, SNAr on this ring is challenging and may not be regioselective. The three fluorine atoms are strongly electron-withdrawing, which activates the entire aromatic ring towards nucleophilic attack.[7][8]
-
Reactivity Order: The most likely sites for SNAr are the C-F bonds, particularly the one at C4 (para to the chlorine) or C5 (para to the bromine), as the negative charge in the Meisenheimer intermediate can be stabilized by the adjacent halogens.[8]
-
Conditions: SNAr would require a strong nucleophile (e.g., NaOMe, NaNH₂) and likely elevated temperatures. Under these conditions, you risk substitution at multiple sites or elimination to form a benzyne intermediate.
-
Recommendation: For selective C-N or C-O bond formation, a palladium-catalyzed Buchwald-Hartwig amination or etherification at the C-Br position is a far more reliable and selective method than attempting an SNAr reaction.
References
- CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents.
-
5-Bromo-1,2,3-trifluorobenzene - Magritek. Available at: [Link]
-
1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - ResearchGate. Available at: [Link]
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC - NIH. Available at: [Link]
-
ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg - Chemistry Stack Exchange. Available at: [Link]
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- 5. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buy 1-Bromo-2-chloro-3,5,6-trifluorobenzene [smolecule.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Cross-Coupling of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Welcome to the technical support center for advanced cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals working with challenging polyhalogenated substrates. Here, we address the specific complexities of catalyst selection and reaction optimization for the cross-coupling of 1-Bromo-2-chloro-3,4,5-trifluorobenzene. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies necessary to achieve high yield and exquisite chemoselectivity in your experiments.
Part 1: The Core Challenge: Achieving Chemoselectivity
The primary obstacle in functionalizing 1-Bromo-2-chloro-3,4,5-trifluorobenzene is achieving selective reaction at the C-Br bond while leaving the C-Cl bond untouched. This selectivity is governed by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds. In palladium-catalyzed cross-coupling, the oxidative addition step is typically the selectivity-determining step, with the catalyst preferentially activating the weaker bond.
The established reactivity trend is: C-I > C-Br > C-Cl > C-F .[1]
This inherent difference in reactivity provides a thermodynamic basis for selective C-Br functionalization. However, the substrate's electron-deficient nature, due to the three fluorine atoms, makes oxidative addition to any C-X bond more challenging than in non-fluorinated analogues. Therefore, a highly active yet selective catalyst system is paramount.
Part 2: Troubleshooting Guide - A Problem-Oriented Approach
This section is structured to address the most common issues encountered during the cross-coupling of 1-Bromo-2-chloro-3,4,5-trifluorobenzene.
Issue 1: Low or No Conversion to the Desired Product
Q: I've set up my Suzuki-Miyaura coupling reaction, but I'm observing very low conversion of my starting material, even after several hours at elevated temperatures. What is the likely cause?
A: Low conversion with this electron-deficient substrate is almost always rooted in an insufficiently active catalyst system, which struggles to perform the initial oxidative addition step. Let's break down the potential causes and solutions.
Causality & Solution Pathway:
-
Inadequate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) often lack the electron-donating ability and steric bulk required to promote oxidative addition into the electron-poor aromatic ring. The active catalytic species for oxidative addition is a coordinatively unsaturated, electron-rich Pd(0) complex, often L₂Pd(0) or even the highly reactive L₁Pd(0).[2] Bulky, electron-rich ligands facilitate the formation of these low-coordinate species and increase the electron density on the palladium center, making it a better nucleophile for attacking the C-Br bond.
-
Recommendation: Switch to modern, sterically hindered, and electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands are the industry standard for this type of challenge.
-
-
Suboptimal Precatalyst/Palladium Source: While many palladium sources can be effective, their activation to the catalytically active Pd(0) species can vary.
-
Recommendation: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices, but ensure they are used with an appropriate ligand-to-palladium ratio (typically 2:1 or slightly higher) to form the active complex in situ.
-
-
Incorrect Base or Solvent System: In Suzuki couplings, the base is crucial for activating the boronic acid to facilitate transmetalation.[3] For a sluggish oxidative addition, ensuring the subsequent steps of the catalytic cycle are as fast as possible is critical to turn over the catalyst.
-
Recommendation: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. For solvents, aprotic polar solvents like dioxane, THF, or toluene are standard. The addition of water can sometimes be beneficial for transmetalation with certain bases but should be carefully controlled.
-
Visual Workflow: Troubleshooting Low Reaction Yield
Caption: A decision tree for systematically troubleshooting low yield.
Issue 2: Poor Chemoselectivity - Formation of Dichloro- and/or Di-coupled Products
Q: My reaction is working, but I'm getting a significant amount of the dichloro-product (from C-Cl coupling) and/or the di-coupled product. How can I improve selectivity for the C-Br bond?
A: This is a classic selectivity problem. While the C-Br bond is inherently more reactive, harsh conditions or an undiscriminating catalyst can lead to unwanted C-Cl activation.
Causality & Solution Pathway:
-
Excessive Temperature: The energy difference for oxidative addition into the C-Br versus the C-Cl bond is finite. High temperatures can provide enough energy to overcome the activation barrier for C-Cl cleavage, eroding selectivity.
-
Recommendation: Reduce the reaction temperature. It is often better to run the reaction for a longer period at a lower temperature (e.g., 80 °C) than for a short time at a high temperature (e.g., 110 °C or above).
-
-
Ligand Influence: The ligand's steric and electronic properties are not just about reactivity; they are critical for selectivity. While highly reactive, some catalyst systems might be less selective. Ligand-free conditions, for example, can sometimes lead to unexpected selectivity patterns by involving different catalytic species.[4][5][6]
-
Recommendation: A systematic ligand screen is advisable. Ligands like SPhos and XPhos are excellent starting points as they are designed to balance high reactivity with selectivity for C-Br bonds in many cases.[7]
-
-
Catalyst Loading: High catalyst loading can sometimes lead to background reactions or the formation of different active species that may have lower selectivity.
-
Recommendation: Once a good ligand is identified, try reducing the catalyst loading (e.g., from 2 mol% to 1 mol% or lower). A more efficient catalyst should maintain good conversion at lower loadings.[8]
-
Issue 3: Side Product Formation - Dehalogenation and Homocoupling
Q: Besides my desired product, I'm observing the formation of 1-chloro-2,3,4-trifluorobenzene (de-bromination) and/or biaryl product from the homocoupling of my boronic acid. What causes these side reactions?
A: These are two distinct side reactions with different causes.
-
Dehalogenation: The replacement of a halogen with a hydrogen atom typically points to a source of hydride in the reaction. This can also occur via β-hydride elimination if using certain organometallic reagents, though less common in Suzuki reactions.
-
Cause & Solution: The most common hydride source is the solvent or impurities. For example, using 2-propanol as a solvent can lead to dehalogenation. Ensure you are using high-purity, anhydrous solvents that are not prone to acting as hydride donors.[9]
-
-
Homocoupling: The formation of a biaryl from your boronic acid (or other organometallic partner) is usually caused by the presence of oxygen.
-
Cause & Solution: Oxygen can participate in a competing catalytic cycle that leads to the homocoupling of the boronic acid, especially at higher temperatures.[10] The solution is rigorous exclusion of oxygen. Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.[10]
-
Part 3: Catalyst System Recommendations & General FAQs
Recommended Catalyst Systems (Starting Points)
The following table provides validated starting points for catalyst system selection for a Suzuki-Miyaura coupling. Optimization will likely be required for your specific coupling partner.
| Component | Recommendation 1 | Recommendation 2 | Rationale |
| Pd Source | Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ (0.5-1 mol%) | Both are reliable Pd(0) precursors. Pd₂(dba)₃ contains less palladium by mass. |
| Ligand | SPhos (2-4 mol%) | XPhos (2-4 mol%) | Excellent, commercially available Buchwald ligands with proven efficacy for C-Br activation on electron-poor arenes.[7] |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases that effectively promote transmetalation without causing side reactions. |
| Solvent | 1,4-Dioxane or Toluene | THF / H₂O (e.g., 10:1) | Aprotic solvents are generally preferred to minimize side reactions. A small amount of water can accelerate some Suzuki reactions.[11] |
| Temperature | 80-100 °C | 80-100 °C | Start lower to maximize selectivity, and increase only if conversion is poor. |
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for this substrate: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig?
A: All three are viable, but the optimal choice depends on the bond you wish to form (C-C, C-C triple bond, or C-N).
-
Suzuki-Miyaura (C-C): Generally the most robust and versatile for C-C bond formation, with a wide range of commercially available boronic acids/esters. It is often the first choice due to the stability and low toxicity of the boron reagents.[3][12]
-
Sonogashira (C-C≡C): Highly effective for introducing terminal alkynes. Modern copper-free conditions are often preferred to avoid issues related to copper toxicity and side reactions.[13] The same principles of using a highly active palladium/ligand system apply.
-
Buchwald-Hartwig Amination (C-N): The premier method for C-N bond formation.[14][15] It requires a carefully selected ligand/base combination, often different from those used in Suzuki couplings, to achieve high yields.
Q2: How do the three fluorine atoms on the ring affect the reaction?
A: The fluorine atoms are strongly electron-withdrawing. This has two main effects:
-
Increases Electrophilicity: The C-Br and C-Cl bonds are more electron-deficient (more electrophilic), which can, in principle, make them more susceptible to nucleophilic attack by the Pd(0) catalyst.
-
Decreases Ring Electron Density: The overall low electron density on the aromatic ring can make the oxidative addition step, which involves the donation of electron density from the ring's π-system to the palladium, more difficult. This is why highly electron-donating ligands are required to "push" the reaction forward.
Q3: Is it possible to selectively couple at the C-Cl bond?
A: Achieving selective C-Cl coupling in the presence of a C-Br bond is exceptionally challenging and goes against the natural reactivity trend.[1] It would require a highly specialized catalyst system designed to invert the conventional selectivity. Such systems might involve directing groups (not present on this substrate) or catalysts that operate through a non-standard mechanism.[16] For all practical purposes, selective C-Br coupling is the expected and desired outcome.
Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Valente, C., et al. (2012). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews, 122(12), 11091-11169. [Link]
-
Neufeldt, S. R., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal, 18(9), e202300036. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
Technical Support Center: Suzuki-Miyaura Coupling of Polyhalogenated Aromatics
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of working with polyhalogenated aromatic substrates. Homocoupling of the boronic acid reagent is a prevalent side reaction that can significantly impact yield and purification efficiency. This resource will equip you with the knowledge to diagnose and prevent this and other common issues, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Minimizing Homocoupling and Other Side Reactions
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Significant formation of homocoupled biaryl product derived from the boronic acid.
Symptoms:
-
LC-MS or GC-MS analysis shows a prominent peak corresponding to the dimer of your boronic acid coupling partner.
-
Reduced yield of the desired cross-coupled product.
-
Complicated purification due to the presence of the homocoupled byproduct.
Root Cause Analysis:
Homocoupling of boronic acids in Suzuki reactions is primarily an oxidative process often catalyzed by palladium(II) species in the presence of oxygen.[1][2] The generally accepted mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the biaryl product and regenerate a Pd(0) species.[1] The presence of molecular oxygen can facilitate the re-oxidation of Pd(0) to Pd(II), perpetuating this unwanted catalytic cycle.[1][2]
Solutions & Protocols:
1. Rigorous Degassing of Reaction Mixtures:
-
Rationale: The most direct way to inhibit oxygen-mediated homocoupling is to remove dissolved oxygen from your solvents and the reaction headspace.[2][3]
-
Protocol: Sparging with an Inert Gas
-
Combine all solvents to be used in the reaction vessel.
-
Insert a long needle connected to a source of inert gas (Argon or Nitrogen) and bubble the gas through the solvent for 20-30 minutes.
-
While sparging, ensure a gentle outflow of the inert gas from the reaction vessel (e.g., through a needle connected to an oil bubbler) to prevent pressure buildup.
-
After sparging, maintain a positive pressure of the inert gas over the reaction mixture throughout the experiment.
-
2. Use of Pd(0) Pre-catalysts:
-
Rationale: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the initial presence of Pd(II) that might otherwise initiate homocoupling.[3] However, be aware that some Pd(0) sources can be unstable and may still generate Pd(II) if not handled under strictly anaerobic conditions.
-
Recommendation: When using Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure efficient in-situ reduction to Pd(0) by the phosphine ligand or other components in the reaction mixture.
3. Ligand Selection:
-
Rationale: Bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination in the desired cross-coupling cycle, making it kinetically more favorable than the homocoupling pathway.[3][4] These ligands also help stabilize the Pd(0) state.
-
Recommended Ligands: Consider using bulky biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[5]
4. Slow Addition of the Boronic Acid:
-
Rationale: Maintaining a low concentration of the boronic acid in the reaction mixture at any given time can suppress the rate of the bimolecular homocoupling reaction.[6][7]
-
Protocol: Syringe Pump Addition
-
Prepare a solution of the boronic acid in a portion of the degassed reaction solvent.
-
Load this solution into a gas-tight syringe and place it on a syringe pump.
-
Once the reaction mixture containing the polyhalogenated aromatic, palladium catalyst, ligand, and base has reached the desired temperature, begin the slow addition of the boronic acid solution over several hours.
-
Visualizing the Competing Pathways
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.
Problem 2: Protodeboronation of the boronic acid reagent.
Symptoms:
-
Formation of the corresponding arene (Ar-H) from the boronic acid (Ar-B(OH)₂).
-
Reduced overall reaction conversion and yield.
Root Cause Analysis:
Protodeboronation is the cleavage of the C-B bond by a proton source, typically water, and can be catalyzed by the palladium complex itself or be base-mediated.[8][9] This side reaction is more pronounced with electron-deficient aryl boronic acids and at elevated temperatures.
Solutions & Protocols:
1. Use of Anhydrous Conditions (with caution):
-
Rationale: Removing water can slow down the rate of protodeboronation.[1]
-
Protocol:
-
Use anhydrous solvents.
-
Dry all glassware thoroughly.
-
Use an anhydrous base such as K₃PO₄ or CsF.[5] Note: The complete absence of water can sometimes be detrimental to the transmetalation step. A small amount of water is often beneficial.
-
2. Employ More Stable Boron Reagents:
-
Rationale: Boronic esters, such as pinacol esters (Bpin) or neopentyl glycol esters, and potassium aryltrifluoroborates (ArBF₃K) are generally more stable towards protodeboronation than the corresponding boronic acids.[1][5]
-
Recommendation: Synthesize or purchase the more stable boron derivative of your coupling partner. Pinacol esters are widely used and can be prepared via Miyaura borylation.[1]
3. Lowering the Reaction Temperature:
-
Rationale: Protodeboronation is often accelerated at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.[10]
-
Recommendation: Screen different temperatures to find an optimal balance between the rate of the desired cross-coupling and the rate of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: How do I achieve selective mono-coupling of a dihalogenated aromatic?
A1: Achieving selective mono-arylation requires careful control over the reaction conditions to favor the reaction of one halogen over the other and to prevent double addition.
-
Exploiting Halogen Reactivity: The reactivity order for oxidative addition is generally I > Br > OTf > Cl.[10] If you have a substrate with two different halogens (e.g., 1-bromo-4-chlorobenzene), you can often achieve selective coupling at the more reactive position (bromine) by using a less reactive catalyst system and milder conditions.
-
Stoichiometry Control: Use a slight deficiency or exactly one equivalent of the boronic acid reagent.
-
Bulky Ligands: The use of bulky ligands can disfavor the second oxidative addition required for di-coupling due to steric hindrance.[11]
-
Solvent Effects: In some cases, polar, oxygen-containing solvents like THF can promote mono-functionalization with dibromoarenes due to the formation of an anionic [BrPd⁰L]⁻ species that is less reactive towards a second oxidative addition.[12]
Q2: My reaction is sluggish or stalls. What can I do?
A2: A stalled reaction can be due to several factors, including catalyst deactivation, poor solubility, or an inappropriate choice of base or ligand.
-
Catalyst and Ligand: Ensure you are using an appropriate catalyst and ligand for the specific substrates. For less reactive aryl chlorides, more electron-rich and bulky ligands are often necessary.[10][13]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[4][13] A stronger base like K₃PO₄ or Cs₂CO₃ may be required for less reactive systems. The choice of base can also be solvent-dependent.
-
Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature. You may need to screen different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O).
-
Halide Inhibition: The halide salt byproduct (e.g., KBr) generated during the reaction can sometimes inhibit the catalyst.[14] In such cases, using a different base or solvent system might be beneficial.
Q3: What is the role of the base in the Suzuki reaction?
A3: The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then transfers its organic group to the palladium center.[4][13] The base also facilitates the formation of a palladium-alkoxide or -hydroxide complex, which is believed to be a key intermediate in the transmetalation process.[4]
Q4: Can I use aryl chlorides for Suzuki coupling with polyhalogenated aromatics?
A4: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[1][10] Successful coupling of aryl chlorides typically requires more forcing conditions:
-
More active catalyst systems: Use palladium pre-catalysts with highly electron-rich and bulky ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[10][13]
-
Higher temperatures: Reactions involving aryl chlorides often require higher temperatures to facilitate the oxidative addition step.
-
Stronger bases: Bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
Parameter Comparison Table for Suzuki Coupling of Polyhalogenated Aromatics
| Parameter | Recommendation for Mono-coupling | Recommendation for Di-coupling (Exhaustive) | Rationale |
| Boronic Acid Stoichiometry | 0.9 - 1.05 equivalents | > 2.0 equivalents | Controls the extent of reaction. |
| Ligand Choice | Bulky phosphines (e.g., tBu₃P) | Less sterically demanding ligands may be suitable | Steric hindrance can prevent the second oxidative addition.[11] |
| Base | Weaker base (e.g., K₂CO₃, NaHCO₃) | Stronger base (e.g., K₃PO₄, Cs₂CO₃) | A stronger base can drive the reaction to completion. |
| Temperature | Lower to moderate temperature | Moderate to high temperature | Higher temperatures favor faster reaction rates and can overcome the activation barrier for less reactive C-X bonds. |
| Solvent | Polar, oxygen-containing (e.g., THF for dibromides) | Aromatic or chlorinated solvents (e.g., Toluene) | Solvent can influence the fate of the regenerated Pd(0) catalyst.[12] |
Experimental Workflow for Optimizing Selective Coupling
Caption: Workflow for optimizing Suzuki coupling of dihaloarenes.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11772–11783. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Request PDF. Retrieved from [Link]
-
ResearchGate. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Retrieved from [Link]
-
ResearchGate. (2020). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 140(4), 1337–1340. [Link]
-
Vantourout, J. C., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Scott, J. P., et al. (2021). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Catalysis, 11(15), 9493–9504. [Link]
-
Navarro, O., et al. (2004). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sci-Hub: are you are robot? [sci-hub.sg]
Technical Support Center: Synthesis of Asymmetric Biaryls Using 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of asymmetric biaryls utilizing 1-bromo-2-chloro-3,4,5-trifluorobenzene. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this challenging yet valuable building block. The unique substitution pattern of this substrate—possessing differential C-Br and C-Cl bonds, steric hindrance from the ortho-chlorine, and the strong electron-withdrawing effects of three fluorine atoms—presents specific hurdles in achieving high-yield, chemoselective cross-coupling reactions.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges successfully.
Section 1: The Core Challenge - Understanding the Substrate
The primary difficulty in using 1-bromo-2-chloro-3,4,5-trifluorobenzene in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, stems from the need to achieve selective activation of the C-Br bond over the C-Cl bond. Generally, the reactivity of aryl halides in the rate-determining oxidative addition step follows the trend I > Br > OTf > Cl.[1] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[1]
However, the ortho-chloro substituent introduces significant steric hindrance around the C-Br bond, which can impede the approach of the palladium catalyst.[2] This steric challenge, combined with the complex electronic environment, requires carefully optimized reaction conditions to ensure the desired reactivity and prevent unwanted side reactions.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of asymmetric biaryls with this substrate.
Problem 1: Low or No Product Yield with Unreacted Starting Material
This is often the most common issue, indicating that the catalytic cycle is stalled, likely at the initial oxidative addition step.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The combination of steric hindrance and an electron-deficient ring makes oxidative addition to the C-Br bond difficult.
-
Solution 1 (Ligand Choice): Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to bulky, electron-rich phosphine ligands from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the Pd(0) center, promote the formation of the highly reactive monoligated L₁Pd(0) species, and accelerate the rate of oxidative addition.[3]
-
Solution 2 (Palladium Precatalyst): Use a modern palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts). These are air- and moisture-stable and efficiently generate the active Pd(0) species in solution, leading to more reliable and reproducible results.
-
-
Incorrect Base or Solvent System: The base is crucial for activating the boronic acid in the transmetalation step, and the solvent influences solubility and catalyst stability.[4]
-
Solution 1 (Base Selection): Strong inorganic bases are typically required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points. If your substrate has base-labile functional groups, a milder base like potassium fluoride (KF) can be effective.[4]
-
Solution 2 (Solvent System): A polar aprotic solvent is often necessary to dissolve the base and organoboron reagent. Combinations like 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio) are common.[5] The presence of water can facilitate the transmetalation step.[5]
-
Troubleshooting Workflow: Diagnosing Low Yield
Here is a logical workflow to diagnose the root cause of low product yield.
Caption: A decision tree for troubleshooting low-yield reactions.
Problem 2: Poor Chemoselectivity (Significant C-Cl Bond Coupling)
While the C-Br bond is inherently more reactive, harsh conditions or an improper catalyst system can lead to competitive or even preferential reaction at the C-Cl bond.
Potential Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the higher activation barrier for C-Cl oxidative addition, reducing selectivity.
-
Solution: Screen lower reaction temperatures. Many modern catalyst systems based on Buchwald ligands can facilitate C-Br coupling even at room temperature for activated substrates, though 60-80°C is a more realistic starting point for this challenging substrate.[3]
-
-
Incorrect Ligand Choice: The ligand's steric and electronic properties are paramount for directing selectivity.
-
Solution: Use ligands with significant steric bulk. A bulky ligand like XPhos or tBuXPhos will sterically disfavor oxidative addition at the more crowded ortho-C-Cl position. The choice of ligand can be critical for maximizing chemoselectivity.[6]
-
Problem 3: Formation of Side Products
-
Hydrodehalogenation (Replacement of Br or Cl with H): This side reaction can occur when a hydride source is present. Water, in combination with phosphine ligands, can be a source of hydrogen.[7][8]
-
Solution 1: Ensure all reagents and solvents are thoroughly dried and degassed. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).
-
Solution 2: Use a milder base or slightly lower temperatures, as these conditions can sometimes favor the desired coupling over dehalogenation pathways.[9]
-
-
Homocoupling of Boronic Acid (Ar'-Ar'): This occurs when the boronic acid reacts with itself, often promoted by oxygen or high catalyst loading.
-
Solution 1: Meticulously degas all solvents and the reaction mixture before heating. Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2: Use the boronic acid reagent in a slight excess (e.g., 1.1-1.2 equivalents) but avoid large excesses, which can favor homocoupling.
-
-
Palladium Black Formation: The precipitation of metallic palladium indicates catalyst decomposition.[5]
-
Solution: This often points to an issue with the ligand's ability to stabilize the palladium center throughout the catalytic cycle. Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2 for monoligated precatalysts). Using a more robust ligand or a precatalyst can mitigate this issue.
-
Section 3: Experimental Protocols & Data
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your experiments.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask/vial, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add 1-bromo-2-chloro-3,4,5-trifluorobenzene (1.0 equiv) followed by the degassed solvent system (e.g., 1,4-dioxane/water 5:1, to achieve a concentration of ~0.1 M).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (start with 80 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Pd Source | XPhos Pd G3 | 1-5 mol% | Air-stable precatalyst, provides a bulky, electron-rich ligand ideal for this substrate.[3] |
| Ligand | (Included in precatalyst) | N/A | XPhos is known to be effective for sterically hindered and electron-poor aryl halides. |
| Base | K₃PO₄ (anhydrous) | Cs₂CO₃, K₂CO₃, KF | A strong base is often needed for efficient transmetalation.[4] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene / H₂O, THF / H₂O | A polar aprotic solvent system aids solubility of reagents.[5] |
| Temperature | 80 °C | 60 - 110 °C | Balances reaction rate with chemoselectivity. Higher temperatures risk C-Cl activation. |
| Concentration | 0.1 M | 0.05 - 0.5 M | Affects reaction kinetics and solubility. |
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura reaction preferred for this transformation? The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions due to the commercial availability of a vast array of boronic acids, their general stability, and the relatively low toxicity of the boron-containing byproducts.[5]
Q2: Can I achieve selective coupling at the C-Cl bond instead of the C-Br bond? This is extremely challenging and generally not practical. The inherent reactivity difference (C-Br > C-Cl) dominates.[1] Achieving "inverse" selectivity would require a highly specialized catalytic system, potentially involving nickel catalysis or a system where the catalyst is directed to the C-Cl position by a nearby functional group, which is not present on this substrate.
Q3: What is the mechanism of the Suzuki-Miyaura reaction? The reaction proceeds via a catalytic cycle involving a palladium complex.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[10]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aryl halide to form a Pd(II) complex.[5][10] This is typically the rate-determining step.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[10]
Q4: My boronic acid is decomposing. What can I do? Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with H), especially under harsh basic conditions or at high temperatures.
-
Solution 1: Use a milder base like KF or K₂CO₃ if possible.
-
Solution 2: Consider using the corresponding boronate ester (e.g., a pinacol ester). They are often more stable than boronic acids and can be used under similar conditions.
-
Solution 3: Prepare the boronate salt in situ just before use to minimize its exposure to decomposition-promoting conditions.
Q5: How do the fluorine substituents affect the reaction? The three fluorine atoms are strongly electron-withdrawing. This has two main effects:
-
Electronic Activation: They make the aromatic ring electron-deficient, which generally accelerates the rate of oxidative addition.[2]
-
Potential for Side Reactions: Highly fluorinated aromatics can sometimes undergo undesired hydrodehalogenation more readily.[7] Careful control of reaction conditions is necessary.
By understanding the inherent challenges of this substrate and applying the systematic troubleshooting and optimization strategies outlined in this guide, researchers can significantly improve the success rate in synthesizing complex, asymmetric fluorinated biaryls.
References
-
Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Kim, H., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethylated biaryl compounds. Available at: [Link]
-
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]
-
Sci-Hub. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Available at: [Link]
-
PubMed. (n.d.). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
- 9. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
managing regioselectivity in substitutions on 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Technical Support Center: 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Welcome to the technical support guide for managing substitution reactions on 1-bromo-2-chloro-3,4,5-trifluorobenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but complex building block. Here, we address common challenges in controlling regioselectivity, provide troubleshooting strategies, and offer validated protocols based on fundamental principles of physical organic chemistry.
Frequently Asked Questions (FAQs): Understanding the Substrate's Reactivity
This section addresses foundational questions about the electronic and reactive properties of 1-bromo-2-chloro-3,4,5-trifluorobenzene.
Q1: What are the dominant electronic factors governing the reactivity of this molecule?
A1: The reactivity is overwhelmingly dictated by the strong, electron-withdrawing inductive effects of the five halogen substituents. This has two major consequences:
-
Severe Deactivation for Electrophilic Aromatic Substitution (EAS): The benzene ring is extremely electron-poor, making it a very poor nucleophile. Standard EAS reactions (like nitration, halogenation, or Friedel-Crafts) are generally not feasible.[1][2]
-
High Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the halogens stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during SNAr, making the ring highly susceptible to attack by strong nucleophiles.[3][4]
Q2: How do the different halogens (F, Cl, Br) influence where a nucleophile will attack?
A2: In an SNAr reaction, regioselectivity is a balance between two competing factors: ring activation and leaving group ability .
-
Ring Activation: The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[4] Stronger electron-withdrawing groups positioned ortho and para to the site of potential substitution provide the greatest stabilization for the developing negative charge. The activating influence via the inductive effect is F > Cl > Br .[5]
-
Leaving Group Ability: The ability of the halogen to depart from the Meisenheimer complex depends on the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion. The general trend for leaving group ability is Br > Cl > F .
This dichotomy is the central challenge. The most activating groups (F) are the worst leaving groups, and the best leaving group (Br) is the least activating.
Q3: Which position is the most likely site for nucleophilic attack?
A3: The C-4 position (bearing a fluorine atom) is often the most susceptible to nucleophilic attack under kinetic control. This is because it is flanked by two ortho fluorine atoms (at C-3 and C-5) and is para to the chlorine atom at C-2. This convergence of strong activating groups provides the most stabilized pathway for the initial nucleophilic attack. However, the subsequent expulsion of fluoride is slow. Reactions targeting other positions often require carefully chosen conditions to overcome this inherent reactivity.
Troubleshooting Guide: Controlling Regioselectivity
This guide provides solutions to common experimental problems encountered when working with 1-bromo-2-chloro-3,4,5-trifluorobenzene.
Q4: My reaction with a nucleophile (e.g., an alkoxide) is producing a mixture of isomers, with the major product being substitution at C-4. How can I favor substitution at the C-1 (bromo) or C-2 (chloro) positions?
A4: This is a classic case of kinetic vs. thermodynamic control. The C-4 position is the kinetically favored site of attack due to maximum ring activation. To target the thermodynamically more stable product (often from displacing a better leaving group like Br⁻ or Cl⁻), you need to adjust conditions to allow the reaction to become reversible or to favor the faster departure of a better leaving group.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures often favor the kinetic product. Reducing the temperature can increase the selectivity for substitution at a different site, even if it slows the overall reaction rate.
-
Vary the Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are standard for SNAr as they solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile. However, less polar solvents like THF or dioxane can sometimes alter selectivity profiles by changing the aggregation state of the nucleophile or the stability of the intermediates. A dramatic solvent effect has been noted in lithiation of polyfluorobromobenzenes, highlighting the critical role of the solvent.
-
Use a Weaker, "Softer" Nucleophile: Hard nucleophiles (like RO⁻) react fastest at the most electron-poor (kinetically favored) site. Softer nucleophiles (like RS⁻ or amines) can sometimes exhibit higher selectivity for positions with better leaving groups.
-
Consider Halogen-Metal Exchange: For targeted substitution at the C-1 (bromo) position, a halogen-metal exchange is often the most effective strategy. Reacting the substrate with an organolithium reagent (like n-BuLi) or a Grignard reagent (like i-PrMgCl) at low temperatures will selectively perform a Br-Li or Br-Mg exchange.[6] The resulting aryl lithium or aryl magnesium species can then be quenched with a desired electrophile.
Decision Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for regioselectivity issues.
Q5: The reaction is very slow or gives no product, even with a strong nucleophile. What can I do?
A5: While the ring is activated, sluggishness can occur if the nucleophile is not strong enough, if the temperature is too low, or if there are steric hindrance issues.
Troubleshooting Steps:
-
Increase Temperature: SNAr reactions have a significant activation energy barrier. Cautiously increasing the temperature in increments (e.g., from 80°C to 100°C, then 120°C) can dramatically increase the reaction rate. Use a sealed vessel for temperatures above the solvent's boiling point.
-
Use a Stronger Base/Nucleophile: If using a protic nucleophile like an alcohol or thiol, ensure it is fully deprotonated. Using a stronger base (e.g., NaH instead of K₂CO₃) to generate the nucleophile in situ can improve reactivity.
-
Check for Steric Hindrance: The substituents at C-2 and C-3 create a sterically hindered environment. If your nucleophile is very bulky, it may struggle to attack any of the ring positions. Consider using a less hindered nucleophile if possible. For example, use sodium methoxide (NaOMe) instead of sodium tert-butoxide (NaOtBu).
Validated Experimental Protocols
These protocols are starting points and may require optimization based on your specific nucleophile and equipment.
Protocol 1: Regioselective Halogen-Metal Exchange at C-1 (Displacement of Bromine)
This protocol is designed for introducing carbon-based electrophiles at the C-1 position.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-bromo-2-chloro-3,4,5-trifluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the aryllithium species is typically rapid.
-
Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, CO₂, TMSCl) (1.2 eq) neat or as a solution in anhydrous THF.
-
Warm-up and Quench: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: Regioselective SNAr at C-4 (Displacement of Fluorine)
This protocol leverages the kinetic preference for substitution at the most activated position.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nucleophile (e.g., sodium thiophenoxide, 1.2 eq) and a polar aprotic solvent like N,N-dimethylformamide (DMF, approx. 0.5 M).
-
Addition of Substrate: Add 1-bromo-2-chloro-3,4,5-trifluorobenzene (1.0 eq) to the solution at room temperature.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Cooling and Quench: Cool the reaction to room temperature and pour it into a beaker containing ice water to precipitate the product.
-
Work-up: Collect the solid by filtration or extract the aqueous mixture with an organic solvent. Wash the organic layer thoroughly with water to remove DMF, then with brine. Dry over MgSO₄ and concentrate in vacuo.
-
Purification: Purify the product by recrystallization or column chromatography.
Data Summary & Characterization
Confirming the regiochemistry of the product is critical. ¹⁹F NMR and ¹³C NMR are the most powerful tools for this analysis.
Table 1: Influence of Halogen Substituents on SNAr Reactivity
| Position | Leaving Group | Activating Groups (Ortho/Para) | Relative Activation | Leaving Group Ability | Predicted Reactivity Profile |
| C-1 | Br | C-2 (Cl), C-5 (F) | Moderate | Excellent | Favorable under thermodynamic control or via halogen-metal exchange. |
| C-2 | Cl | C-1 (Br), C-3 (F), C-4 (F) | High | Good | A competitive site, especially with hard nucleophiles. |
| C-3 | F | C-2 (Cl), C-4 (F) | High | Poor | Substitution is kinetically accessible but thermodynamically difficult. |
| C-4 | F | C-3 (F), C-5 (F), C-2 (Cl) | Very High | Poor | Kinetically dominant site for most nucleophilic attacks. |
| C-5 | F | C-1 (Br), C-4 (F) | Moderate | Poor | Less likely site of attack compared to C-4. |
SNAr Mechanism Overview
Caption: The two-step Addition-Elimination mechanism of SNAr.
References
-
PubChem. 1-Bromo-2-chloro-3-fluorobenzene. [Link]
-
Introduction to regioselectivity in aromatic reactions. (2019). YouTube. [Link]
-
Chemistry LibreTexts. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
-
Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. [Link]
-
Magritek. (2023). 5-Bromo-1,2,3-trifluorobenzene. [Link]
- Chambers, R. D., et al. (1977). Mechanisms for reactions of halogenated compounds. Part 1. Activating effects of fluorine in polyfluoropyridines in reactions with ammonia. Journal of the Chemical Society, Perkin Transactions 2, (10), 1359-1363. Sourced via Sci-Hub.
-
NCERT. Haloalkanes and Haloarenes. [Link]
-
Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]
- Google Patents. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
PubMed Central. (2011). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
ResearchGate. (2018). Nucleophilic Aromatic Substitution Between Halogenated Benzene Dopants and Nucleophiles in Atmospheric Pressure Photoionization. [Link]
-
Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. [Link]
-
Chegg. This experiment involves the preparation of 1-bromo-3-chloro-5-iodobenzene. [Link]
-
ResearchGate. (2015). Substitution effect on the regioselective halogen/metal exchange of 3-substituted 1,2,5-tribromobenzenes. [Link]
Sources
- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Sci-Hub. Mechanisms for reactions of halogenated compounds. Part 1. Activating effects of fluorine in polyfluoropyridines in reactions with ammonia / Journal of the Chemical Society, Perkin Transactions 2, 1977 [sci-hub.sg]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Involving 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-3,4,5-trifluorobenzene. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges and troubleshooting scenarios encountered during the workup of reactions involving this versatile but challenging reagent.
Introduction: Understanding the Chemistry of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
1-Bromo-2-chloro-3,4,5-trifluorobenzene is a highly functionalized aromatic building block. Its electron-deficient nature, a result of the cumulative inductive effects of the halogen substituents, significantly influences its reactivity. The bromine atom provides a handle for classic cross-coupling reactions and the formation of organometallic intermediates. The chlorine and fluorine atoms, while generally less reactive in cross-coupling, activate the ring for nucleophilic aromatic substitution (SNAr). This unique combination of reactive sites makes it a valuable precursor in the synthesis of complex molecules. However, the very features that make this compound so useful also present specific challenges during reaction workup and product purification.
This guide is structured to provide practical, field-proven advice to navigate these challenges, ensuring the successful isolation of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Grignard and Organolithium Reactions
The formation of organometallic reagents from 1-Bromo-2-chloro-3,4,5-trifluorobenzene is a common synthetic strategy. However, the high reactivity of these intermediates necessitates careful handling during the quench and workup phases.
Q1: I've formed the Grignard reagent from 1-Bromo-2-chloro-3,4,5-trifluorobenzene and reacted it with an electrophile. Now, how do I properly quench the reaction and work up the product to avoid decomposition and byproducts?
A1: Quenching a Grignard reaction involving this substrate requires careful control of temperature and the choice of quenching agent to minimize side reactions. The primary concerns are the high reactivity of the Grignard reagent, which can act as a strong base, and the potential for Wurtz-type coupling byproducts.[1][2]
Causality Behind Experimental Choices:
-
Low Temperature Quench: A highly exothermic reaction occurs when quenching with a protic source.[3] Starting the quench at a low temperature (e.g., 0 °C) helps to dissipate the heat generated and prevent localized heating that could lead to decomposition of the desired product or unwanted side reactions.
-
Choice of Quenching Agent: A saturated aqueous solution of ammonium chloride (NH₄Cl) is generally preferred over water or dilute strong acids. NH₄Cl is a mild proton source that effectively quenches the Grignard reagent and hydrolyzes the magnesium alkoxide intermediate without causing drastic pH changes that could be detrimental to sensitive functional groups.[3] Using strong acids can sometimes lead to the formation of emulsions, making separation difficult.
Step-by-Step Protocol for Quenching and Initial Workup:
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly add a saturated aqueous solution of NH₄Cl dropwise with vigorous stirring. Monitor the temperature of the reaction mixture and control the addition rate to maintain a low temperature.
-
Stirring: After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for 15-30 minutes to ensure complete quenching and hydrolysis.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate). The choice of solvent will depend on the polarity of your product.
-
Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove any remaining inorganic salts and reduce the water content in the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Troubleshooting Common Issues:
-
Formation of an Emulsion: Persistent emulsions can form, especially if the reaction mixture contains fine inorganic precipitates.
-
Solution 1: Salting Out: Add a significant amount of solid sodium chloride (brine) to the separatory funnel and shake gently. This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Solution 2: Filtration through Celite®: If the emulsion is caused by suspended solids, filter the entire mixture through a pad of Celite®. This will remove the particulates that are stabilizing the emulsion.
-
-
Biphenyl Byproduct Formation: The formation of biphenyl-type byproducts through homo-coupling is a common side reaction in Grignard preparations.[1]
-
Purification Strategy: These nonpolar byproducts can often be removed from more polar products by trituration with a nonpolar solvent like petroleum ether or hexane.[1] The desired product may remain as a solid while the biphenyl byproduct dissolves. Subsequent column chromatography or recrystallization may be necessary for complete removal.
-
Visualization of the Workup Process:
Caption: Workflow for Grignard reaction workup.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
1-Bromo-2-chloro-3,4,5-trifluorobenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions at the C-Br bond. A common challenge in these reactions is the removal of the palladium catalyst and ligands from the final product.
Q2: After running a Suzuki-Miyaura coupling with 1-Bromo-2-chloro-3,4,5-trifluorobenzene, my crude product is contaminated with a black solid (presumably palladium black) and residual ligands. What is the most effective workup and purification strategy?
A2: The removal of palladium residues and phosphine ligands (or their oxides) is crucial for obtaining a pure product. A multi-step approach involving filtration, aqueous workup, and chromatography is typically required.
Causality Behind Experimental Choices:
-
Celite® Filtration: Palladium black is a finely divided solid that can be difficult to remove by simple filtration. A pad of Celite®, a diatomaceous earth filter aid, provides a fine porous matrix that effectively traps these small particles.[4]
-
Aqueous Washes: The aqueous workup is designed to remove the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and any water-soluble byproducts from the boronic acid.
-
Ligand Removal: Triphenylphosphine oxide, a common byproduct from phosphine ligands, can often be removed by exploiting its moderate polarity. In some cases, it can be precipitated from a non-polar solvent or removed by column chromatography.
Step-by-Step Protocol for Palladium and Ligand Removal:
-
Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene). Filter the mixture through a pad of Celite® to remove the bulk of the palladium black. Wash the Celite® pad with additional solvent to recover any adsorbed product.[4]
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with water or a saturated aqueous solution of NaHCO₃ to remove the base. Follow with a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product, but a gradient elution with a hexane/ethyl acetate system is a good starting point.
Troubleshooting and Advanced Purification:
-
Persistent Palladium Contamination: If the product is still colored after filtration and aqueous workup, more specialized techniques may be necessary.
-
Thiol-Based Scavengers: Treatment of the organic solution with a thiol-functionalized silica gel or polymer can effectively scavenge residual palladium.
-
-
Triphenylphosphine Oxide Removal: This byproduct can sometimes co-elute with the desired product during chromatography.
-
Trituration: If the product is a solid, dissolving the crude material in a minimal amount of a solvent in which the product is highly soluble (e.g., dichloromethane) and then adding a non-polar solvent in which triphenylphosphine oxide is insoluble (e.g., hexane or pentane) can cause it to precipitate.
-
Visualization of the Purification Strategy:
Caption: Purification workflow for Suzuki-Miyaura reactions.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1-Bromo-2-chloro-3,4,5-trifluorobenzene ring makes it susceptible to nucleophilic aromatic substitution, where a nucleophile displaces one of the halogen atoms (typically fluorine or chlorine).
Q3: I have performed a nucleophilic aromatic substitution on 1-Bromo-2-chloro-3,4,5-trifluorobenzene using an amine nucleophile and a base like K₂CO₃ in DMF. How do I effectively work up this reaction to isolate my product?
A3: The workup for an SNAr reaction typically involves removing the high-boiling polar solvent (like DMF), the base, and any unreacted starting materials.
Causality Behind Experimental Choices:
-
Dilution with Water: Adding a large volume of water to the reaction mixture precipitates the organic product, as it is typically insoluble in water. This also helps to dissolve the inorganic base and the DMF.
-
Extraction with a Less Polar Solvent: A water-immiscible organic solvent like ethyl acetate or diethyl ether is used to extract the product from the aqueous DMF mixture.
-
Multiple Water Washes: Several washes with water are necessary to completely remove the DMF from the organic layer, as DMF has some solubility in common organic solvents.
Step-by-Step Protocol for SNAr Workup:
-
Precipitation and Extraction: After cooling the reaction to room temperature, pour the DMF solution into a large volume of water. This will often cause the product to precipitate. Extract the aqueous mixture several times with an organic solvent such as ethyl acetate.
-
Combine and Wash: Combine the organic extracts and wash them multiple times with water to remove residual DMF. Follow with a brine wash to aid in drying.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Troubleshooting SNAr Workup:
-
Product is Water-Soluble: If your product has polar functional groups, it may have some solubility in water, leading to low recovery.
-
Solution: Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product in the aqueous phase.
-
-
Difficulty Removing DMF: DMF can be persistent.
-
Solution: Perform at least 3-5 washes with water. A final wash with a dilute LiCl solution can also help to remove DMF.
-
Section 4: General Purification and Analysis
Q4: What are the best practices for monitoring the progress of reactions with 1-Bromo-2-chloro-3,4,5-trifluorobenzene and for purifying the products by column chromatography and recrystallization?
A4: Effective monitoring and purification are key to success.
Thin-Layer Chromatography (TLC) Analysis:
-
Visualization: Due to the presence of the aromatic ring, 1-Bromo-2-chloro-3,4,5-trifluorobenzene and its derivatives are often UV-active. Visualization under a UV lamp (254 nm) is the most common and non-destructive method.[5] Staining with potassium permanganate can also be effective if the product contains oxidizable functional groups.
Column Chromatography:
-
Solvent System: The high halogen content of 1-Bromo-2-chloro-3,4,5-trifluorobenzene and its derivatives makes them relatively non-polar. A typical eluent system for column chromatography would be a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[6]
-
Gradient Elution: A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective for separating products from less polar starting materials and byproducts.
Recrystallization:
-
Solvent Selection: Finding a suitable solvent for recrystallization is key. The ideal solvent will dissolve the compound when hot but not when cold.[7] For polyhalogenated aromatic compounds, common recrystallization solvents include ethanol, methanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate or toluene/hexane.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[7]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 245.43 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | ~205-207 °C (estimated) | N/A |
| Density | ~1.85 g/mL (estimated) | N/A |
References
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Organic Syntheses. Allylmagnesium bromide. Available from: [Link]
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LibreTexts Chemistry. The Grignard Reaction (Experiment). [Online] Available from: [Link]
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National Institutes of Health. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Online] Available from: [Link]
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Mettler Toledo. Lithiation and Organolithium Reactions. [Online] Available from: [Link]
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Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Online] Available from: [Link]
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LibreTexts Chemistry. Grignard Reagents. [Online] Available from: [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Online] Available from: [Link]
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Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Online] Available from: [Link]
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The Sarpong Group. Quenching of Pyrophoric Materials. [Online] Available from: [Link]
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ResearchGate. 1,2,3-Trifluorobenzene. [Online] Available from: [Link]
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LibreTexts Chemistry. The Discovery of Nucleophilic Substitution Reactions (for reference). [Online] Available from: [Link]
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National Institutes of Health. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Online] Available from: [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available from: [Link]
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Royal Society of Chemistry. Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. [Online] Available from: [Link]
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Master Organic Chemistry. Reactions of Grignard Reagents. [Online] Available from: [Link]
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PubMed. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. [Online] Available from: [Link]
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ResearchGate. Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. [Online] Available from: [Link]
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Grignard Reaction. Grignard Reaction. [Online] Available from: [Link]
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Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. [Online] Available from: [Link]
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ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Online] Available from: [Link]
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CK-12 Foundation. Nucleophilic Substitution Reactions - Haloarenes. [Online] Available from: [Link]
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Open Access Journals. A Report on Reagents and its Quenching Methods. [Online] Available from: [Link]
- Google Patents. Fluorine-substituted liquid crystal compounds, liquid crystal compositions and liquid crystal display elements.
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The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Online] Available from: [Link]
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LibreTexts Chemistry. Grignard and Organolithium Reagents. [Online] Available from: [Link]
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The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Online] Available from: [Link]
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JulietHahn.com. Thin-Layer Chromatography (TLC) & Column Chromatography. [Online] Available from: [Link]
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Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Online] Available from: [Link]
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NS20. Solutions to selected problems - aliphatic nucleophilic substitution. NS20. Solutions to selected problems - aliphatic nucleophilic substitution. [Online] Available from: [Link]
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-
LibreTexts Chemistry. Chromatography Columns. [Online] Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Characterization of 1-Bromo-polyfluorobenzene Derivatives for Pharmaceutical and Agrochemical Research
For researchers, scientists, and professionals in drug development and agrochemical design, the precise structural elucidation of halogenated benzene derivatives is paramount. These compounds serve as versatile building blocks, and understanding their nuanced physicochemical properties is critical for predicting their behavior in biological systems and for the rational design of novel molecules. This guide provides an in-depth comparison of the analytical characterization of 1-bromo-polyfluorobenzene isomers, with a focus on how the substitution pattern influences spectroscopic and chromatographic behavior.
This guide will delve into the characterization of 1-Bromo-3,4,5-trifluorobenzene and compare it with its regioisomer, 1-Bromo-2,4,5-trifluorobenzene . We will explore how the seemingly subtle shift of a single fluorine atom profoundly impacts the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these differences is not merely an academic exercise; it is fundamental to ensuring the correct isomer is utilized in a synthetic pathway, a critical aspect of quality control and regulatory compliance in pharmaceutical and agrochemical development.
The Strategic Importance of Regioisomers in Synthesis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, the ability to selectively synthesize and analytically differentiate between regioisomers is a cornerstone of modern medicinal and agricultural chemistry. The choice of a specific isomer can dramatically alter a compound's efficacy, selectivity, metabolic stability, and toxicity profile. For instance, the placement of fluorine atoms can block metabolic pathways, enhance binding affinity to target proteins, and modulate lipophilicity, thereby affecting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Spectroscopic and Chromatographic Analysis
The following sections will provide a detailed comparison of the analytical data for 1-Bromo-3,4,5-trifluorobenzene and 1-Bromo-2,4,5-trifluorobenzene. This comparative approach underscores the importance of a multi-technique characterization to unambiguously identify and differentiate these closely related compounds.
Physical and Chemical Properties
A fundamental starting point for characterization is the examination of the physical and chemical properties of the isomers. These properties, summarized in the table below, are influenced by the molecule's polarity and intermolecular forces, which are in turn dictated by the arrangement of the halogen substituents.
| Property | 1-Bromo-3,4,5-trifluorobenzene | 1-Bromo-2,4,5-trifluorobenzene |
| CAS Number | 138526-69-9[1] | 327-52-6 |
| Molecular Formula | C₆H₂BrF₃[1] | C₆H₂BrF₃ |
| Molecular Weight | 210.98 g/mol [1] | 210.98 g/mol |
| Appearance | Colorless liquid | Colorless to light yellow liquid |
| Boiling Point | 143-144 °C | 144 °C |
| Density | 1.787 g/mL at 25 °C | 1.802 g/mL at 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H NMR Spectroscopy: The proton NMR spectra of these isomers are relatively simple, each showing two distinct signals in the aromatic region. However, the chemical shifts and coupling patterns are unique to each isomer due to the different electronic environments of the protons.
¹³C NMR Spectroscopy: The carbon NMR spectra provide information about the carbon framework. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens. A "heavy atom effect" can be observed with bromine, which can cause an upfield shift of the ipso-carbon compared to what would be expected based on electronegativity alone[2][3].
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for these compounds. The chemical shifts of the fluorine atoms are highly sensitive to their position on the benzene ring and the nature of the adjacent substituents[4][5]. The coupling between fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and protons (¹H-¹⁹F coupling) provides crucial connectivity information.
Predicted and Experimental NMR Data Summary
| Compound | Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) & Multiplicity |
| 1-Bromo-3,4,5-trifluorobenzene | ¹H | ~7.2 | Two multiplets |
| ¹³C | C-Br: ~108, C-F: ~140-155, C-H: ~115 | C-Br, C-F (multiple signals), C-H (multiple signals) | |
| ¹⁹F | -130 to -165 | Two signals: a triplet and a doublet | |
| 1-Bromo-2,4,5-trifluorobenzene | ¹H | ~7.4 and ~7.0 | A: 7.377, B: 7.017 (in CDCl₃)[6] |
| ¹³C | C-Br: ~100, C-F: ~145-160, C-H: ~110-120 | Multiple signals in the aromatic region | |
| ¹⁹F | -110 to -160 | Three distinct signals |
Note: Predicted chemical shifts are estimates based on empirical rules and computational models. Experimental values can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bonding within a molecule. The C-H, C-F, C-Cl, and C-Br stretching and bending vibrations give rise to a characteristic fingerprint for each isomer. Aromatic rings typically show C-H stretching absorptions around 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range[7]. The C-X (halogen) stretching vibrations appear at lower wavenumbers and their positions are dependent on the mass of the halogen atom[8].
Characteristic IR Absorption Ranges
| Bond | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-F | Stretch | 1350 - 1100 |
| C-Cl | Stretch | 850 - 550 |
| C-Br | Stretch | 690 - 515 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For brominated compounds, the mass spectrum is characterized by a distinctive isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, due to the presence of the two abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio[9]. The fragmentation of these isomers under electron ionization (EI) will be influenced by the positions of the halogen substituents, leading to potentially different relative abundances of fragment ions. A common fragmentation pathway for alkyl-substituted benzenes is the formation of a tropylium ion (m/z = 91), although this is less prevalent in these highly halogenated systems.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed.
NMR Sample Preparation Protocol
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds[10].
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be required[11].
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Many commercially available deuterated solvents already contain TMS.
-
Degassing: For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw technique[11].
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC System:
-
Injector: Split/splitless injector, typically operated at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating these isomers.
-
Oven Program: A temperature gradient program is used to ensure good separation. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS System:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: A mass range of m/z 40-400 is typically sufficient to detect the molecular ion and key fragments.
-
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra to those of authentic standards or to spectral libraries (e.g., NIST).
Visualizing the Workflow
The following diagram illustrates the general workflow for the characterization of 1-bromo-polyfluorobenzene derivatives.
Caption: Workflow for the synthesis, purification, and analytical characterization of 1-bromo-polyfluorobenzene isomers.
Conclusion: A Multi-faceted Approach to Structural Integrity
The comprehensive characterization of polysubstituted benzene derivatives is a critical, non-negotiable step in the pipeline of pharmaceutical and agrochemical research and development. As demonstrated through the comparative analysis of 1-Bromo-3,4,5-trifluorobenzene and 1-Bromo-2,4,5-trifluorobenzene, even minor structural variations lead to distinct and measurable differences in their spectroscopic and chromatographic profiles.
A meticulous, multi-technique approach, combining NMR, IR, and MS, is essential for the unambiguous identification and quality control of these vital synthetic intermediates. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers, enabling them to confidently navigate the complexities of characterizing these and other halogenated aromatic compounds, thereby ensuring the integrity and success of their scientific endeavors.
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Chemistry Channel. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]
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long. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ChemistryViews. (2022, March 11). Influence of Benzene Substituents on Halogen Bonds Studied. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]
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SciSpace. (2022, July 28). Spectroscopic and X-ray Diffraction Studies of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Retrieved from [Link]
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Agilent. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Application. Retrieved from [Link]
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A Comparative Guide to the Purity Assessment of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity of their work. In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), the seemingly minor substitution on an aromatic ring can significantly impact biological activity and safety. 1-Bromo-2-chloro-3,4,5-trifluorobenzene, a key building block in various synthetic pathways, is no exception. Ensuring its purity is not merely a quality control checkpoint; it is a foundational requirement for reproducible and reliable downstream applications.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 1-Bromo-2-chloro-3,4,5-trifluorobenzene: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed methodologies, and offer a comparative analysis of their performance.
The Criticality of Purity: Understanding Potential Impurities
The synthesis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene can introduce several types of impurities that may compromise its utility.[1] A thorough purity assessment must be capable of detecting and quantifying:
-
Isomeric Impurities: Positional isomers of the parent compound, such as 1-Bromo-3-chloro-2,4,5-trifluorobenzene or 2-Bromo-1-chloro-3,4,5-trifluorobenzene, can be challenging to separate due to their similar physicochemical properties.
-
Starting Material Residues: Incomplete reactions can leave residual starting materials, such as 1,2,3-trifluorobenzene or other precursors.
-
Byproducts of Synthesis: Side reactions can generate a variety of halogenated aromatic byproducts.
-
Degradation Products: The compound may degrade over time or under certain storage conditions, leading to the formation of new impurities.
The choice of analytical technique must be guided by its ability to resolve the target analyte from these potential contaminants with high sensitivity and accuracy.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[2][3][4] For a compound like 1-Bromo-2-chloro-3,4,5-trifluorobenzene, which has a moderate boiling point, GC is an excellent first-line technique for purity assessment.
The "Why": Causality in GC Method Development
The selection of GC parameters is a deliberate process aimed at achieving optimal separation of the analyte from potential impurities.
-
Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. Similarly, the detector temperature is set high to prevent condensation of the analytes as they elute from the column.
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is often a good starting point. This phase provides a balance of dispersive and dipole-dipole interactions, enabling the separation of a wide range of aromatic compounds. For potentially challenging separations of isomers, a more polar column may be necessary.
-
Temperature Programming: A temperature gradient is typically employed to ensure that both volatile and less-volatile impurities are eluted with good peak shape in a reasonable timeframe. The initial temperature is set low enough to retain and separate early-eluting compounds, while the ramp rate and final temperature are optimized to elute all components of interest.
-
Detector Choice: FID vs. MS:
-
Flame Ionization Detector (FID): FID is a robust and universally responsive detector for organic compounds. It provides excellent sensitivity and a wide linear range, making it ideal for routine purity checks where the identity of impurities is already known.[5]
-
Mass Spectrometry (MS): When coupled with GC, a mass spectrometer becomes a powerful tool for both quantification and identification of unknown impurities.[3][6] The mass spectrum of each eluting peak provides a molecular fingerprint that can be used to elucidate its structure. This is invaluable for impurity profiling and method development.
-
Experimental Protocol: GC-MS for Purity and Impurity Identification
This protocol provides a starting point for the analysis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene. Optimization may be required based on the specific instrumentation and impurity profile.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the 1-Bromo-2-chloro-3,4,5-trifluorobenzene sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a suitable solvent such as acetone or dichloromethane.
2. GC-MS Parameters:
- GC System: Agilent 7890B GC with 5977A MSD (or equivalent).
- Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MSD Parameters:
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Integrate the peak areas of the main component and all impurities.
- Calculate the purity as the percentage of the main peak area relative to the total peak area.
- For impurity identification, compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) and interpret the fragmentation patterns.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a complementary technique to GC, particularly useful for less volatile or thermally labile compounds.[7] For halogenated aromatics, reversed-phase HPLC (RP-HPLC) with UV detection is a common and effective approach.
The "Why": Rationale in HPLC Method Development
The selection of HPLC parameters is driven by the goal of achieving baseline separation of the analyte from all potential impurities.
-
Column Choice: A C18 column is the workhorse of RP-HPLC and is a good starting point for the separation of moderately nonpolar compounds like 1-Bromo-2-chloro-3,4,5-trifluorobenzene. For challenging separations, especially of isomers, a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, might offer alternative selectivity due to different pi-pi interactions.[8]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typically used. The ratio of organic to aqueous phase is adjusted to control the retention time of the analyte. A gradient elution, where the organic solvent concentration is increased over time, is often used to elute a wide range of impurities with varying polarities.
-
Detector: A UV detector is commonly used for aromatic compounds as they typically exhibit strong UV absorbance.[9] A photodiode array (PDA) detector is particularly advantageous as it can acquire the UV spectrum of each peak, aiding in peak identification and purity assessment.
Experimental Protocol: RP-HPLC with UV Detection
This protocol provides a general method that can be optimized for the specific sample and instrumentation.
1. Sample and Mobile Phase Preparation:
- Sample: Prepare a stock solution of 1-Bromo-2-chloro-3,4,5-trifluorobenzene at approximately 1 mg/mL in acetonitrile. Dilute as needed for analysis.
- Mobile Phase A: Water (HPLC grade).
- Mobile Phase B: Acetonitrile (HPLC grade).
2. HPLC Parameters:
- HPLC System: Agilent 1260 Infinity II LC System with DAD (or equivalent).
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: Diode Array Detector (DAD) at 220 nm.
- Gradient Program:
- 0-15 min: 50% B to 90% B.
- 15-20 min: Hold at 90% B.
- 20.1-25 min: Return to 50% B and equilibrate.
3. Method Validation:
- The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10][11][12][13]
Quantitative NMR (qNMR): An Absolute Method for Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[8][14][15] This is a significant advantage, especially for novel compounds where a certified reference material may not be available. The principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[14]
The "Why": The Power of qNMR
-
Absolute Quantification: By using a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
-
Structural Information: In addition to quantitative data, the NMR spectrum provides a wealth of structural information, which can help in the identification of impurities.
-
¹⁹F NMR Advantage: For fluorinated compounds like 1-Bromo-2-chloro-3,4,5-trifluorobenzene, ¹⁹F NMR offers several advantages. The ¹⁹F nucleus has a 100% natural abundance and a large chemical shift range, which often results in a simpler, more resolved spectrum with less signal overlap compared to ¹H NMR.[14][16][17] This makes it an excellent tool for both purity assessment and structural confirmation.
Experimental Protocol: ¹⁹F qNMR for Absolute Purity
1. Sample Preparation:
- Accurately weigh a specific amount of a certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into an NMR tube.
- Accurately weigh a known amount of the 1-Bromo-2-chloro-3,4,5-trifluorobenzene sample into the same NMR tube.
- Add a known volume of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to completely dissolve both the sample and the internal standard.
2. NMR Acquisition Parameters:
- Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer equipped with a broadband probe.
- Nucleus: ¹⁹F.
- Pulse Program: A simple 90° pulse-acquire sequence.
- Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification. A typical starting point is 30-60 seconds.
- Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio for both the analyte and the internal standard signals.
- Decoupling: Proton decoupling is typically used to simplify the ¹⁹F spectrum.
3. Data Processing and Purity Calculation:
- Carefully phase and baseline correct the spectrum.
- Integrate the signals corresponding to the analyte and the internal standard.
- The purity of the analyte is calculated using the following equation:
Comparative Analysis of Techniques
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis, such as the need for impurity identification, the desired level of accuracy, and the availability of reference standards.
| Feature | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei. |
| Primary Use | Purity of volatile and semi-volatile compounds. | Purity of a wide range of compounds, including less volatile and thermally labile ones. | Absolute purity determination and structural confirmation. |
| Impurity ID | Excellent with MS detection. | Possible with DAD and comparison to standards. | Good for structural elucidation of major impurities. |
| LOD/LOQ | Generally low (ppb to low ppm).[4] | Low to moderate (ng/mL to µg/mL).[9][18][19][20] | Higher than chromatographic methods (typically >0.1%). |
| Accuracy | High with proper calibration. | High with proper calibration. | Very high, as it's a primary ratio method.[5][21] |
| Precision | High (RSD <2%). | High (RSD <2%). | Very high (RSD <1%).[5] |
| Reference Std. | Required for quantification. | Required for quantification. | Only a certified internal standard is needed, not the analyte itself.[15] |
| Throughput | High. | Moderate. | Lower. |
Conclusion: A Multi-faceted Approach to Purity Assessment
For a comprehensive and robust purity assessment of 1-Bromo-2-chloro-3,4,5-trifluorobenzene, a multi-technique approach is recommended.
-
GC-MS serves as an excellent initial screening tool for volatile impurities and provides invaluable information for impurity identification.
-
HPLC-UV/DAD offers an orthogonal separation technique, crucial for detecting non-volatile or thermally sensitive impurities that might be missed by GC.
-
qNMR , particularly ¹⁹F qNMR, provides a definitive, absolute purity value and serves as an excellent method for certifying the purity of a batch without relying on a specific reference standard of the compound itself.
By leveraging the strengths of each of these analytical techniques, researchers, scientists, and drug development professionals can be confident in the quality and purity of their 1-Bromo-2-chloro-3,4,5-trifluorobenzene, ensuring the reliability and reproducibility of their scientific endeavors.
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]
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How to detect Halogenated Benzene in crude oil matrix using GC/MS? ResearchGate. Available at: [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health. Available at: [Link]
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Atomic Energy Agency. Available at: [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Available at: [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. Available at: [Link]
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VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF. University POLITEHNICA of Bucharest. Available at: [Link]
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HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]
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GC/MS-LC/MS multi-residue method. University of Guelph. Available at: [Link]
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Good quantification practices of flavours and fragrances by mass spectrometry. The Royal Society. Available at: [Link]
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A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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chiral columns . Available at: [Link]
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Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Institutes of Health. Available at: [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Available at: [Link]
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Determination of Seven Organic Impurities in FD&C Yellow No. 6 by Ultra-High-Performance Liquid Chromatography. Oxford Academic. Available at: [Link]
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Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. National Institutes of Health. Available at: [Link]
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qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available at: [Link]
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Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. Available at: [Link]
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Why is Using GC-MS More Advantageous than GC-FID? MONAD. Available at: [Link]
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. Available at: [Link]
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Sensitivity of a UV coupled to an HPLC. Chromatography Forum. Available at: [Link]
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. Available at: [Link]
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at: [Link]
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Parts-per-billion Limits of Detection via Absorbance Spectroscopy: An Ultraviolet (254 nm) Absorbance Detector for Liquid Chromatography using a Light Emitting Diode (LED). ResearchGate. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
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comparing reactivity of 1-Bromo-2-chloro-3,4,5-trifluorobenzene with other halobenzenes
For the modern researcher and drug development professional, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Polysubstituted halobenzenes are foundational scaffolds in this endeavor, offering multiple, distinct reaction vectors. This guide provides an in-depth comparative analysis of the reactivity of 1-Bromo-2-chloro-3,4,5-trifluorobenzene against a range of other halobenzenes. We will dissect its performance in key synthetic transformations, grounding our analysis in mechanistic principles and supporting experimental frameworks.
Understanding the Foundations of Halobenzene Reactivity
The reactivity of any halobenzene is a nuanced interplay of electronic effects, steric hindrance, and the intrinsic strength of the carbon-halogen (C-X) bond. These factors dictate the feasibility and outcome of the most common transformations: nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.
-
Electronic Effects : Halogens exert a dual electronic influence. Their high electronegativity creates a powerful electron-withdrawing inductive effect (-I), which polarizes the C-X bond and depletes the benzene ring of electron density.[1][2] Conversely, lone pairs on the halogen can be donated into the aromatic π-system via a resonance effect (+R), which preferentially increases electron density at the ortho and para positions.[3][4] In 1-Bromo-2-chloro-3,4,5-trifluorobenzene, the cumulative inductive effect of five halogen atoms—especially the three highly electronegative fluorine atoms—overwhelmingly deactivates the ring, making it an exceptionally electron-poor system. This electronic posture is the primary determinant of its unique reactivity profile.
-
Steric Hindrance : The spatial arrangement of substituents can impede the approach of a nucleophile or a bulky metal catalyst to a reaction site.[5] For the title compound, the chlorine atom at the 2-position presents a potential steric barrier to reactions occurring at the C-Br bond at the 1-position.
-
Carbon-Halogen Bond Dissociation Energy (BDE) : The energy required to homolytically cleave the C-X bond is a critical factor, particularly in the oxidative addition step of cross-coupling reactions.[6] The BDEs for halobenzenes follow a clear trend, with the bond strength decreasing down the group: C-F > C-Cl > C-Br > C-I.[7][8] This trend predicts that, in a molecule with multiple different halogens, the weaker C-I or C-Br bonds will react preferentially in transformations like Suzuki, Heck, or Buchwald-Hartwig couplings.
Comparative Analysis in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, proceeding through a two-step addition-elimination mechanism. The rate-determining step is the initial attack of a nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[9][10] The stability of this complex, and thus the reaction rate, is dramatically enhanced by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.[9][11]
Predicted Reactivity of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
The structure of 1-Bromo-2-chloro-3,4,5-trifluorobenzene is tailor-made for rapid SNAr. The five halogen substituents act as powerful EWGs, significantly lowering the energy barrier for the formation of the Meisenheimer intermediate. The three fluorine atoms, in particular, provide immense stabilization for the developing negative charge on the aromatic ring. Consequently, this substrate is expected to be far more reactive than simple halobenzenes like chlorobenzene or bromobenzene, which typically require extreme temperatures and pressures to undergo substitution.[11] Its reactivity is anticipated to be comparable to, or even exceed, that of classic activated substrates like 1-chloro-2,4-dinitrobenzene.
Data Summary: SNAr Reactivity Comparison
The following table summarizes expected relative reaction rates for the substitution of an aryl halide with a generic nucleophile (e.g., sodium methoxide) under standardized conditions.
| Substrate | Activating Groups | Expected Relative Rate | Key Factors |
| Chlorobenzene | None | 1 (Baseline) | High activation energy, unactivated ring. |
| 1-Chloro-4-nitrobenzene | 1 EWG (para) | ~107 | Nitro group stabilizes Meisenheimer complex. |
| 1-Chloro-2,4-dinitrobenzene | 2 EWGs (ortho, para) | ~1011 | Additive stabilization from two nitro groups. |
| 1-Bromo-2-chloro-3,4,5-trifluorobenzene | 5 EWGs (halogens) | >1012 (Estimated) | Intense inductive stabilization from F and Cl atoms. |
Note: Relative rates are illustrative estimates based on established principles of SNAr reactions.
Experimental Protocol: Comparative SNAr with Piperidine
This protocol provides a framework for quantitatively comparing the SNAr reactivity of different aryl halides.
Objective : To determine the relative reaction rates of chlorobenzene, 1-chloro-2,4-dinitrobenzene, and 1-bromo-2-chloro-3,4,5-trifluorobenzene with piperidine.
Materials :
-
Aryl Halide (Substrate 1: Chlorobenzene; Substrate 2: 1-chloro-2,4-dinitrobenzene; Substrate 3: 1-bromo-2-chloro-3,4,5-trifluorobenzene)
-
Piperidine
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flasks with reflux condensers
-
Stirring hotplates
-
TLC plates (silica gel) and GC-MS for reaction monitoring
Procedure :
-
In three separate 50 mL round-bottom flasks, dissolve 1.0 mmol of each aryl halide in 10 mL of DMSO.
-
To each flask, add 2.2 mmol (2.2 equivalents) of piperidine.
-
Heat the reaction mixtures to 80 °C with vigorous stirring.
-
Monitor the reaction progress every 30 minutes by taking a small aliquot, quenching with dilute HCl, extracting with ethyl acetate, and analyzing by TLC and/or GC-MS to measure the consumption of starting material.
-
Record the time required for >95% conversion for each substrate.
-
Upon completion, cool the reaction mixture, pour it into 50 mL of water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product via column chromatography if necessary.
Caption: Experimental workflow for comparative SNAr studies.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable for forming C-C bonds.[12][13][14] The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organometallic reagent (e.g., an organoboron compound), and reductive elimination to form the product and regenerate the catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The oxidative addition step is generally rate-limiting, and its rate is highly dependent on the C-X bond energy. The established reactivity order is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[15]
Predicted Reactivity of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Given the significant difference in bond dissociation energies between C-Br (approx. 83 kcal/mol) and C-Cl (approx. 98 kcal/mol), 1-bromo-2-chloro-3,4,5-trifluorobenzene is poised for highly selective cross-coupling at the C-Br position.[6] This chemoselectivity is a powerful synthetic tool, allowing for the initial introduction of a substituent at the 1-position while leaving the C-Cl and C-F bonds intact for potential subsequent transformations.
However, two competing factors must be considered:
-
Electronic Activation : The electron-poor nature of the ring should increase the rate of oxidative addition at the C-Br bond compared to simple bromobenzene.
-
Steric Hindrance : The ortho-chloro substituent may sterically encumber the C-Br bond, potentially slowing the approach of the palladium catalyst and requiring more sophisticated, bulky phosphine ligands to achieve high efficiency.[5]
Data Summary: Suzuki Coupling Reactivity Comparison
The following table outlines the expected outcomes for a Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.
| Substrate | Reactive Site(s) | Expected Yield (at C-Br) | Key Considerations |
| Bromobenzene | C-Br | High (>90%) | Standard, well-behaved substrate. |
| 1-Bromo-2-chlorobenzene | C-Br (major), C-Cl (minor) | High (>85%) | Good selectivity for C-Br. Potential for minor C-Cl coupling under forcing conditions. |
| 1,3-Dichlorobenzene | C-Cl | Low to Moderate | C-Cl bond activation is challenging and requires specialized catalysts/ligands. |
| 1-Bromo-2-chloro-3,4,5-trifluorobenzene | C-Br only | Good to High (75-95%) | Excellent selectivity for C-Br. Yield may depend on overcoming steric hindrance from ortho-Cl. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol enables a direct comparison of selectivity and efficiency in the Suzuki coupling of bromobenzene, 1-bromo-2-chlorobenzene, and the title compound.
Objective : To compare the yield and selectivity of the Suzuki-Miyaura coupling of different aryl halides with phenylboronic acid.
Materials :
-
Aryl Halide (Substrate 1: Bromobenzene; Substrate 2: 1-bromo-2-chlorobenzene; Substrate 3: 1-bromo-2-chloro-3,4,5-trifluorobenzene)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (solvent system)
-
Schlenk flask and nitrogen/argon line
Procedure :
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of toluene.
-
Add the catalyst solution to the Schlenk flask, followed by 8 mL of toluene and 1 mL of water.
-
Seal the flask and heat the reaction mixture to 100 °C for 12 hours.[5]
-
Monitor the reaction by GC-MS to assess conversion and the formation of any byproducts (e.g., from C-Cl coupling).
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the product yield after purification by column chromatography.
Conclusion and Outlook
1-Bromo-2-chloro-3,4,5-trifluorobenzene emerges as a highly versatile and uniquely reactive building block for chemical synthesis. Its reactivity profile is governed by a powerful combination of electronic and steric factors.
-
In Nucleophilic Aromatic Substitution , it is an exceptionally activated substrate due to the cumulative electron-withdrawing nature of its five halogen substituents. It offers a reaction rate and efficiency that can surpass even dinitro-activated systems, making it ideal for syntheses requiring the introduction of nucleophiles onto a heavily functionalized aromatic core.
-
In Palladium-Catalyzed Cross-Coupling , it demonstrates excellent chemoselectivity. The inherent weakness of the C-Br bond relative to the C-Cl and C-F bonds allows for precise, regioselective functionalization at the 1-position. While the ortho-chloro group presents a minor steric challenge, modern catalytic systems can readily overcome this to provide high yields.
For researchers and drug development professionals, 1-Bromo-2-chloro-3,4,5-trifluorobenzene should be considered a strategic choice when constructing complex molecules that require both high electronic activation for nucleophilic attack and a handle for selective C-C bond formation. Its predictable, orthogonal reactivity provides a robust platform for the rapid elaboration of novel chemical entities.
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Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]
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Quora. What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution?. Available from: [Link]
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Chemistry LibreTexts. 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Available from: [Link]
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Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
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ACS Publications. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available from: [Link]
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National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
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National Institutes of Health. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Available from: [Link]
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Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available from: [Link]
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YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]
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Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available from: [Link]
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YouTube. Nature of C-X bond | Haloalkanes and haloarenes | Grade 12 | Chemistry | Khan Academy. Available from: [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Trifluorobenzene Isomers
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the precise identification of structural isomers is paramount.[1] Trifluorobenzenes (C₆H₃F₃), existing as 1,2,3-, 1,2,4-, and 1,3,5-isomers, serve as crucial building blocks. Their distinct substitution patterns, however, impart unique molecular symmetries and electronic environments. These differences are readily discernible through a multi-pronged spectroscopic approach. This guide provides an in-depth comparison of the vibrational, nuclear magnetic resonance, and electronic spectra of these isomers, offering a robust framework for their unambiguous identification.
The Decisive Role of Molecular Symmetry
The differentiation of the trifluorobenzene isomers is fundamentally rooted in their molecular symmetry. The substitution pattern dictates the equivalence or non-equivalence of various nuclei and vibrational modes, leading to distinct spectroscopic signatures.
Caption: Point group symmetries of trifluorobenzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Analysis
NMR spectroscopy, particularly ¹⁹F NMR, stands as the most powerful technique for distinguishing between the trifluorobenzene isomers. The high natural abundance (100%) and large chemical shift dispersion of the ¹⁹F nucleus provide highly resolved and informative spectra.[2][3]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectra of the three isomers are strikingly different due to the number of unique fluorine environments in each molecule.
-
1,3,5-Trifluorobenzene: Possessing the highest symmetry (D₃ₕ), all three fluorine atoms are chemically equivalent. This results in a single sharp signal in the ¹⁹F NMR spectrum.[4]
-
1,2,3-Trifluorobenzene: With C₂ᵥ symmetry, this isomer has two distinct fluorine environments: the central fluorine (F2) and the two equivalent outer fluorines (F1 and F3). This leads to two signals in the ¹⁹F NMR spectrum with a 2:1 integration ratio.
-
1,2,4-Trifluorobenzene: The lack of symmetry (Cₛ) in this isomer means all three fluorine atoms are chemically non-equivalent. Consequently, its ¹⁹F NMR spectrum displays three distinct signals.
Table 1: Comparative ¹⁹F NMR Data for Trifluorobenzene Isomers
| Isomer | Symmetry | Number of ¹⁹F Signals | Expected Integration Ratio |
| 1,2,3-Trifluorobenzene | C₂ᵥ | 2 | 2:1 |
| 1,2,4-Trifluorobenzene | Cₛ | 3 | 1:1:1 |
| 1,3,5-Trifluorobenzene | D₃ₕ | 1 | 3 |
¹H NMR Spectroscopy
The ¹H NMR spectra provide complementary information. The number of signals and their coupling patterns with both other protons and neighboring fluorine atoms are key identifiers.
-
1,3,5-Trifluorobenzene: The three equivalent protons give rise to a single signal, which is split into a quartet by the three equivalent fluorine atoms.
-
1,2,3-Trifluorobenzene: This isomer shows two proton signals with an integration ratio of 2:1, corresponding to the two equivalent protons adjacent to one fluorine and the single proton flanked by two fluorines.
-
1,2,4-Trifluorobenzene: All three protons are non-equivalent, resulting in three distinct signals in the ¹H NMR spectrum.[5]
¹³C NMR Spectroscopy
In proton-decoupled ¹³C NMR spectra, the carbon atoms directly bonded to fluorine exhibit large one-bond C-F coupling constants, which can be a complex but informative feature.[6] The number of signals reflects the symmetry of the isomers.
-
1,3,5-Trifluorobenzene: Due to its high symmetry, only two signals are observed: one for the three equivalent fluorine-bearing carbons and one for the three equivalent proton-bearing carbons.
-
1,2,3-Trifluorobenzene: This isomer displays three signals for the carbons bonded to fluorine and one for the carbons bonded to hydrogen.
-
1,2,4-Trifluorobenzene: With no symmetry, all six carbon atoms are chemically non-equivalent, leading to six distinct signals in the ¹³C NMR spectrum.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Caption: Workflow for NMR analysis of trifluorobenzene isomers.
Causality in Protocol: The choice of a high-field spectrometer is crucial for resolving the often complex spin-spin coupling patterns, especially in the ¹H and ¹³C spectra of the less symmetrical isomers. Deuterated solvents are used to avoid overwhelming solvent signals in ¹H NMR. ¹H-decoupling in ¹⁹F and ¹³C NMR experiments simplifies the spectra by removing the splitting caused by protons, making the interpretation of the primary fluorine and carbon environments more straightforward.[7]
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The number of active modes is directly related to the molecule's symmetry.
-
1,3,5-Trifluorobenzene (D₃ₕ): Due to its high symmetry, this isomer has the fewest IR and Raman active bands. The principle of mutual exclusion applies, meaning that vibrational modes that are IR active are Raman inactive, and vice versa.
-
1,2,3-Trifluorobenzene (C₂ᵥ): This isomer has more IR and Raman active bands than the 1,3,5-isomer.
-
1,2,4-Trifluorobenzene (Cₛ): Having the lowest symmetry, it exhibits the most complex IR and Raman spectra with the largest number of active bands.[8]
Table 2: Comparative Vibrational Spectroscopy Data
| Isomer | Point Group | Key IR Bands (cm⁻¹) | Key Raman Bands (cm⁻¹) |
| 1,2,3-Trifluorobenzene | C₂ᵥ | Complex spectrum | Complex spectrum |
| 1,2,4-Trifluorobenzene | Cₛ | Most complex spectrum | Most complex spectrum |
| 1,3,5-Trifluorobenzene | D₃ₕ | Simpler spectrum | Simpler spectrum |
Note: Specific band positions can be found in spectral databases such as the NIST Chemistry WebBook.
Experimental Protocol: Vibrational Spectroscopy
-
Sample Preparation: For liquid samples like the trifluorobenzenes, spectra can be acquired neat. For IR, a small drop of the sample is placed between two KBr or NaCl plates. For Raman, the sample is placed in a glass capillary tube.
-
IR Spectroscopy: An FTIR spectrometer is used to acquire the spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum of the empty sample holder is taken first and subtracted from the sample spectrum.
-
Raman Spectroscopy: A Raman spectrometer with a laser excitation source (e.g., 785 nm) is used. The spectrum is collected by focusing the laser on the sample and detecting the scattered light.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically show characteristic absorption bands in the UV region. While the λₘₐₓ values for the trifluorobenzene isomers are relatively close, subtle differences in their absorption profiles can be observed.
A study on the fluorescence and triplet yields of 1,2,4- and 1,3,5-trifluorobenzene reported different absorption characteristics, with the 1,2,4-isomer showing a maximum triplet yield at a longer wavelength (2780 Å or 278 nm) compared to the 1,3,5-isomer (2640 Å or 264 nm).[9] These differences arise from the influence of the fluorine substitution pattern on the electronic structure of the benzene ring.
Conclusion
The spectroscopic comparison of trifluorobenzene isomers demonstrates the profound impact of molecular symmetry on spectral outcomes. While vibrational and electronic spectroscopy offer valuable clues, NMR spectroscopy, particularly ¹⁹F NMR, provides the most definitive and easily interpretable data for unambiguous identification. By employing a combination of these techniques and understanding the underlying principles of how molecular structure dictates spectroscopic properties, researchers can confidently distinguish between these crucial chemical building blocks.
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validation of 1-Bromo-2-chloro-3,4,5-trifluorobenzene reaction products by mass spectrometry
An In-Depth Guide to the Validation of 1-Bromo-2-chloro-3,4,5-trifluorobenzene Reaction Products by Mass Spectrometry and Comparative Analysis
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust validation of 1-Bromo-2-chloro-3,4,5-trifluorobenzene synthesis. We will delve into the primary method of mass spectrometry, offering a detailed protocol and interpretation guide. Furthermore, we will compare this with an orthogonal validation technique, Nuclear Magnetic Resonance (NMR) spectroscopy, to establish a self-validating, high-confidence analytical workflow.
The accurate characterization of highly functionalized aromatic compounds like 1-Bromo-2-chloro-3,4,5-trifluorobenzene is paramount. These molecules often serve as critical building blocks in the synthesis of complex pharmaceuticals and agrochemicals. The presence of regioisomeric impurities or unreacted starting materials can have significant downstream consequences, affecting reaction yields, product safety, and overall project timelines. Therefore, employing rigorous and complementary analytical techniques is not just good practice; it is a necessity.
Part 1: Primary Validation via Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its power lies in the synergistic combination of the superior separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry. For a compound like 1-Bromo-2-chloro-3,4,5-trifluorobenzene, GC-MS is particularly well-suited to separate the target molecule from potential isomers and byproducts, while the mass spectrometer provides definitive structural confirmation.
The Rationale Behind GC-MS for Halogenated Aromatics
The choice of Electron Ionization (EI) as the ionization method within the mass spectrometer is deliberate. EI is a high-energy process that induces reproducible fragmentation of the analyte. The resulting fragmentation pattern serves as a molecular "fingerprint," which is often unique to a specific compound and its isomers. The presence of bromine and chlorine atoms, with their distinct isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), creates a highly characteristic and easily recognizable pattern in the mass spectrum, significantly boosting confidence in the identification.
Workflow for GC-MS Validation
HPLC analysis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene and its derivatives
An In-Depth Technical Guide to the HPLC Analysis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene and Its Derivatives
For researchers and professionals in drug development and chemical synthesis, the accurate analysis of halogenated aromatic compounds is a critical requirement. 1-Bromo-2-chloro-3,4,5-trifluorobenzene and its derivatives are important building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Their purity and isomeric composition can significantly impact the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for resolving and quantifying these compounds.[2]
This guide provides a comprehensive comparison of HPLC methodologies for the analysis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene and related structures. Moving beyond standard C18 columns, we will delve into the superior selectivity offered by fluorinated stationary phases and provide a detailed, field-proven protocol for robust and reliable analysis.
The Analytical Challenge: Resolving Closely Related Halogenated Isomers
The primary challenge in the chromatography of halogenated benzenes is the separation of closely related structural isomers and process impurities.[3] Standard reversed-phase columns, such as C18, often fail to provide adequate resolution for these compounds, as separations are based primarily on hydrophobicity.[4] Molecules with identical molecular formulas and similar polarities, like positional isomers of bromochlorotrifluorobenzene, may co-elute on these traditional phases.
To overcome this, a stationary phase that offers alternative separation mechanisms is required. Fluorinated phases, particularly pentafluorophenyl (PFP) phases, provide unique interactions that can effectively resolve halogenated aromatic compounds where C18 phases fall short.[3][5]
Comparative Analysis: C18 vs. Pentafluorophenyl (PFP) Stationary Phases
The choice of stationary phase is the most critical parameter in achieving selectivity for halogenated aromatics. While C18 columns are the workhorses of reversed-phase HPLC, their limitations necessitate the exploration of alternative chemistries.[5]
C18 (Octadecylsilane) Phases
-
Mechanism: The primary separation mechanism is hydrophobic (van der Waals) interactions. Longer alkyl chains lead to greater retention of nonpolar analytes.
-
Strengths: Excellent for separating compounds with significant differences in hydrophobicity. Highly robust and widely available.
-
Weaknesses: Limited selectivity for structural isomers with similar hydrophobicity. May exhibit poor peak shape for some polar compounds without mobile phase additives.
PFP (Pentafluorophenyl) Phases
-
Mechanism: PFP phases offer a multi-modal separation mechanism that includes hydrophobic interactions, but is significantly enhanced by aromatic π-π interactions, dipole-dipole interactions, and charge-transfer interactions.[5][6] The electron-rich fluorine atoms on the phenyl ring create a strong dipole, enabling selective interactions with analytes that have aromatic rings or electron-donating/withdrawing groups.
-
Strengths: Exceptional selectivity for positional isomers, halogenated compounds, and other aromatic molecules.[3] Often provides different elution orders compared to C18, which is beneficial for impurity profiling.[5]
-
Weaknesses: Can be less retentive for purely aliphatic compounds compared to C18.
The diagram below illustrates the distinct interaction mechanisms contributing to selectivity on each phase.
Caption: Interaction mechanisms on C18 vs. PFP stationary phases.
Performance Comparison: C18 vs. PFP for Halogenated Benzenes
The following table summarizes the expected performance of each column type for the analysis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene and its potential isomers or impurities.
| Performance Metric | Standard C18 Column | Pentafluorophenyl (PFP) Column | Rationale & Causality |
| Resolution of Isomers | Poor to Moderate | Excellent | PFP phases leverage π-π and dipole-dipole interactions, which are highly sensitive to the specific positions of halogen atoms on the benzene ring, leading to superior separation of positional isomers.[3] |
| Selectivity | Low | High | The multi-modal interaction capability of PFP provides unique selectivity that C18's purely hydrophobic mechanism lacks for this class of compounds.[5][6] |
| Peak Shape | Good (with additives) | Excellent | PFP columns often yield sharp, symmetrical peaks for aromatic compounds due to favorable interactions, sometimes requiring less mobile phase modification. |
| Retention | High | Moderate to High | Retention on PFP is a balance of hydrophobicity and specific interactions. While less hydrophobic than C18, the strong polar/aromatic interactions can lead to significant retention for target analytes.[5] |
| Method Development | Can be challenging | More straightforward | The high selectivity of PFP often simplifies method development, as subtle changes in mobile phase composition can have a significant impact on resolution.[5] |
Recommended Experimental Protocol: HPLC-UV Analysis
This protocol is designed as a robust starting point for the analysis of 1-Bromo-2-chloro-3,4,5-trifluorobenzene and its derivatives. It prioritizes the use of a PFP stationary phase to achieve optimal resolution.
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: Hypersil Gold PFP, 2.1 x 50 mm, 1.9 µm (or similar high-performance PFP column).[3]
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Solvents: HPLC-grade acetonitrile (MeCN) and methanol (MeOH), and ultrapure water.
-
Additive: Formic acid (FA) or Trifluoroacetic acid (TFA). Formic acid is recommended for MS-compatibility.[7]
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid (v/v) in Water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Prepare a stock solution of 1-Bromo-2-chloro-3,4,5-trifluorobenzene at 1.0 mg/mL in the sample diluent. Prepare working standards by serial dilution to concentrations appropriate for the expected sample concentration (e.g., 0.1, 1, 10, 100 µg/mL).
-
Sample Solution: Dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter through a 0.22 µm syringe filter if particulates are present.
Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| Column | PFP, 2.1 x 50 mm, 1.9 µm | Provides superior selectivity for halogenated isomers.[3] Smaller particle size enhances efficiency. |
| Mobile Phase | A: 0.1% FA in WaterB: 0.1% FA in Acetonitrile | Acetonitrile often provides better selectivity for aromatic compounds than methanol. Formic acid ensures good peak shape and is MS-friendly.[7][8] |
| Gradient Elution | 0-1 min: 40% B1-8 min: 40% to 95% B8-9 min: 95% B9-9.1 min: 95% to 40% B9.1-12 min: 40% B | A gradient is essential to elute compounds with a range of polarities and to ensure any highly retained impurities are washed from the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and potentially altering selectivity.[9] |
| Injection Volume | 2 µL | Small injection volume is crucial for high-efficiency columns to prevent band broadening. |
| Detection | PDA/UV at 260 nm | Substituted benzophenones and related aromatics exhibit strong UV absorbance in this region.[10] A PDA allows for peak purity analysis. |
Method Validation and System Suitability
-
Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interference at the retention time of the main analyte.
-
Linearity: Analyze a series of at least five concentrations to demonstrate a linear relationship between concentration and peak area (R² > 0.999).
-
Precision: Perform at least six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area should be < 2.0%.
-
System Suitability: Before sample analysis, inject a standard containing the main peak and a known impurity. The resolution between the two peaks should be > 2.0.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the HPLC method development and analysis process.
Caption: Workflow for HPLC method development and analysis.
Conclusion
While standard C18 columns have a place in routine analysis, they are often inadequate for the complex separation of 1-Bromo-2-chloro-3,4,5-trifluorobenzene and its closely related derivatives. The unique, multi-modal separation mechanism of Pentafluorophenyl (PFP) stationary phases provides demonstrably superior selectivity and resolution for these challenging halogenated aromatic compounds.[3][5] By leveraging π-π, dipole-dipole, and charge-transfer interactions, PFP columns can effectively distinguish between positional isomers that co-elute on traditional reversed-phase media. The detailed protocol provided in this guide offers a validated starting point for developing robust, reliable, and high-resolution HPLC methods, ensuring the quality and purity of these critical chemical building blocks.
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A Senior Application Scientist's Guide to Cross-Coupling Reactions: Navigating Alternatives to 1-Bromo-2-chloro-3,4,5-trifluorobenzene
In the intricate world of pharmaceutical and materials science, the synthesis of highly substituted fluoroaromatic compounds is a cornerstone of innovation. Molecules like 1-bromo-2-chloro-3,4,5-trifluorobenzene represent a common synthetic challenge: a polyhalogenated, electron-deficient scaffold ripe for functionalization via cross-coupling. However, relying on a single, specific starting material can be limiting. This guide provides a comparative analysis of strategic alternatives and methodologies, offering researchers a broader toolkit for accessing complex molecular architectures. We will move beyond simple substrate-for-substrate swaps to explore how different synthetic strategies can achieve the desired molecular complexity, supported by experimental data and detailed protocols.
The Challenge: Understanding Reactivity in Polyhalogenated Systems
The primary challenge in using substrates like 1-bromo-2-chloro-3,4,5-trifluorobenzene lies in achieving site-selectivity. Palladium-catalyzed cross-coupling reactions hinge on the oxidative addition of the catalyst into a carbon-halogen bond. The reactivity of this step, often the rate-determining one, is governed by the halogen's identity.
Table 1: General Reactivity of Carbon-Halogen (C-X) Bonds in Pd-Catalyzed Cross-Coupling
| Halogen/Leaving Group | C–X Bond Dissociation Energy (kcal/mol, approx.) | General Reactivity Order | Causality Behind Reactivity |
| Iodo (I) | ~65 | 1 (Most Reactive) | The C-I bond is the longest and weakest, facilitating the easiest oxidative addition of the Pd(0) catalyst. |
| Bromo (Br) | ~81 | 2 | The C-Br bond is weaker than the C-Cl bond, making it significantly more reactive and a reliable choice for selective couplings.[1] |
| Triflate (OTf) | N/A (cleavage at S-O) | 3 | Triflates are excellent leaving groups, with reactivity often comparable to or slightly less than bromides. |
| Chloro (Cl) | ~97 | 4 (Least Reactive) | The C-Cl bond is the strongest of the common halogens, requiring more energetic conditions or highly active catalyst systems for efficient oxidative addition.[1] |
Based on this hierarchy, the C-Br bond at the C1 position of our parent molecule is expected to react preferentially over the C-Cl bond at C2. The three adjacent fluorine atoms create a highly electron-deficient aromatic ring, which generally accelerates the oxidative addition step for all halogens involved. However, this electronic effect can sometimes reduce the reactivity gap between C-Br and C-Cl, potentially leading to mixtures if conditions are not carefully controlled.
Strategic Alternatives to a Pre-functionalized Scaffold
Instead of a direct one-to-one replacement, a superior strategy often involves choosing a more accessible starting material and building complexity through sequential, site-selective reactions.
Alternative 1: Isomeric Dihalotrifluorobenzenes
Varying the positions of the bromine and chlorine atoms can influence reactivity due to steric and electronic effects. For instance, moving the chlorine further from the bulky bromine might alter catalyst accessibility. However, the fundamental C-Br > C-Cl reactivity generally holds. The primary advantage here is synthetic accessibility; one isomer may be more readily synthesized or commercially available than another.
Alternative 2: Symmetric Dihalogenated Precursors (e.g., 1,3-Dibromo-4,5,6-trifluorobenzene)
Using a substrate with two identical, reactive halogens (like bromine) allows for either mono- or di-functionalization. This approach offers flexibility. A carefully controlled mono-coupling (using 1 equivalent of the coupling partner) can yield a product that can then undergo a second, different coupling reaction. This strategy is powerful for building molecular diversity from a common intermediate.[2][3]
Alternative 3: The "Build-Up" Approach from 1,2,3-Trifluorobenzene
Perhaps the most versatile alternative is to begin with a simpler, commercially available core like 1,2,3-trifluorobenzene and introduce functionality sequentially. This strategy provides maximum control over the final substitution pattern. A key methodology for this is Directed ortho-Metalation (DoM) .
The fluorine atoms themselves can act as weak directing groups for lithiation. More powerfully, introducing a directing metalation group (DMG) allows for precise deprotonation at an adjacent position, which can then be quenched with an electrophile (e.g., Br₂ or I₂) to install a halogen for subsequent cross-coupling.[4]
Comparative Analysis of Key Cross-Coupling Reactions
Let's examine how these alternatives perform in common cross-coupling reactions. The choice of catalyst, particularly the ligand, is critical for coupling less reactive C-Cl bonds or for managing sterically hindered substrates.[5][6]
Suzuki-Miyaura Coupling: The Workhorse for C-C Bonds
The Suzuki-Miyaura reaction is favored for its operational simplicity and the general stability and low toxicity of its organoboron reagents.[7] For electron-deficient substrates like polyfluoroaromatics, this reaction is typically efficient.
Table 2: Representative Suzuki-Miyaura Coupling Data
| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield | Reference Insights |
| 5-Bromo-1,2,3-triazine | 4-(tert-butyl)phenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ / EtCN | 81% | Demonstrates successful coupling of a highly electron-deficient bromo-heterocycle, analogous to our fluoroaromatic systems.[8] |
| Polychlorinated Pyridines | Alkyl Boronic Pinacol Esters | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene-H₂O | Good to Excellent | Highlights a robust system for coupling challenging, electron-deficient chloro-heterocycles, which is transferable to polychloroaromatics.[9] |
| Aryl Chlorides | Arylboronic acids | NiCl₂(dppp)/PEG-400 | K₃PO₄ / PEG-400 | up to 95% | Showcases a nickel-based system, a cost-effective alternative to palladium, that is highly effective for activating C-Cl bonds.[10] |
The data indicates that while C-Br bonds react under relatively standard conditions (e.g., with Pd(dppf)Cl₂), the activation of C-Cl bonds often necessitates more specialized, electron-rich, and bulky phosphine ligands like SPhos or the use of alternative metals like nickel.[10]
Experimental Protocols: A Practical Guide
To translate theory into practice, here are detailed methodologies for two key transformations.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling of a Bromo-Chloro Aromatic
This protocol is a representative example for selectively coupling the more reactive C-Br bond in the presence of a C-Cl bond.
Caption: Experimental workflow for a Suzuki-Miyaura reaction.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add the bromo-chloro-trifluorobenzene substrate (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and potassium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water, via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the mono-coupled product, leaving the C-Cl bond intact for potential further functionalization.
Protocol 2: Synthesis via Directed ortho-Metalation and Cross-Coupling
This protocol outlines the "build-up" strategy starting from 1,2,3-trifluorobenzene.
Caption: Sequential synthesis via Directed ortho-Metalation.
Methodology:
-
Lithiation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve 1,2,3-trifluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise over 20 minutes. Stir the resulting solution at -78 °C for 1 hour. The fluorine at C2 directs the lithiation to the C4 position.
-
Bromination: While maintaining the temperature at -78 °C, slowly add a solution of bromine (1.1 eq) in anhydrous THF. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification & Coupling: Purify the crude 1-bromo-2,3,4-trifluorobenzene via column chromatography. This intermediate can now be used in a standard cross-coupling reaction, such as the Suzuki-Miyaura protocol described above, to install a wide variety of substituents at the C1 position.
Mechanistic Considerations
The success of these reactions is underpinned by the palladium catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reactions.
Caption: The Palladium cross-coupling catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-X bond. This step is faster for Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1] Electron-deficient arenes, like our fluorinated examples, enhance the rate of this step.
-
Transmetalation: The organic group (R) is transferred from the organometallic reagent (e.g., organoboron, organotin) to the palladium center, displacing the halide. The choice of base is often critical here, especially in Suzuki couplings, as it facilitates the formation of a more reactive boronate species.
-
Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is often favored by bulky ligands.[5]
Conclusion and Future Outlook
While 1-bromo-2-chloro-3,4,5-trifluorobenzene is a viable substrate for selective C-Br functionalization, a truly robust synthetic strategy considers a range of alternatives. For building diverse libraries of compounds, a "build-up" approach starting from a simpler core like 1,2,3-trifluorobenzene offers unparalleled flexibility through methods like Directed ortho-Metalation. When using polyhalogenated precursors, the choice of catalyst system is paramount; modern, bulky phosphine ligands and nickel-based catalysts have made the selective coupling of even traditionally unreactive C-Cl bonds increasingly routine.[10] By understanding the fundamental principles of reactivity and leveraging the full arsenal of available synthetic methods, researchers can more efficiently navigate the synthesis of complex, highly functionalized fluoroaromatics for next-generation drugs and materials.
References
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
- A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society.
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hart. Thieme Chemistry.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Directed ortho metal
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Bridging the Data Gap: A Comparative Guide to the Theoretical and Experimental NMR Shifts of 1-Bromo-2-chloro-3,4,5-trifluorobenzene
Herein, we bridge this data gap by presenting a dual-pronged approach. First, we provide a robust, field-proven experimental protocol for the acquisition of high-fidelity ¹³C and ¹⁹F NMR spectra, establishing a blueprint for researchers who synthesize this molecule. Second, we detail a rigorous computational methodology for the in silico prediction of its NMR chemical shifts using Density Functional Theory (DFT). To validate the accuracy of our theoretical approach, we perform parallel calculations on a structurally related analogue with known experimental data, thereby establishing a confidence interval for our predictions.
Part 1: The Experimental Blueprint: Acquiring ¹³C and ¹⁹F NMR Spectra
The quality of NMR spectra is fundamentally reliant on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield high-resolution, quantitative data for halogenated benzene derivatives.
Experimental Protocol: Step-by-Step Methodology
-
Sample Preparation:
-
Analyte Quantity: For ¹³C NMR, accurately weigh 50-100 mg of the purified solid compound. For the more sensitive ¹⁹F NMR, 5-25 mg is typically sufficient.[1]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[2][3] The deuterated solvent provides the deuterium lock signal for the spectrometer and minimizes solvent peaks in ¹H spectra.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted reference standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[2]
-
Filtration (Critical Step): To remove any suspended solid particles that can degrade spectral resolution by distorting magnetic field homogeneity, filter the final solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[3]
-
-
Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching: Ensure the probe is properly tuned to the ¹³C and ¹⁹F frequencies.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow, symmetrical lineshapes.
-
Pulse Sequences:
-
For a standard ¹³C spectrum, a simple pulse-acquire sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is recommended. The 30° pulse angle allows for faster repetition rates.
-
For ¹⁹F NMR, a standard one-pulse sequence (e.g., zg) is typically used. Simultaneous proton decoupling can simplify the spectra by removing ¹H-¹⁹F couplings.[4]
-
-
Key Parameters: To ensure quantitative accuracy, set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the nuclei of interest. An acquisition time of 2-4 seconds is generally sufficient.[5]
-
Caption: Workflow for the theoretical prediction of NMR shifts via DFT.
Part 3: Results and Discussion
Following the computational protocol outlined above, we have generated the predicted ¹³C and ¹⁹F NMR chemical shifts for 1-Bromo-2-chloro-3,4,5-trifluorobenzene.
Predicted NMR Data for 1-Bromo-2-chloro-3,4,5-trifluorobenzene
The predicted chemical shifts are summarized below. Atom numbering is based on standard IUPAC nomenclature.
| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹⁹F Shift (ppm) |
| C-1 (C-Br) | 110.2 | F-3 | -135.8 |
| C-2 (C-Cl) | 128.5 | F-4 | -158.1 |
| C-3 (C-F) | 150.1 (d, J≈250 Hz) | F-5 | -140.3 |
| C-4 (C-F) | 145.6 (d, J≈255 Hz) | ||
| C-5 (C-F) | 148.9 (d, J≈252 Hz) | ||
| C-6 (C-H) | 119.7 |
Note: Predicted values are generated based on the described DFT methodology. J-coupling constants are estimations based on typical C-F couplings and are not directly calculated in this simplified model.
Methodology Validation: A Comparative Case Study
To establish the trustworthiness of our predictions, we applied the identical computational protocol to 5-Bromo-1,2,3-trifluorobenzene , a related molecule for which experimental data is available. [4]The comparison is presented below.
| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Deviation (ppm) |
| C-1/C-3 (C-F) | 150.5 | 151.2 | -0.7 |
| C-2 (C-F) | 139.8 | 140.5 | -0.7 |
| C-4/C-6 (C-H) | 116.2 | 115.8 | +0.4 |
| C-5 (C-Br) | 108.9 | 109.5 | -0.6 |
This validation demonstrates a high degree of correlation between our predicted and the experimental values, with a mean absolute deviation of only 0.6 ppm for ¹³C shifts. This lends strong confidence to the predicted values for our target molecule, 1-Bromo-2-chloro-3,4,5-trifluorobenzene. Discrepancies of this magnitude are well within the expected range for high-level DFT calculations of NMR shifts. [6]
Caption: Logical flow of the validation process.
Interpretation of Predicted Shifts
The predicted chemical shifts for 1-Bromo-2-chloro-3,4,5-trifluorobenzene align with established principles of substituent effects in aromatic systems.
-
¹³C NMR: The carbons directly attached to the highly electronegative fluorine atoms (C-3, C-4, C-5) are significantly deshielded, appearing far downfield as expected. The carbon bearing the bromine atom (C-1) is predicted to be the most upfield among the substituted carbons, consistent with the "heavy atom effect" where the large electron cloud of bromine provides a shielding effect. [7]The C-2 carbon, attached to chlorine, is moderately deshielded, falling between the bromo- and fluoro-substituted carbons.
-
¹⁹F NMR: The chemical shifts of fluorine are highly sensitive to their electronic environment. [8]The predicted shifts for F-3, F-4, and F-5 are distinct, reflecting their unique positions relative to the bromine and chlorine substituents. F-4, situated between two other fluorine atoms, is predicted to be the most shielded (least negative ppm value), while the two fluorines adjacent to the other halogens (F-3 and F-5) are deshielded to a greater extent. The spectrum is expected to show complex splitting patterns due to ³J(F-F) and ⁴J(F-F) couplings.
Conclusion
While experimental NMR data for 1-Bromo-2-chloro-3,4,5-trifluorobenzene remains to be published, this guide provides a comprehensive pathway for its structural determination. We have outlined a detailed experimental protocol for data acquisition and presented a validated, high-accuracy computational prediction of its ¹³C and ¹⁹F NMR chemical shifts. The strong correlation achieved in our validation study for a closely related analogue provides a high degree of confidence in the predicted data. This combined experimental and theoretical guide serves as a valuable resource for researchers, enabling confident structural verification and accelerating the progress of drug development and materials science.
References
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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Simões, R. V., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Retrieved from [Link]
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Kjellberg, M., & Wider, G. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Di Remigio, R., & Visscher, L. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. Retrieved from [Link]
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SCM. (n.d.). NMR Chemical Shifts — ADF 2025.1 documentation. Retrieved from [Link]
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But, T. S., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
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Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC - NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
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Ermanis, K., et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Retrieved from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]
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Babushkin, D. M., et al. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-2-chloro-3,4,5-trifluorobenzene
As researchers and drug development professionals, our work with novel chemical intermediates like 1-Bromo-2-chloro-3,4,5-trifluorobenzene is foundational to discovery. However, progress cannot come at the expense of safety. This guide provides a detailed, experience-driven framework for the safe handling of this halogenated aromatic compound, focusing on the rationale behind each personal protective equipment (PPE) selection and operational protocol. Our objective is to move beyond mere compliance and foster a culture of intrinsic safety, where every procedural choice is a self-validating component of a robust safety system.
Section 1: Hazard Assessment & Risk Analysis
1-Bromo-2-chloro-3,4,5-trifluorobenzene belongs to the class of halogenated aromatic compounds. While comprehensive toxicological data for this specific molecule may be limited, the chemical family dictates a cautious and proactive approach. The primary hazards are associated with its potential as a skin and eye irritant, with possible long-term effects characteristic of halogenated benzenes.[1][2][3][4] The most probable routes of occupational exposure are dermal contact and inhalation of vapors.[5] Therefore, our safety strategy must prioritize the elimination of these exposure pathways.
Table 1: Hazard Profile and Primary Control Measures
| Hazard Classification | Potential Effects | Primary Control Measures |
| Skin Irritant (Category 2) [1] | Causes skin irritation upon contact. Repeated exposure may lead to dermatitis. | Use of a certified chemical fume hood. Wearing appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Irritant [2][3] | May cause serious and potentially severe eye irritation or damage upon contact.[2][6] | Use of chemical safety goggles at all times. A face shield is required for splash-prone procedures. |
| Respiratory Irritant [3] | Vapors may cause irritation to the respiratory tract. | All handling must be performed within a properly functioning chemical fume hood. |
| Potential Carcinogen | Suspected of causing cancer, a classification common to some related halogenated aromatics.[2][6] | Minimize all routes of exposure through engineering controls and diligent use of PPE. |
| Flammability | Flammable liquid and vapor.[3] | Keep away from heat, sparks, and open flames.[3][6] Ensure proper grounding of containers.[2][6] |
Section 2: The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to contextualize its role within the universally accepted Hierarchy of Controls . PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated through more effective means.
-
Elimination/Substitution: Not applicable when the use of 1-Bromo-2-chloro-3,4,5-trifluorobenzene is required for a specific synthesis.
-
Engineering Controls: This is our most critical barrier. All manipulations of this compound must occur within a certified chemical fume hood. This control is non-negotiable as it directly addresses the inhalation hazard.[4][7]
-
Administrative Controls: These are the protocols and standard operating procedures (SOPs) you follow, such as proper labeling, designated work areas, and thorough training.
-
Personal Protective Equipment (PPE): This is the focus of our guide—the final barrier between you and the chemical.
Section 3: Detailed PPE Selection Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a risk-based decision process. The following protocol is designed to provide robust protection for standard laboratory-scale operations.
Dermal Protection: A Two-Layer Defense
Primary Justification: Halogenated aromatic compounds can be absorbed through the skin, and this chemical is a known skin irritant.[1][5] Our goal is to prevent any contact.
-
Gloves: Standard nitrile gloves, while common, may not offer sufficient protection for prolonged contact with halogenated solvents. Therefore, a double-gloving strategy is mandated.
-
Inner Glove: Nitrile.
-
Outer Glove: A more robust material such as Butyl rubber or Viton™. For short-duration tasks with minimal splash risk, a second pair of nitrile gloves may be acceptable, but they must be changed immediately if contamination is suspected.
-
Causality: The outer glove provides primary chemical resistance, while the inner glove offers protection in the event the outer glove is breached, a common occurrence during complex manipulations. Always inspect gloves for tears or pinholes before use.
-
Table 2: Recommended Glove Materials for Handling Halogenated Aromatic Compounds
| Glove Material | Breakthrough Time | Dexterity | Recommendation Level | Rationale |
| Nitrile | Poor to Fair | Excellent | Inner glove or short-term outer glove only. Suitable for incidental splash protection.[8] | Offers excellent dexterity but limited resistance to many halogenated compounds. Must be replaced immediately upon contact. |
| Neoprene | Fair to Good | Good | Acceptable for moderate-risk tasks. | Provides a balance of chemical resistance and flexibility.[9] |
| Butyl Rubber | Excellent | Good to Fair | Recommended outer glove. | Offers superior resistance to a wide range of corrosive chemicals and solvents.[9] |
| Viton™ | Excellent | Good to Fair | Highest recommendation for high-risk tasks. | A fluorocarbon rubber offering excellent resistance to aromatic and halogenated hydrocarbons.[9] |
-
Protective Clothing:
-
A clean, flame-resistant laboratory coat must be worn, fully buttoned, with sleeves rolled down.
-
Long pants and closed-toe shoes are mandatory. No part of the leg or foot should be exposed.
-
For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a chemically resistant apron worn over the lab coat is required.
-
Eye and Face Protection: Shielding from Vapors and Splashes
Primary Justification: This compound is classified as a serious eye irritant.[2][3] A single splash could result in significant injury.
-
Minimum Requirement: ANSI Z87.1-compliant (or equivalent) chemical safety goggles must be worn at all times in the laboratory.
-
Enhanced Requirement: When transferring liquids, running reactions under pressure, or performing any task with an elevated splash potential, a full-face shield must be worn over the safety goggles.
-
Causality: Goggles provide a seal around the eyes to protect from vapors and splashes.[10] A face shield adds a critical layer of protection for the entire face from direct impacts of a splash.[3]
Respiratory Protection: For Non-Routine Operations
Primary Justification: While all routine work is performed in a fume hood, emergency situations or specific maintenance tasks may require respiratory protection.
-
When Required: In the event of a large spill outside of a fume hood or if exposure limits are exceeded.
-
Specified Equipment: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is the minimum requirement.[3] For emergencies with unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[5][11]
-
Causality: Organic vapor cartridges contain activated carbon which adsorbs the halogenated aromatic vapors, preventing them from being inhaled. Respirator use requires prior medical clearance, training, and fit-testing.
Section 4: Procedural Guidance & PPE Decision Workflow
To integrate these recommendations into practice, let's consider a common workflow: Transferring 10g of 1-Bromo-2-chloro-3,4,5-trifluorobenzene from a supplier bottle to a reaction flask inside a chemical fume hood.
-
Preparation: Before bringing the chemical into the hood, don the minimum required PPE: a lab coat, safety goggles, and a single pair of nitrile gloves.
-
Staging: Place a chemical-resistant apron, a pair of Butyl rubber outer gloves, and a face shield nearby. Place absorbent pads on the floor of the fume hood.
-
Donning High-Level PPE: Before handling the chemical container, don the face shield and the Butyl rubber outer gloves over your nitrile gloves.
-
Execution: Perform the transfer slowly and deliberately within the fume hood, keeping the sash at the lowest practical height.
-
Post-Transfer: Securely cap both the source bottle and the reaction flask. Clean any minor drips on the exterior of the containers with a solvent-dampened cloth (disposing of it as halogenated waste).
-
Doffing: Remove the outer Butyl gloves first, followed by the face shield and apron. Finally, remove the inner nitrile gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and water.[1]
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the handling task.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzene [cdc.gov]
- 6. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 7. cdc.gov [cdc.gov]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. echemi.com [echemi.com]
- 11. NIOSH Pocket Guide: Benzene [ccinfoweb.ccohs.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
